molecular formula C15H10O2 B12295500 9-Anthracene-d9-carboxylic acid

9-Anthracene-d9-carboxylic acid

Katalognummer: B12295500
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: XGWFJBFNAQHLEF-LOIXRAQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Anthracene-d9-carboxylic acid is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H10O2

Molekulargewicht

231.29 g/mol

IUPAC-Name

1,2,3,4,5,6,7,8,10-nonadeuterioanthracene-9-carboxylic acid

InChI

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI-Schlüssel

XGWFJBFNAQHLEF-LOIXRAQWSA-N

Isomerische SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C(=O)O)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 9-Anthracene-d9-carboxylic acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Anthracene-d9-carboxylic acid, a deuterated analog of 9-Anthracenecarboxylic acid. This document details its physicochemical characteristics, synthesis, and applications, with a particular focus on its role as a research tool in drug development.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 9-Anthracenecarboxylic acid. The deuterium labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis in various research applications.

Physicochemical Data

The key physicochemical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

PropertyThis compound9-Anthracenecarboxylic acid
Molecular Formula C₁₅HD₉O₂C₁₅H₁₀O₂[1][2][3][4]
Molecular Weight 231.29 g/mol 222.24 g/mol
CAS Number 1219803-78-7723-62-6
Appearance Yellow powderYellow powder
Melting Point Not explicitly available; expected to be similar to the non-deuterated form.213-217 °C
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Insoluble in water.Soluble in ethanol, DMSO, and dimethylformamide (approx. 1 mg/ml). Soluble in benzene and chloroform. Insoluble in water.
Storage Temperature -20°CRoom temperature
Spectroscopic Data
Spectroscopic Data9-Anthracenecarboxylic acid
UV/Vis (in Ethanol) λmax: 253 nm
IR Spectrum Available through the NIST WebBook
Mass Spectrum (EI) Available through the NIST WebBook

Experimental Protocols

Synthesis of 9-Anthracenecarboxylic acid

A common method for the synthesis of 9-Anthracenecarboxylic acid involves the oxidation of 9-Anthraldehyde. The following protocol is based on established methods.

Materials:

  • 9-Anthraldehyde

  • Isopropanol

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction flask, dissolve 100g of 9-anthraldehyde in 1000g of isopropanol.

  • Add 50g of 2-methyl-2-butene to the solution.

  • Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.

  • Slowly add a solution of 68.6g of sodium chlorite in 300g of water dropwise, maintaining the reaction temperature between 20-30°C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Adjust the pH of the residue to 2-3 with concentrated hydrochloric acid to precipitate the crude product.

  • Add 1000g of ethyl acetate to dissolve the solid, then filter to remove any insoluble materials.

  • Wash the organic phase twice with 300g of water.

  • Evaporate the organic phase to obtain the yellow solid product of 9-Anthracenecarboxylic acid.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound would involve using a deuterated starting material, such as 9-Anthraldehyde-d9, and following a similar oxidation procedure as described for the non-deuterated compound.

Workflow for the Synthesis of this compound:

G Proposed Synthesis of this compound A 9-Anthraldehyde-d9 B Oxidation (e.g., with NaClO2) A->B C Crude this compound B->C D Purification (Crystallization) C->D E Pure this compound D->E

Caption: A simplified workflow for the proposed synthesis of this compound.

Purification

Purification of 9-Anthracenecarboxylic acid and its deuterated analog can be achieved by crystallization from ethanol.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Applications in Research and Drug Development

This compound is primarily used as an internal standard in quantitative analyses by methods such as NMR, GC-MS, or LC-MS. The deuterium labeling allows for its differentiation from the endogenous, non-labeled compound, enabling precise quantification in complex biological matrices.

The non-deuterated form, 9-Anthracenecarboxylic acid, is a well-known inhibitor of chloride channels, particularly Ca²⁺-activated Cl⁻ currents (CaCCs). This property makes it a valuable pharmacological tool for studying the role of these channels in various physiological and pathological processes.

Mechanism of Action: Inhibition of Ca²⁺-activated Cl⁻ Channels

9-Anthracenecarboxylic acid exerts its biological effects by blocking the passage of chloride ions through CaCCs. This inhibition can have significant downstream effects on cellular processes that are dependent on chloride ion flux, such as cell volume regulation, smooth muscle contraction, and epithelial secretion.

The following diagram illustrates the proposed mechanism of action of 9-Anthracenecarboxylic acid on a generic cell expressing Ca²⁺-activated Cl⁻ channels.

G Mechanism of 9-Anthracenecarboxylic Acid Action cluster_0 Extracellular Space cluster_1 Intracellular Space Extracellular Space Extracellular Space Intracellular Space Intracellular Space Ca2+_Signal Intracellular Ca2+ Signal CaCC Ca2+-activated Cl- Channel (CaCC) Ca2+_Signal->CaCC activates Cl_efflux Cl- Efflux CaCC->Cl_efflux Cellular_Response Downstream Cellular Response Cl_efflux->Cellular_Response 9_AC 9-Anthracenecarboxylic acid 9_AC->CaCC inhibits

Caption: A diagram illustrating the inhibitory effect of 9-Anthracenecarboxylic acid on Ca²⁺-activated Cl⁻ channels.

References

The Core Mechanism of 9-Anthracene-d9-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 9-Anthracene-d9-carboxylic acid. It is important to note that while the deuterated form is a valuable tool in research, particularly as a tracer and internal standard in quantitative analyses, the majority of mechanistic studies have been conducted on its non-deuterated counterpart, 9-Anthracenecarboxylic acid (9-AC).[1][2] The biological activity of 9-AC is primarily characterized by its role as a chloride channel blocker.[3][4][5] This guide will focus on the established mechanisms of 9-AC, with the understanding that the deuterated form is expected to exhibit a similar pharmacological profile, although its pharmacokinetics may differ.

Primary Mechanism of Action: Chloride Channel Blockade

9-Anthracenecarboxylic acid is a well-established inhibitor of chloride transport. Its primary mechanism of action involves the blockade of various types of chloride channels, leading to a range of physiological effects in different cell types.

One of the most significant actions of 9-AC is the inhibition of Ca2+-activated Cl- currents (CaCCs). This has been observed in diverse cell types, including smooth muscle cells, epithelial cells, and salivary gland cells. The blockade of these channels can modulate cellular processes such as fluid secretion, smooth muscle contraction, and neuronal excitability.

Furthermore, 9-AC is a potent blocker of the CLCN1-type chloride channel found in skeletal muscle. This inhibition is instrumental in experimental models for studying myotonia congenita, a condition characterized by muscle stiffness.

Interaction with Prestin in the Auditory System

In addition to its direct action on chloride channels, 9-AC has been shown to interact with prestin, a motor protein crucial for the electromechanical response of cochlear outer hair cells (OHCs). This interaction leads to a reduction in the electromotility of OHCs, which is essential for the sensitivity and frequency selectivity of hearing.

Notably, the effect of 9-AC on prestin appears to be independent of its chloride channel blocking activity. Studies have shown that 9-AC can reduce the nonlinear capacitance of OHCs, a measure of prestin function, in a manner that is not solely dependent on chloride ion concentration. This suggests a direct interaction with the prestin protein itself.

Effects on Cardiac Ion Channels

Research has also indicated that 9-AC has a moderate to strong inhibitory effect on Protein Kinase A (PKA) activated cardiac chloride currents (ICl). This action can influence the cardiac action potential and rhythm, highlighting a potential area of investigation for its cardiotonic or arrhythmogenic effects.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory effects of 9-Anthracenecarboxylic acid from preclinical studies.

TargetCell TypeMeasurementValueReference
Spontaneous transient inward currentsRabbit portal vein smooth muscle cellsIC50 at +50 mV90 µM
Spontaneous transient inward currentsRabbit portal vein smooth muscle cellsIC50 at -50 mV300 µM
Caffeine-evoked Ca2+-activated Cl- currentsRabbit portal vein smooth muscle cellsIC50650 µM
Maximum outward Cl- currentRabbit pulmonary artery smooth muscle cells% Inhibition at +70 mV with 500 µM21 ± 10%

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

signaling_pathway Signaling Pathway of 9-Anthracenecarboxylic Acid cluster_membrane Cell Membrane 9AC 9-Anthracene- carboxylic Acid Cl_Channel Ca2+-activated Cl- Channel (CaCC) 9AC->Cl_Channel Inhibits Prestin Prestin (OHC Motor Protein) 9AC->Prestin Interacts with PKA_Cl_Channel PKA-activated Cardiac Cl- Channel 9AC->PKA_Cl_Channel Inhibits Cellular_Response Modulation of Cellular Function (e.g., Secretion, Contraction, Auditory Amplification) Cl_Channel->Cellular_Response Leads to Prestin->Cellular_Response Leads to PKA_Cl_Channel->Cellular_Response Leads to

Figure 1: Core signaling pathways affected by 9-Anthracenecarboxylic acid.

experimental_workflow General Experimental Workflow for 9-AC Studies Cell_Culture Cell Preparation (e.g., HEK293, OHCs, Smooth Muscle Cells) Patch_Clamp Electrophysiological Recording (Patch-Clamp) Cell_Culture->Patch_Clamp Drug_Application Application of 9-Anthracenecarboxylic Acid Patch_Clamp->Drug_Application Data_Analysis Data Analysis (e.g., IC50 determination, current-voltage relationship) Drug_Application->Data_Analysis Conclusion Mechanistic Conclusion Data_Analysis->Conclusion

Figure 2: A generalized workflow for electrophysiological studies of 9-AC.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited literature generally follow established electrophysiological and cell biology techniques.

Electrophysiological Measurement of Chloride Currents
  • Cell Preparation: The cell type of interest (e.g., HEK 293T cells, rabbit pulmonary artery smooth muscle cells) is cultured under standard conditions. For primary cells like outer hair cells, tissue is dissected from an appropriate animal model (e.g., guinea pig cochlea).

  • Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to measure ion channel currents. Pipettes are filled with an appropriate intracellular solution, and the cells are bathed in an extracellular solution.

  • Drug Application: 9-Anthracenecarboxylic acid is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the extracellular solution. The drug is applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: Currents are recorded in response to specific voltage protocols. The effect of 9-AC is quantified by measuring the reduction in current amplitude. Dose-response curves are generated to determine IC50 values.

Measurement of Prestin-Associated Nonlinear Capacitance
  • Cell Preparation: Outer hair cells are isolated from the cochlea of a suitable animal model (e.g., guinea pig). Alternatively, a cell line (e.g., HEK 293) is transfected with a plasmid encoding for prestin.

  • Capacitance Measurement: Whole-cell voltage-clamp recordings are performed. A sinusoidal voltage stimulus is applied, and the resulting current is analyzed to extract the membrane capacitance.

  • Drug Application: 9-AC is applied to the cells via the extracellular solution.

  • Data Analysis: The voltage-dependent nonlinear component of the membrane capacitance (NLC) is isolated and fitted with a Boltzmann function to determine parameters such as Qmax (maximum charge transfer), which reflects prestin activity.

Conclusion

This compound, through the mechanistic understanding of its non-deuterated form, is a potent chloride channel blocker with diverse physiological effects. Its actions on Ca2+-activated chloride channels, skeletal muscle chloride channels, and the cochlear motor protein prestin underscore its utility as a research tool for investigating a variety of biological processes. The deuterated form provides an essential tool for precise quantification in complex biological matrices. Further research into the specific pharmacokinetic and potential subtle mechanistic differences of the deuterated compound may reveal additional applications in drug development and physiological studies.

References

synthesis of 9-Anthracene-d9-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 9-Anthracene-d9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for this compound, a deuterated analog of Anthracene-9-carboxylic acid. This isotopically labeled compound is valuable as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, and for studying the pharmacokinetic and metabolic profiles of anthracene-based compounds.[1] The synthesis involves a multi-step process commencing with the deuteration of anthracene, followed by selective bromination and subsequent carboxylation.

Synthetic Strategy Overview

The can be efficiently achieved through a three-step sequence starting from commercially available anthracene. The proposed pathway is as follows:

  • Synthesis of Anthracene-d10: Perdeuteration of anthracene to obtain the fully deuterated aromatic core.

  • Synthesis of 9-Bromoanthracene-d9: Regioselective monobromination of Anthracene-d10 at the 9-position.

  • Synthesis of this compound: Conversion of the aryl bromide to a carboxylic acid via a Grignard reaction with carbon dioxide.

This strategy is advantageous as it utilizes well-established reactions with predictable outcomes and allows for the introduction of the isotopic labels at an early stage.

Experimental Protocols

Step 1: Synthesis of Anthracene-d10

This procedure is adapted from a known method for the deuteration of anthracene using a platinum catalyst.[2]

Materials:

  • Anthracene (1.00 g, 5.61 mmol)

  • 5% Platinum on Charcoal (Pt/C) (1.01 g, 0.281 mmol)

  • Heavy Water (D₂O) (40 mL)

  • 2-Pentanol (4 mL)

  • Decahydronaphthalene (20 mL)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a high-pressure reactor, combine anthracene, 5% Pt/C, heavy water, 2-pentanol, and decahydronaphthalene.

  • Stir the mixture at 80°C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add dichloromethane and separate the organic layer.

  • Dry the organic layer with magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the deuterated anthracene.

Expected Outcome: This method is reported to yield 919 mg of deuterated anthracene (87% yield) with a deuterium conversion of 95%.[2]

Step 2: Synthesis of 9-Bromoanthracene-d9

This protocol is based on the well-established bromination of anthracene using N-bromosuccinimide (NBS), which shows high regioselectivity for the 9-position.[3][4]

Materials:

  • Anthracene-d10 (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Anhydrous Ethanol

Procedure:

  • Dissolve Anthracene-d10 in chloroform in a round-bottom flask.

  • Add N-bromosuccinimide in portions while stirring and protecting the reaction from light.

  • Continue to stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from anhydrous ethanol to obtain 9-Bromoanthracene-d9 as a green-yellow solid.

Expected Yield: The non-deuterated equivalent of this reaction has a reported yield of 66.3%. A similar yield is expected for the deuterated analog.

Step 3: Synthesis of this compound

This final step involves the formation of a Grignard reagent from 9-Bromoanthracene-d9 and its subsequent reaction with carbon dioxide.

Materials:

  • 9-Bromoanthracene-d9 (from Step 2)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), place magnesium turnings.

  • Add a solution of 9-Bromoanthracene-d9 in anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the reaction.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by crystallization from ethanol.

Data Presentation

The following table summarizes the key quantitative data for the .

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity/Deuteration Level
1Anthracene-d10Anthracene5% Pt/C, D₂O8795% Deuterium Conversion
29-Bromoanthracene-d9Anthracene-d10NBS~66High
3This compound9-Bromoanthracene-d9Mg, CO₂->99% (for non-deuterated)

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the overall experimental workflow.

Synthesis_Pathway Anthracene Anthracene Anthracene_d10 Anthracene-d10 Anthracene->Anthracene_d10 Deuteration (Pt/C, D₂O) Bromoanthracene_d9 9-Bromoanthracene-d9 Anthracene_d10->Bromoanthracene_d9 Bromination (NBS) Final_Product This compound Bromoanthracene_d9->Final_Product Carboxylation (Mg, CO₂)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Bromination cluster_step3 Step 3: Carboxylation Start_S1 Combine Anthracene, Pt/C, D₂O, Solvents React_S1 Heat at 80°C for 24h Start_S1->React_S1 Workup_S1 Extraction & Drying React_S1->Workup_S1 Product_S1 Anthracene-d10 Workup_S1->Product_S1 Start_S2 Dissolve Anthracene-d10 in Chloroform Product_S1->Start_S2 React_S2 Add NBS, Stir 12h Start_S2->React_S2 Workup_S2 Washing & Recrystallization React_S2->Workup_S2 Product_S2 9-Bromoanthracene-d9 Workup_S2->Product_S2 Start_S3 Form Grignard Reagent Product_S2->Start_S3 React_S3 React with Dry Ice (CO₂) Start_S3->React_S3 Workup_S3 Acid Quench & Extraction React_S3->Workup_S3 Product_S3 This compound Workup_S3->Product_S3

Caption: Detailed experimental workflow for the synthesis.

References

The Role of 9-Anthracene-d9-carboxylic Acid in Elucidating Chloride Channel Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 9-Anthracene-d9-carboxylic acid (9-AC-d9), a deuterated derivative of 9-Anthracenecarboxylic acid (9-AC), and its application as a potent tool in the study of chloride channels. While much of the foundational research has been conducted using 9-AC, the deuterated form, 9-AC-d9, serves as a valuable tracer and internal standard for quantitative analyses using NMR, GC-MS, or LC-MS.[1] This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols, and visualize relevant pathways and workflows to facilitate its effective use in research and drug development.

Introduction to this compound and its Significance

9-Anthracenecarboxylic acid (9-AC) is a well-established inhibitor of various chloride channels.[2][3][4] It is frequently utilized to identify and characterize different types of chloride currents, including Ca2+-activated Cl- currents (CaCCs) and members of the ClC family of chloride channels.[1] The deuterated form, this compound, offers the added advantage of being a stable isotope-labeled compound, making it ideal for studies requiring precise quantification and tracking.

Chloride channels are integral membrane proteins crucial for a wide array of physiological processes, such as epithelial fluid secretion, cell volume regulation, neuronal excitability, and smooth muscle contraction. Dysfunction of these channels is implicated in numerous diseases, including cystic fibrosis, myotonia, and certain cancers, making them important therapeutic targets. Compounds like 9-AC and its deuterated analog are therefore indispensable tools for dissecting the function of these channels and for screening potential therapeutic modulators.

Mechanism of Action

9-AC exhibits a complex and often voltage-dependent mechanism of action that can vary between different types of chloride channels.

Key characteristics of 9-AC's blocking action include:

  • Direct Channel Block: 9-AC is known to directly block the pore of several chloride channels, thereby inhibiting the flow of chloride ions.

  • Voltage-Dependence: The inhibitory effect of 9-AC on many channels is voltage-dependent. For instance, with ClC-1 channels, the block is more pronounced at certain membrane potentials. Similarly, in HEK 293T cells, 9-AC causes a voltage-dependent block of outward currents, with inhibition increasing as depolarization increases.

  • Intracellular and Extracellular Action: Studies have shown that 9-AC can access its binding site from both the intracellular and extracellular sides of the plasma membrane.

  • Slow Kinetics: Compared to other chloride channel blockers, 9-AC can exhibit slow binding and unbinding kinetics, with effects sometimes taking minutes to manifest.

  • State-Dependent Binding: Evidence suggests that 9-AC may have a higher affinity for the closed state of some channels, and that the opening of drug-bound channels is significantly slowed.

Quantitative Data: Inhibitory Effects of 9-AC on Various Chloride Channels

The following tables summarize the quantitative data on the inhibitory effects of 9-AC on different chloride channels and related proteins, as reported in the literature.

Target Channel/Protein Cell Type Parameter Value Reference
ClC-1HEK 293 cellsIC50 at -90 mV~24 ± 5 µM
ClC-1HEK 293 cells% Inhibition (300 µM) at -90 mV~82%
ClC-1HEK 293 cells% Inhibition (300 µM) at +60 mV~79%
Ca2+-activated Cl- currentsRabbit pulmonary artery smooth muscle cells% Inhibition (500 µM) at +70 mV21 ± 10%
Spontaneous transient inward currentsRabbit portal vein smooth muscle cellsIC50 at +50 mV90 µM
Spontaneous transient inward currentsRabbit portal vein smooth muscle cellsIC50 at -50 mV300 µM
Caffeine-evoked Ca2+-activated Cl- currentsRabbit portal vein smooth muscle cellsIC50650 µM
Prestin (Nonlinear Capacitance)Outer Hair Cells (OHCs)Relative Qmax reduction (500 µM 9-AC)40 ± 8%
Prestin (Nonlinear Capacitance)HEK 293 cellsQmax reduction (500 µM 9-AC)59 ± 19%

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 9-AC for chloride channel studies.

Whole-Cell Patch-Clamp Electrophysiology

This is a gold-standard technique for directly measuring the activity of ion channels.

Objective: To measure the effect of 9-AC on chloride currents in whole cells.

Materials:

  • Cells expressing the chloride channel of interest (e.g., HEK 293 cells).

  • Patch-clamp amplifier and data acquisition system.

  • Micropipette puller and polisher.

  • Borosilicate glass capillaries.

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Intracellular (pipette) solution (e.g., containing CsCl or NMDG-Cl, MgCl2, EGTA, HEPES, Mg-ATP).

  • 9-Anthracenecarboxylic acid stock solution (dissolved in DMSO).

Procedure:

  • Prepare a stock solution of 9-AC in DMSO. The final concentration of DMSO in the recording solution should not exceed a level known to not affect the channel of interest (e.g., <0.2%).

  • Plate cells expressing the target chloride channel on glass coverslips suitable for microscopy.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.

  • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Record baseline chloride currents using a suitable voltage protocol (e.g., a series of voltage steps to elicit both inward and outward currents).

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of 9-AC.

  • Record chloride currents in the presence of 9-AC after the effect has reached a steady state.

  • To test for reversibility, "wash out" the 9-AC by perfusing the chamber with the control extracellular solution.

  • Analyze the data by measuring the amplitude of the currents before, during, and after 9-AC application.

Fluorescence-Based Chloride Ion Flux Assays

These assays provide a higher-throughput method for screening compounds that modulate chloride channel activity.

Objective: To indirectly measure chloride channel activity by monitoring changes in intracellular chloride concentration using a fluorescent indicator.

Materials:

  • Cells expressing the chloride channel of interest grown in multi-well plates.

  • Chloride-sensitive fluorescent dye (e.g., SPQ).

  • Fluorescence plate reader.

  • Assay buffers (e.g., a standard buffer containing Cl- and a Cl--free buffer).

  • 9-Anthracenecarboxylic acid.

Procedure:

  • Load the cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Incubate the cells with 9-AC or a vehicle control for a predetermined amount of time.

  • Establish a chloride ion gradient by replacing the standard buffer with a Cl--free buffer.

  • Stimulate the opening of the chloride channels (if necessary, e.g., for ligand-gated or Ca2+-activated channels).

  • Measure the change in fluorescence over time using a fluorescence plate reader. A decrease in fluorescence of SPQ, for example, indicates an influx of Cl-.

  • Compare the rate of fluorescence change in the presence and absence of 9-AC to determine its inhibitory effect.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the use of 9-AC in chloride channel research.

experimental_workflow prep Cell Preparation (e.g., HEK293 with ClC-1) patch Whole-Cell Patch Clamp Configuration prep->patch baseline Record Baseline Chloride Current patch->baseline drug_app Apply 9-AC (e.g., 300 µM) baseline->drug_app analysis Data Analysis (% Inhibition) baseline->analysis drug_rec Record Current with 9-AC drug_app->drug_rec washout Washout drug_rec->washout drug_rec->analysis wash_rec Record Post-Washout Current washout->wash_rec wash_rec->analysis

Caption: Workflow for Electrophysiological Analysis of 9-AC.

mechanism_of_action nine_ac 9-Anthracenecarboxylic Acid (9-AC) channel Extracellular Chloride Channel (e.g., ClC-1) Intracellular nine_ac->channel:f0 Extracellular application nine_ac->channel:f2 Intracellular application block Pore Block channel->block Binding inhibition Inhibition of Cl- flux block->inhibition effect Physiological Effect (e.g., Reduced Membrane Repolarization) inhibition->effect

Caption: Proposed Mechanism of 9-AC Action on a Chloride Channel.

signaling_pathway stimulus Stimulus (e.g., Depolarization, Ca2+ increase) channel_open Chloride Channel Opening stimulus->channel_open cl_flux Cl- Efflux/ Influx channel_open->cl_flux phys_response Physiological Response cl_flux->phys_response nine_ac 9-AC block nine_ac->block block->channel_open

Caption: Inhibition of a Chloride Channel Signaling Pathway by 9-AC.

Conclusion

This compound, along with its non-deuterated counterpart, remains a cornerstone pharmacological tool for the investigation of chloride channels. Its well-characterized, albeit complex, inhibitory actions provide researchers with a means to probe channel function, validate screening assays, and explore the physiological roles of these ubiquitous proteins. A thorough understanding of its mechanism of action, effective concentrations, and appropriate experimental application, as outlined in this guide, is critical for obtaining robust and interpretable data in the pursuit of novel therapeutics targeting chloride channels.

References

An In-depth Technical Guide to the Applications of 9-Anthracene-d9-carboxylic Acid in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-AC) is a well-established pharmacological tool in cell biology, primarily utilized for its ability to block chloride ion channels. This blockade can induce a range of cellular effects, making 9-AC a valuable compound for studying physiological processes where chloride transport is crucial. Its deuterated analog, 9-Anthracene-d9-carboxylic acid, serves a distinct yet complementary role. The substitution of nine hydrogen atoms with deuterium creates a stable, heavier isotope of the molecule. This isotopic labeling makes this compound an ideal internal standard for quantitative mass spectrometry-based assays and a tracer for metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of the applications of this compound, focusing on its use alongside its non-deuterated counterpart to elucidate the roles of chloride channels in cellular function.

Core Applications in Cell Biology: Probing Chloride Channel Function

The primary utility of 9-Anthracenecarboxylic acid, and by extension the context for the application of its deuterated form, is in the study of chloride channels. The following sections detail its application in blocking two major types of chloride channels.

Blockade of Calcium-Activated Chloride Channels (CaCCs)

9-AC is widely used to block and characterize Calcium-Activated Chloride Channels (CaCCs), such as those from the TMEM16A/Anoctamin1 family.[1][2] These channels are implicated in a variety of physiological processes. The blockade of CaCCs by 9-AC allows researchers to investigate their roles in:

  • Smooth Muscle Contraction: In smooth muscle cells, the influx of calcium ions activates CaCCs, leading to chloride efflux, membrane depolarization, and subsequent muscle contraction.[3] 9-AC can be used to inhibit this process and study the contribution of CaCCs to the contractility of various smooth muscles, including those in the vasculature and airways.[1][3]

  • Epithelial Secretion: CaCCs play a critical role in fluid and electrolyte secretion in various epithelial tissues, such as the airways, salivary glands, and intestines. By blocking these channels with 9-AC, researchers can investigate their involvement in conditions like cystic fibrosis and other secretory disorders.

  • Sensory Transduction: In processes like olfaction, CaCCs are involved in amplifying the sensory signal. The application of 9-AC can help in dissecting the role of these channels in neuronal signaling.

Inhibition of ClC-1 Skeletal Muscle Chloride Channels

9-AC is a known inhibitor of the ClC-1 chloride channel, which is crucial for the electrical stability of skeletal muscle cells. The ClC-1 channel facilitates the rapid repolarization of the muscle cell membrane after an action potential, preventing hyperexcitability. The applications of 9-AC in this context include:

  • Myotonia Research: Malfunctions of the ClC-1 channel lead to myotonia, a condition characterized by prolonged muscle contractions. 9-AC can be used to induce a myotonic state in animal models, providing a tool to study the pathophysiology of the disease and to test potential therapeutic agents.

  • Understanding Muscle Excitability: By acutely blocking ClC-1 channels, researchers can investigate the role of chloride conductance in regulating skeletal muscle excitability under various physiological and pathological conditions.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the use of 9-Anthracenecarboxylic acid in cell biology experiments.

ParameterValueCell Type / SystemApplicationReference
Concentration for CaCC Inhibition 500 µMRabbit pulmonary artery smooth muscle cellsInhibition of outward Cl- current
IC50 for Prestin Block 79 ± 14 µMOuter Hair Cells (OHCs) with reduced intracellular Cl-Elucidating the molecular dynamics of prestin function
Concentration for Fatty Acid Incorporation Inhibition 5 mMCultured human airway epithelial cellsInhibition of linoleic acid incorporation into phospholipids
Effect on Outward Cl- Current 21 ± 10% inhibition at +70 mVRabbit pulmonary artery smooth muscle cellsStudying Ca2+-activated Cl- currents
Effect on Inward Relaxation 321 ± 34% augmentation at -80 mVRabbit pulmonary artery smooth muscle cellsStudying Ca2+-activated Cl- currents

The Specific Role of this compound

While 9-AC is used to elicit a biological response, its deuterated form, this compound, is employed as a tool for precise measurement. Its primary applications are:

  • Internal Standard in Mass Spectrometry: In quantitative studies, such as measuring the concentration of 9-AC in biological samples (cells, tissues, plasma), this compound is added at a known concentration. Since it is chemically identical to 9-AC but has a higher mass, it co-elutes during chromatography but is detected as a separate peak in the mass spectrometer. This allows for accurate quantification of the non-deuterated compound by correcting for variations in sample preparation and instrument response.

  • Tracer in Pharmacokinetic and Metabolic Studies: this compound can be administered to cells or animal models to trace its uptake, distribution, metabolism, and excretion. The deuterium labels allow researchers to distinguish the administered compound from any endogenous molecules and to track its fate over time using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification BiologicalSample Biological Sample (e.g., cells, plasma) Add_d9_Standard Add known amount of this compound BiologicalSample->Add_d9_Standard Extraction Extraction of Analytes Add_d9_Standard->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Mass Spectrometry (MS) Detection LC->MS Ratio Calculate Peak Area Ratio (9-AC / 9-AC-d9) MS->Ratio Concentration Determine Concentration of 9-AC Ratio->Concentration G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 CaCC CaCC (TMEM16A) Depolarization Membrane Depolarization CaCC->Depolarization Cl- Efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Ca2+ ER Endoplasmic Reticulum IP3->ER Ca_release Ca2+ Release Ca_release->CaCC Activates CellularResponse Cellular Response (e.g., Contraction) Ca_release->CellularResponse Ca_influx->CellularResponse Depolarization->VGCC Opens Agonist Agonist Agonist->GPCR ER->Ca_release Ca2+ Blocker 9-AC Blocker->CaCC Blocks G cluster_membrane Sarcolemma NaV Voltage-Gated Na+ Channel Depolarization Depolarization NaV->Depolarization Na+ Influx ClC1 ClC-1 Channel Repolarization Repolarization ClC1->Repolarization Cl- Influx ActionPotential Action Potential ActionPotential->NaV Opens Depolarization->ClC1 Opens StableRestingPotential Stable Resting Potential Repolarization->StableRestingPotential Blocker 9-AC Blocker->ClC1 Blocks

References

9-Anthracene-d9-carboxylic Acid: A Technical Guide to its Application as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of 9-Anthracene-d9-carboxylic acid as a fluorescent label. While primarily utilized as an internal standard in mass spectrometry due to its isotopic labeling, its inherent fluorescence opens avenues for its application as a reporter molecule in various biological and analytical contexts. This document provides a comprehensive overview of its properties, detailed protocols for conjugation to target molecules, and potential experimental workflows.

Core Properties and Spectroscopic Data

This compound possesses a rigid, aromatic anthracene core that is responsible for its fluorescent properties. The carboxylic acid functional group provides a handle for covalent attachment to various biomolecules.

PropertyValueSource(s)
Molecular Formula C₁₅HD₉O₂[3]
Molecular Weight 231.29 g/mol [3]
CAS Number 1219803-78-7[3]
Appearance Pale yellow solid
Solubility Soluble in DMSO, ethanol, DMF, chloroform, benzene
Excitation Maximum (λex) ~330-383 nm (solvent dependent)
Emission Maximum (λem) ~400-470 nm (solvent dependent)
Fluorescence Lifetime (τ) ~3.66 ns (in ethanol)
Quantum Yield (Φ) ~0.27 - 0.36 (for anthracene)

Note on Spectroscopic Properties: The excitation and emission maxima of anthracene derivatives are known to be sensitive to the solvent environment. For instance, in ethanol, 9-ACA exhibits an emission maximum around 470 nm, while in other solvents, this can shift. It is crucial to characterize the spectral properties of the conjugate in the relevant experimental buffer.

Experimental Protocols: Labeling with this compound

The carboxylic acid group of this compound must be activated to react with nucleophilic groups such as primary amines and hydroxyl groups on target molecules. Below are detailed protocols for these conjugations.

Protocol 1: Labeling of Primary Amines via EDC/NHS Chemistry

This is a widely used method for forming a stable amide bond between a carboxylic acid and a primary amine.

Materials:

  • This compound

  • Target molecule with a primary amine (e.g., protein, amine-modified oligonucleotide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activate the Carboxylic Acid:

    • In a microcentrifuge tube, add the desired molar excess of the this compound stock solution to the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound to the reaction mixture.

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the target molecule in the Coupling Buffer.

    • Add the activated this compound solution to the target molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled molecule.

    • Confirm labeling by measuring the absorbance at the λmax of the target molecule and at ~360 nm for the anthracene label.

Protocol 2: Labeling of Alcohols and Phenols via DCC/DMAP Catalysis (Steglich Esterification)

This method is suitable for forming an ester linkage between the carboxylic acid of the label and a hydroxyl group on the target molecule.

Materials:

  • This compound

  • Target molecule with a hydroxyl group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous solvent for dissolving the target molecule

Procedure:

  • Dissolve Reagents:

    • Dissolve this compound and the alcohol-containing target molecule in a minimal amount of anhydrous DCM or THF.

    • Add a catalytic amount of DMAP (5-10 mol% relative to the carboxylic acid).

  • Initiate the Reaction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add DCC (1.1-1.5 equivalents relative to the carboxylic acid) to the solution.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Work-up and Purification:

    • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting fluorescently labeled molecule using column chromatography on silica gel.

Protocol 3: Labeling of Alcohols via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to esters with inversion of stereochemistry.

Materials:

  • This compound

  • Target molecule with a primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Prepare the Reaction Mixture:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol-containing target molecule, this compound (1.2-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

  • Initiate the Reaction:

    • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change is typically observed.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the chemical reactions and potential experimental workflows involving this compound.

labeling_amine label This compound edc_nhs EDC, NHS pH 4.5-6.0 label->edc_nhs Activation activated_ester NHS-ester intermediate edc_nhs->activated_ester conjugate Fluorescent Conjugate (Amide Bond) activated_ester->conjugate target_amine Target Molecule (R-NH2) target_amine->conjugate Coupling pH 7.2-8.0

Amine Labeling Workflow

labeling_alcohol label This compound dcc_dmap DCC, DMAP label->dcc_dmap conjugate Fluorescent Conjugate (Ester Bond) dcc_dmap->conjugate Esterification target_alcohol Target Molecule (R-OH) target_alcohol->conjugate

Alcohol Labeling via Steglich Esterification

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis sample Analyte with Amine/Alcohol derivatization Derivatization with activated 9-Anthracene-d9-CA sample->derivatization injection Injection derivatization->injection separation Reversed-Phase Separation injection->separation detection Fluorescence Detection (λex: ~360 nm, λem: ~420 nm) separation->detection data data detection->data Quantification

Proposed HPLC Derivatization Workflow

signaling_pathway ligand Ligand receptor Receptor ligand->receptor g_protein G-Protein receptor->g_protein activates enzyme Effector Enzyme g_protein->enzyme activates second_messenger Second Messenger enzyme->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response labeled_ligand Anthracene-d9 labeled Ligand labeled_ligand->receptor Binding can be visualized/quantified

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated anthracene derivatives. The substitution of hydrogen with deuterium atoms imparts unique properties to these molecules, making them valuable tools in various scientific and industrial fields, including fluorescence studies, organic electronics, and metabolic research. This document details their synthesis, spectroscopic behavior, and the photophysical effects of deuteration, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Physical and Chemical Properties

Deuteration can subtly alter the physical properties of anthracene. While many chemical properties remain similar to their protonated counterparts, the increased mass and lower zero-point energy of the C-D bond can influence reaction kinetics and photophysical pathways.

Table 1: Physical Properties of Anthracene-d10

PropertyValue
Molecular Formula C₁₄D₁₀[1]
Molecular Weight 188.29 g/mol [1]
Appearance Colorless to pale yellow solid[1]
Melting Point 213-216 °C[1]
Boiling Point 340 °C[1]
Density 1.29 g/cm³ (at 25 °C)
Solubility Insoluble in water, soluble in organic solvents.

Spectroscopic Properties

The isotopic substitution in deuterated anthracenes leads to distinct spectroscopic signatures, which are instrumental in their characterization and application.

Vibrational Spectroscopy

The primary effect of deuteration on the vibrational spectra of anthracene is the red-shift of C-H stretching and bending modes to lower frequencies for the corresponding C-D modes. This is a direct consequence of the heavier mass of deuterium. For instance, the C-H stretching vibrations around 3.3 µm are shifted to approximately 4.4 µm for C-D stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium has a nuclear spin of 1 and is NMR active, but it resonates at a much lower frequency than protons and has a smaller gyromagnetic ratio. In ¹H NMR, the substitution of hydrogen with deuterium results in the disappearance of the corresponding signal. In ¹³C NMR, the coupling between carbon and deuterium (C-D) is observed as a multiplet, which is different from the C-H coupling. Deuteron NMR (²H NMR) can be used to directly probe the deuterated positions in the molecule.

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the level and location of deuterium incorporation. The molecular ion peak (M+) in the mass spectrum will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the molecular weight of non-deuterated anthracene (C₁₄H₁₀) is 178.23 g/mol , while that of fully deuterated anthracene (C₁₄D₁₀) is 188.29 g/mol . Fragmentation patterns can also provide information about the stability of the C-D bonds and the structure of the molecule.

Photophysical Properties and the Deuterium Isotope Effect

Deuteration can significantly influence the photophysical properties of anthracene derivatives, particularly their fluorescence lifetimes and quantum yields. This is known as the deuterium isotope effect.

The primary mechanism for this effect is the reduction in the rate of non-radiative decay processes in deuterated molecules. The lower vibrational frequency of the C-D bond compared to the C-H bond reduces the efficiency of vibrational relaxation and intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) or the ground state (S₀). This often leads to an increase in the fluorescence lifetime and quantum yield of the deuterated compound. However, some studies have found no significant change in the fluorescence lifetime upon deuteration for certain aromatic hydrocarbons in rigid media at 77°K, suggesting that S₁→S₀ radiationless transitions may not be the dominant decay pathway in those specific systems.

Table 2: Photophysical Properties of Anthracene and Deuterated Derivatives

CompoundSolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
AnthraceneCyclohexane350~380, 402, 4260.27 - 0.364.9
Anthracene-d10Cyclohexane---5.5
9,10-DiphenylanthraceneCyclohexane373408, 4300.908.3
9,10-Diphenylanthracene-d20Cyclohexane---10.1

Note: Data is compiled from various sources and may vary depending on experimental conditions. The fluorescence lifetime of anthracene can be temperature-dependent.

Experimental Protocols

Synthesis of 9,10-Dideuterioanthracene

This protocol describes a common method for the specific deuteration of anthracene at the 9 and 10 positions via a Grignard reaction followed by quenching with heavy water.

Synthesis_9_10_Dideuterioanthracene A 9,10-Dibromoanthracene C Grignard Reagent Formation (Reflux) A->C B Magnesium turnings in dry THF B->C D Quenching with D₂O C->D E Workup and Purification (Extraction, Chromatography) D->E F 9,10-Dideuterioanthracene E->F

Caption: Synthesis of 9,10-Dideuterioanthracene.

Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 9,10-dibromoanthracene in dry tetrahydrofuran (THF) to the magnesium turnings with stirring.

  • Initiate the reaction by gentle heating. Once the reaction starts, maintain a steady reflux by controlling the addition rate of the dibromoanthracene solution.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Quenching with Heavy Water (D₂O): Cool the reaction mixture in an ice bath.

  • Slowly add deuterium oxide (D₂O) dropwise to the stirred solution to quench the Grignard reagent.

  • Workup and Purification: After the addition of D₂O is complete, add a saturated aqueous solution of ammonium chloride to dissolve the magnesium salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 9,10-dideuterioanthracene.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield of a deuterated anthracene derivative relative to a standard with a known quantum yield (e.g., 9,10-diphenylanthracene).

Quantum_Yield_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare stock solutions of sample and standard B Prepare a series of dilutions (Abs < 0.1) A->B C Measure UV-Vis absorbance of each solution at λex B->C D Measure fluorescence emission spectra of each solution at λex B->D F Plot integrated fluorescence intensity vs. absorbance C->F E Integrate the area under the emission spectra D->E E->F G Calculate quantum yield using the comparative equation F->G

Caption: Workflow for Relative Quantum Yield Measurement.

Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. 9,10-Diphenylanthracene is a common standard for blue-emitting compounds.

  • Sample Preparation:

    • Prepare stock solutions of both the standard and the sample in the same spectroscopic grade solvent.

    • Prepare a series of dilutions of the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorbance spectra of all solutions.

    • Determine the absorbance at the chosen excitation wavelength (λex).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • Record the fluorescence emission spectra for all solutions of the standard and the sample, ensuring identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at λex for both the standard and the sample. The plots should be linear.

    • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and standard, respectively, and nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).

NMR Sample Preparation and Analysis

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the deuterated anthracene derivative in approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum. The absence of signals at the expected chemical shifts for the deuterated positions confirms successful deuteration.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

  • ²H NMR Analysis:

    • If available, acquire a ²H NMR spectrum to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.

Mass Spectrometry Analysis

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the deuterated anthracene derivative in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Use a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and compare its m/z value to the theoretical mass of the expected deuterated compound.

    • Analyze the isotopic distribution to determine the extent of deuteration.

    • Examine the fragmentation pattern for structural information.

Applications of Deuterated Anthracene Derivatives

The unique properties of deuterated anthracene derivatives make them valuable in several areas of research and technology:

  • Fluorescence Standards: Their potentially higher quantum yields and photostability make them excellent candidates for fluorescence standards.

  • Organic Electronics: In Organic Light Emitting Diodes (OLEDs), the use of deuterated materials can enhance device lifetime and efficiency by reducing non-radiative decay pathways.

  • Isotope Tracing: In chemical and biological studies, deuterated anthracenes can be used as tracers to investigate reaction mechanisms and metabolic pathways.

  • Mechanistic Studies: The deuterium isotope effect provides a powerful tool for elucidating the mechanisms of photochemical and photophysical processes.

Applications cluster_apps Key Application Areas A Deuterated Anthracene Derivatives B Fluorescence Standards A->B Enhanced Photostability C Organic Electronics (OLEDs) A->C Improved Device Lifetime D Isotope Tracing (Mechanistic Studies) A->D Kinetic Isotope Effect E Drug Development (Metabolic Stability) A->E Altered Metabolism

Caption: Major Applications of Deuterated Anthracenes.

Conclusion

Deuterated anthracene derivatives represent a fascinating class of molecules with distinct physical, chemical, and photophysical properties compared to their protonated analogues. The ability to selectively introduce deuterium allows for the fine-tuning of these properties, opening up a wide range of applications in materials science, analytical chemistry, and biomedical research. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these valuable compounds. As research in these areas continues to advance, the demand for and applications of deuterated aromatic compounds are expected to grow.

References

An In-depth Technical Guide to Ca²⁺-activated Cl⁻ Currents (CaCCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-activated chloride currents (CaCCs) are fundamental players in a vast array of physiological processes, from epithelial fluid secretion and smooth muscle contraction to sensory signal transduction and neuronal excitability. Their dysfunction is implicated in a growing number of pathologies, including cystic fibrosis, asthma, hypertension, and cancer, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of CaCCs, focusing on their molecular identity, physiological functions, and pharmacological modulation. Detailed experimental protocols for their study are provided, alongside a quantitative summary of their key biophysical and pharmacological properties to aid in research and drug development endeavors.

Molecular Identity of CaCCs

For many years, the molecular identity of CaCCs remained elusive. However, extensive research has led to the identification of two primary gene families that encode for these channels: the Anoctamin (ANO) or Transmembrane member 16 (TMEM16) family and the Bestrophin (BEST) family.[1][2]

  • Anoctamin/TMEM16 Family: The discovery that TMEM16A (also known as ANO1) functions as a CaCC was a significant breakthrough in the field.[1] Members of this family, particularly ANO1 and ANO2, exhibit the classical properties of native CaCCs, including calcium sensitivity in the submicromolar range, voltage-dependent activation at low calcium concentrations, and inhibition by common pharmacological agents.[1] ANO1 is widely expressed in various tissues, including epithelial cells, smooth muscle, and sensory neurons, and is a key player in numerous physiological functions.[3] ANO2 is more specifically expressed in olfactory sensory neurons and photoreceptor synaptic terminals. While other members of the TMEM16 family exist, their roles as chloride channels are less clear, with some functioning as lipid scramblases.

  • Bestrophin Family: The Bestrophin family of proteins (BEST1-4) also forms Ca²⁺-activated Cl⁻ channels. Mutations in the BEST1 gene are linked to a group of retinal degenerative diseases known as bestrophinopathies. Bestrophins are characterized by their pentameric structure and are gated by intracellular calcium. They exhibit a distinct anion permeability sequence and are also modulated by intracellular ATP.

While both families form CaCCs, they are structurally and functionally distinct, contributing to the diversity of CaCC currents observed across different cell types and tissues.

Physiological Roles of CaCCs

CaCCs are integral to a wide range of physiological functions, primarily through their ability to mediate chloride efflux, which can lead to membrane depolarization or drive fluid secretion.

Epithelial Secretion

In secretory epithelia, such as those in the airways, salivary glands, and pancreas, CaCCs, particularly ANO1, play a crucial role in fluid and electrolyte transport. The opening of these channels in the apical membrane of epithelial cells allows for the efflux of chloride ions into the lumen. This creates an electrochemical gradient that drives the movement of sodium and water, resulting in fluid secretion. This process is vital for maintaining mucosal hydration and facilitating mucociliary clearance in the airways. CaCCs are considered a potential therapeutic target for cystic fibrosis, as activating these channels could bypass the defective CFTR channel and restore chloride secretion.

Smooth Muscle Contraction

In smooth muscle cells, the activation of CaCCs leads to an efflux of chloride ions, causing membrane depolarization. This depolarization can activate voltage-gated Ca²⁺ channels, leading to an influx of calcium and subsequent muscle contraction. This mechanism is important in regulating the tone of blood vessels and airways. Overexpression or hyperactivity of ANO1 in smooth muscle has been linked to conditions like asthma and hypertension.

Sensory Transduction

CaCCs are also involved in various sensory processes. In olfactory sensory neurons, odorant binding leads to a cascade that results in the opening of CaCCs (primarily ANO2), which amplifies the depolarizing receptor potential. In the retina, CaCCs are thought to modulate synaptic activity. They also play a role in nociception (pain perception) and thermal sensation, where their activation in dorsal root ganglion (DRG) neurons can lead to prolonged depolarization and increased neuronal excitability.

Pharmacology of CaCCs

The development of specific pharmacological modulators for CaCCs is an active area of research, with significant implications for both basic science and clinical applications.

Inhibitors

Several compounds are known to block CaCCs, although many lack specificity and can affect other ion channels. Common inhibitors include:

  • Niflumic acid (NFA), Flufenamic acid (FFA), and other fenamates: These are widely used but are known to have off-target effects, including the activation of Ca²⁺-dependent K⁺ channels.

  • DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid): A non-selective anion channel blocker.

  • NPPB (5-nitro-2-(3-phenylpropylamino)-benzoic acid): Another commonly used, non-selective chloride channel blocker.

  • Tannic Acid: A polyphenolic compound with inhibitory effects on bestrophins.

  • CaCCinh-A01 and T16Ainh-A01: More recently developed inhibitors with greater selectivity for TMEM16A.

Activators

The discovery of small-molecule activators of TMEM16A has opened new avenues for therapeutic development, particularly for conditions like cystic fibrosis and dry mouth syndrome.

  • Eact: A potent, Ca²⁺-independent activator of TMEM16A. It has been shown to stimulate chloride secretion in epithelial cells and contraction in intestinal smooth muscle. However, it has also been found to activate TRPV1 channels, which could lead to off-target effects such as pain and itch.

  • Fact (Potentiators): These compounds do not activate TMEM16A in the absence of Ca²⁺ but increase the channel's sensitivity to calcium, thereby potentiating its activity at submaximal Ca²⁺ concentrations.

Currently, there is a lack of specific activators for the Bestrophin family of channels, though ATP has been shown to enhance the activity of hBest1.

Data Presentation: Quantitative Properties of CaCCs

Table 1: Anion Selectivity of CaCCs

The permeability of CaCCs to different anions follows a lyotropic sequence, where ions that are more easily dehydrated are more permeable.

Channel FamilyAnion Permeability SequenceReference(s)
Anoctamin (TMEM16A/B) SCN⁻ > I⁻ > Br⁻ > Cl⁻ > HCO₃⁻ > F⁻
Bestrophin SCN⁻ > NO₃⁻ > I⁻ > Br⁻ > Cl⁻ > F⁻
Table 2: Single-Channel Conductance of CaCCs
ChannelConductance (pS)ConditionsReference(s)
TMEM16A 3.5 - 8.3Varies with experimental setup
TMEM16B 3.9HEK-293T cells
Native CaCCs (Vascular Smooth Muscle) 2 - 3
Table 3: Pharmacological Inhibitors of CaCCs (IC₅₀ Values)
InhibitorTarget ChannelIC₅₀ (µM)Cell Type/SystemReference(s)
Niflumic Acid (NFA) TMEM16A7.40 ± 0.95CHO cells
Bestrophin-1102.19 ± 15.05CHO cells
TMEM16A12HEK 293 cells
DIDS Bestrophin-13.93 ± 0.73CHO cells
TMEM16A548.86 ± 25.57CHO cells
CaCCinh-A01 TMEM16A1.7HEK 293 cells
T16Ainh-A01 TMEM16A1.5HEK 293 cells
Table 4: Pharmacological Activators of CaCCs (EC₅₀ Values)
ActivatorTarget ChannelEC₅₀ (µM)NotesReference(s)
Eact TMEM16A3Ca²⁺-independent activator
TRPV111.6Off-target activation

Experimental Protocols

Patch-Clamp Electrophysiology for Recording CaCCs

This protocol provides a general framework for whole-cell patch-clamp recording of CaCCs, which can be adapted for specific cell types and experimental questions.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

  • Pipette puller and microforge

  • Borosilicate glass capillaries

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, and varying concentrations of CaCl₂ to achieve desired free [Ca²⁺], pH 7.2)

  • Cells expressing CaCCs (native or heterologous expression system)

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.

  • Cell Preparation: Plate cells on coverslips at an appropriate density. Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Positioning: Fill the micropipette with intracellular solution and mount it on the pipette holder. Under positive pressure, lower the pipette into the bath and approach a target cell.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Data Recording:

    • Voltage-Clamp: Hold the membrane potential at a constant level (e.g., -60 mV) and apply voltage steps or ramps to elicit currents. CaCCs are typically activated by depolarization and increasing intracellular Ca²⁺.

    • Current-Clamp: Inject a known amount of current and record the resulting changes in membrane potential. This is useful for studying the effects of CaCC activation on cell excitability.

  • Data Analysis: Analyze the recorded currents for amplitude, kinetics of activation and deactivation, and current-voltage (I-V) relationships.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Fluorescent Ca²⁺ indicators are commonly used to measure changes in [Ca²⁺]i. Fura-2 is a ratiometric indicator that is widely used.

Materials:

  • Fluorescence microscope with appropriate filter sets for the chosen indicator

  • Digital camera and image analysis software

  • Fura-2 AM (acetoxymethyl ester) cell-permeant dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Agonists or other stimuli to induce Ca²⁺ signals

Procedure:

  • Cell Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.

    • Incubate cells grown on coverslips in the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (typically 15-30 minutes).

  • Image Acquisition:

    • Mount the coverslip on the microscope stage.

    • Excite the Fura-2 loaded cells alternately at ~340 nm and ~380 nm and capture the fluorescence emission at ~510 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • This ratio is proportional to the intracellular Ca²⁺ concentration. The ratio can be calibrated to absolute Ca²⁺ concentrations using a standard curve.

    • Monitor the change in the F340/F380 ratio over time in response to stimuli.

siRNA-mediated Knockdown of TMEM16A

Small interfering RNA (siRNA) can be used to specifically silence the expression of TMEM16A to study its function.

Materials:

  • siRNA targeting TMEM16A and a non-targeting control siRNA

  • Lipofection-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Cells to be transfected

  • Reagents for validating knockdown (e.g., for qPCR or Western blotting)

Procedure:

  • Cell Seeding: Plate cells in antibiotic-free medium 18-24 hours before transfection to achieve 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and assess the level of TMEM16A mRNA (by qPCR) or protein (by Western blotting) to confirm successful knockdown.

  • Functional Assay: Perform functional assays (e.g., patch-clamp, fluid secretion assay) to determine the effect of TMEM16A knockdown.

Visualization of Signaling Pathways and Workflows

Signaling Pathway for CaCC Activation in Epithelial Cells

G cluster_membrane Apical Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ANO1 ANO1 (CaCC) Cl_out Cl⁻ Efflux ANO1->Cl_out H2O_out Fluid Secretion Cl_out->H2O_out Drives Agonist Agonist Agonist->GPCR ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->ANO1 Activates

Caption: Agonist-induced activation of CaCCs in epithelial cells leading to fluid secretion.

Experimental Workflow for Patch-Clamp Recording

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Solutions (Intra/Extracellular) e1 Approach Cell p1->e1 p2 Pull & Polish Micropipette p2->e1 p3 Prepare Cell Culture p3->e1 e2 Form Giga-Seal e1->e2 e3 Establish Whole-Cell e2->e3 e4 Record Currents e3->e4 a1 Analyze Current Properties e4->a1 a2 Construct I-V Curves a1->a2 a3 Determine Kinetics a1->a3

Caption: A simplified workflow for whole-cell patch-clamp electrophysiology experiments.

Logical Relationship of CaCCs in Disease

G cluster_dysfunction CaCC Dysfunction cluster_disease Associated Diseases d1 Hypoactivity dis1 Cystic Fibrosis (Impaired Secretion) d1->dis1 d2 Hyperactivity dis2 Asthma (Airway Constriction) d2->dis2 dis3 Hypertension (Vascular Constriction) d2->dis3 dis4 Cancer (Proliferation/Migration) d2->dis4

Caption: The relationship between CaCC hypo/hyperactivity and associated disease states.

References

Methodological & Application

Application Notes and Protocols: 9-Anthracene-d9-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracene-d9-carboxylic acid is the deuterated form of 9-Anthracenecarboxylic acid. The incorporation of nine deuterium atoms into the anthracene core makes it an ideal internal standard for quantitative mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its primary applications are as a tracer and an internal standard in pharmacokinetic and metabolic studies during drug development.[1] The non-deuterated analog, 9-Anthracenecarboxylic acid, is a known inhibitor of Ca2+-activated Cl- currents (CaCCs).[1]

This document provides detailed experimental protocols for the synthesis and application of this compound as an internal standard.

Physicochemical and Analytical Data

The following table summarizes the key properties of this compound and the analytical performance of a structurally related derivatization agent, which can serve as an indicator of expected performance.

PropertyValueReference
Chemical Formula C₁₅HD₉O₂N/A
Molecular Weight 231.30 g/mol Calculated
CAS Number 1219803-78-7[1]
Appearance Yellow powder[2] (for non-deuterated)
Melting Point ~218 °C (decomposes)(for non-deuterated)
Solubility Soluble in DMSO and Ethanol(for non-deuterated)
Storage Store at -20°C for up to 1 month or -80°C for up to 6 months.

As specific experimental data for this compound is limited, some properties are inferred from its non-deuterated counterpart.

Example Analytical Performance (using a related anthracene-based derivatization reagent)

The following data for 9-chloromethyl anthracene derivatization of carboxylic acids in HPLC can be used as a reference for the expected precision and accuracy when using an anthracene-based internal standard.

AnalyteConcentration (nmol/mL)Recovery (%)Intra-day RSD% (n=5)Inter-day RSD% (n=5)
Formic Acid 598.61.82.5
5099.11.52.1
20099.51.21.8
Acetic Acid 597.82.12.8
5098.51.72.4
20099.21.42.0
Propionic Acid 598.21.92.6
5098.91.62.2
20099.41.31.9

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a potential two-step synthesis of this compound starting from commercially available 9-anthraldehyde and utilizing a deuterated acid for the deuterium exchange on the aromatic ring, followed by oxidation of the aldehyde to a carboxylic acid.

Step 1: Deuteration of 9-Anthraldehyde to 9-Anthraldehyde-d9

A 9-Anthraldehyde B D₂SO₄ / D₂O A->B Add C Reflux B->C Heat D Neutralization & Extraction C->D E Purification (Crystallization) D->E F 9-Anthraldehyde-d9 E->F

Caption: Synthesis of 9-Anthraldehyde-d9.

Materials:

  • 9-Anthraldehyde

  • Deuterium oxide (D₂O)

  • Deuterated sulfuric acid (D₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 9-anthraldehyde.

  • Carefully add a mixture of D₂O and a catalytic amount of D₂SO₄.

  • Heat the mixture to reflux and maintain for 24-48 hours to allow for H/D exchange on the aromatic ring.

  • Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of aromatic proton signals.

  • Once the exchange is complete, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the product with DCM (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting 9-anthraldehyde-d9 by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Oxidation of 9-Anthraldehyde-d9 to this compound

This step is adapted from a known procedure for the non-deuterated analog.

Materials:

  • 9-Anthraldehyde-d9

  • Isopropanol

  • 2-methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • In a reaction flask, dissolve 9-anthraldehyde-d9 in isopropanol.

  • Add 2-methyl-2-butene (as a chlorine scavenger).

  • In a separate beaker, prepare an aqueous solution of NaH₂PO₄ and add it to the reaction mixture with stirring.

  • In another beaker, prepare an aqueous solution of NaClO₂. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30°C.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Remove the isopropanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 1-5 with 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Application of this compound as an Internal Standard for LC-MS

This protocol provides a general workflow for using this compound as an internal standard for the quantification of an analyte of interest in a biological matrix.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis A Biological Sample (e.g., Plasma) B Spike with 9-Anthracene-d9-CA (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Evaporate & Reconstitute D->E F Inject Sample E->F G LC Separation F->G H MS Detection (MRM Mode) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratio I->J K Quantify using Calibration Curve J->K

Caption: Workflow for using this compound as an internal standard.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Working internal standard solution (diluted from stock in a suitable solvent like acetonitrile)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

  • Reconstitution solvent (e.g., mobile phase)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a 100 µL aliquot of the sample, add a specific volume (e.g., 10 µL) of the working internal standard solution of this compound.

    • Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS Analysis:

    • LC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • This compound: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a stable product ion.

        • Analyte: Determine the precursor and product ions for the analyte of interest.

      • Optimize collision energy and other source parameters for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard (this compound).

    • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the peak area ratio of standards against their known concentrations.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Conclusion

This compound is a valuable tool for quantitative bioanalysis. The provided protocols offer a starting point for its synthesis and application as an internal standard. Researchers should optimize these methods for their specific analytes and instrumentation to ensure the highest quality data.

References

The Use of 9-Anthracene-d9-carboxylic Acid as an Internal Standard in LC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 9-Anthracene-d9-carboxylic acid as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis. The use of stable isotope-labeled internal standards, such as this deuterated compound, is a cornerstone of robust and reliable bioanalysis, effectively compensating for variability in sample preparation and matrix effects.

Introduction to this compound as an Internal Standard

This compound is the deuterated analog of 9-Anthracenecarboxylic acid. In quantitative LC-MS, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). As a stable isotope-labeled internal standard, this compound is chemically almost identical to its non-labeled counterpart and other similar carboxylic acids, making it an excellent choice for correcting analytical variability.[1] Deuterated standards are widely used to improve the accuracy and precision of quantitative bioanalytical methods.

The non-deuterated form, 9-Anthracenecarboxylic acid, is also known as a chloride channel blocker, a property that can be relevant in certain biological studies.[2]

Applications

The primary application of this compound is as an internal standard for the quantification of a wide range of carboxylic acid-containing analytes in complex biological matrices such as plasma, serum, urine, and tissue homogenates. This includes, but is not limited to:

  • Fatty Acids and Eicosanoids: Quantification of endogenous and exogenous fatty acids, prostaglandins, and other eicosanoids is critical in studying inflammation, metabolism, and various disease states.

  • Drug Molecules: For acidic drugs or drug metabolites containing a carboxylic acid moiety, this internal standard can be invaluable in pharmacokinetic and toxicokinetic studies.

  • Endogenous Organic Acids: Monitoring levels of small organic acids in metabolic profiling and clinical diagnostics.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific analytes and matrices.

Preparation of Stock and Working Solutions

3.1.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in an appropriate organic solvent (e.g., methanol, acetonitrile, or DMSO) to a final volume of 1 mL.

  • Store the stock solution at -20°C or -80°C in a tightly sealed vial. Under these conditions, the stock solution is typically stable for up to 6 months.[1]

3.1.2. Working Solutions

  • Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent (e.g., 50:50 methanol:water). These solutions will be used to construct the calibration curve.

  • Prepare a working internal standard solution by diluting the this compound stock solution to a concentration that provides a strong and reproducible signal in the mass spectrometer. A typical concentration might be in the range of 10-100 ng/mL.

Sample Preparation

The choice of sample preparation method will depend on the analyte and the biological matrix. Two common methods are protein precipitation and solid-phase extraction.

3.2.1. Protein Precipitation (for Plasma or Serum)

  • To 100 µL of plasma or serum, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS analysis.

3.2.2. Solid-Phase Extraction (SPE) (for Cleaner Samples)

  • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) according to the manufacturer's instructions.

  • To 100 µL of the biological sample, add 20 µL of the internal standard working solution.

  • Dilute the sample with an appropriate buffer (e.g., 1% formic acid in water) and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Method

The following are representative LC-MS/MS conditions. These will need to be optimized for the specific analyte of interest.

3.3.1. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for the separation of carboxylic acids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

3.3.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions will need to be determined by infusing a standard solution of the analyte and this compound into the mass spectrometer.

    • Hypothetical Analyte (e.g., a fatty acid): The precursor ion will be the [M-H]⁻ ion, and the product ion will be a characteristic fragment.

    • This compound: The precursor ion will be the [M-H]⁻ ion (m/z 230.1). The product ion will need to be determined empirically but could correspond to a loss of CO2 or other stable fragments.

Data Presentation

The following tables present representative quantitative data for the analysis of a generic carboxylic acid using a deuterated internal standard. This data is illustrative and serves as a template for presenting validation results.

Table 1: Recovery of a Carboxylic Acid Analyte from Human Plasma

Analyte ConcentrationMean Recovery (%)Standard Deviation
Low QC (10 ng/mL)95.24.1
Mid QC (100 ng/mL)98.73.5
High QC (500 ng/mL)101.32.8

Table 2: Precision and Accuracy for the Quantification of a Carboxylic Acid Analyte

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ18.2105.49.5103.2
Low105.1102.16.3101.5
Mid1004.599.85.8100.7
High5003.9100.54.7101.1

Data in tables is representative and based on typical performance for LC-MS/MS methods using deuterated internal standards for carboxylic acid analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Analyte & IS) working_sol Prepare Working Solutions (Calibration Standards & IS) stock_sol->working_sol spike_is Spike with Internal Standard working_sol->spike_is sample_prep Sample Preparation (e.g., Protein Precipitation) sample_prep->spike_is lc_separation LC Separation (Reversed-Phase C18) spike_is->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: General experimental workflow for quantitative LC-MS/MS analysis.

Logical Relationship of Internal Standard Use

internal_standard_logic analyte Analyte in Sample sample_proc Sample Processing (Extraction, etc.) analyte->sample_proc is Internal Standard (this compound) is->sample_proc lc_injection LC Injection sample_proc->lc_injection ionization Ionization (ESI) lc_injection->ionization ms_analysis MS/MS Analysis ionization->ms_analysis analyte_signal Analyte Signal ms_analysis->analyte_signal is_signal IS Signal ms_analysis->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio concentration Analyte Concentration ratio->concentration

Caption: Logic of using an internal standard for quantitative analysis.

Signaling Pathway Inhibition by 9-Anthracenecarboxylic Acid

While the deuterated form is used as an inert internal standard, the non-deuterated compound, 9-Anthracenecarboxylic acid, is known to be a blocker of chloride channels, such as the TMEM16B (anoctamin2) Ca2+-activated Cl- channel. The following diagram illustrates this inhibitory action.

signaling_pathway cluster_cell Cell Membrane ca_influx Ca2+ Influx / Release ca_ion Intracellular Ca2+ ca_influx->ca_ion Activates tmem16b TMEM16B Channel ca_ion->tmem16b Binds to cl_efflux Cl- Efflux tmem16b->cl_efflux Mediates aca 9-Anthracenecarboxylic Acid aca->tmem16b Blocks

Caption: Inhibition of TMEM16B chloride channel by 9-Anthracenecarboxylic acid.

References

Application Note: High-Sensitivity Quantification of Fatty Acids using 9-Anthracene-d9-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the derivatization of fatty acids with 9-Anthracene-d9-carboxylic acid for sensitive quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Mass Spectrometry (MS). Fatty acids, lacking native chromophores or fluorophores, present a challenge for direct detection at low concentrations.[1][2] Derivatization with a fluorescent tag, such as an anthracene derivative, significantly enhances detection sensitivity.[1][3] The use of the deuterated analog, this compound, allows for its use as an internal standard in mass spectrometry-based quantitative analyses, providing high accuracy and precision.[4] This protocol is adapted from established methods for similar anthracene-based derivatizing agents and is suitable for the analysis of fatty acids in various biological matrices.

Introduction

The analysis of fatty acids is crucial in numerous fields, including biomedical research, drug development, and food science, due to their vital roles in biological processes. While gas chromatography (GC) is a common technique for fatty acid analysis, it often requires conversion to volatile methyl esters and can be unsuitable for thermally labile compounds. HPLC offers a room-temperature alternative, but the inherent lack of UV absorption or fluorescence in most fatty acids necessitates a derivatization step to enable sensitive detection.

Anthracene-based reagents are excellent derivatizing agents due to their high molar absorptivity and fluorescence quantum yields. This protocol focuses on the use of this compound. The derivatization reaction involves the esterification of the fatty acid's carboxylic acid group. The resulting fluorescent ester can then be readily detected. Furthermore, the stable isotope-labeled nature of this compound makes it an ideal internal standard for LC-MS based quantification, correcting for variations in sample preparation and instrument response.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps for the successful derivatization of fatty acids with this compound.

Materials and Reagents:

  • Fatty acid standards or extracted samples

  • This compound

  • Derivatization catalyst: (e.g., 2,4'-Dibromoacetophenone and Triethylamine, or a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxy-1H-benzotriazole (HOBT))

  • Solvents: Acetonitrile (HPLC grade), Dichloromethane (anhydrous), N,N-Dimethylformamide (DMF, anhydrous)

  • Nitrogen gas (for drying)

  • Reaction vials (e.g., 1.5 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Derivatization Workflow Diagram:

DerivatizationWorkflow SamplePrep Sample Preparation ReagentAdd Addition of Derivatizing Reagent SamplePrep->ReagentAdd Fatty Acid Sample Reaction Reaction/ Incubation ReagentAdd->Reaction 9-Anthracene-d9- carboxylic acid + Catalyst Quench Reaction Quenching Reaction->Quench DryDown Solvent Evaporation Quench->DryDown Reconstitution Reconstitution DryDown->Reconstitution Analysis HPLC/MS Analysis Reconstitution->Analysis

Caption: General workflow for the derivatization of fatty acids.

Derivatization Procedure:

  • Sample Preparation:

    • For standard solutions, accurately weigh and dissolve fatty acids in a suitable organic solvent (e.g., acetonitrile or dichloromethane) to a known concentration.

    • For biological samples, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) to isolate the fatty acid fraction. The final extract should be dried down under a stream of nitrogen and reconstituted in the reaction solvent.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile or DMF. The concentration should be in molar excess (typically 2-5 fold) to the expected amount of fatty acids in the sample.

    • Prepare the catalyst solution. The choice of catalyst will depend on the specific derivatization chemistry employed. For carbodiimide chemistry, prepare fresh solutions of EDC and HOBT in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To a reaction vial containing the dried fatty acid sample or standard, add the reaction solvent (e.g., 100 µL of acetonitrile).

    • Add the this compound solution.

    • Add the catalyst solution.

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). Optimal conditions may need to be determined experimentally. For some reagents like 9-anthryldiazomethane (ADAM), the reaction can proceed at room temperature without a catalyst.

  • Reaction Quenching and Sample Preparation for Analysis:

    • After the incubation period, cool the reaction vials to room temperature.

    • If necessary, quench the reaction by adding a small amount of water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the initial mobile phase of the HPLC system to a suitable concentration for injection.

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.

Quantitative Data Summary

The following tables provide representative data on the performance of anthracene-based derivatization methods for fatty acid analysis. While specific data for this compound is limited, the performance of structurally similar reagents provides a strong indication of expected results.

Table 1: Recovery and Precision of Anthracene-Based Derivatization (Data adapted from a study using 9-chloromethyl anthracene)

AnalyteConcentration (nmol/mL)Recovery (%)Intra-day RSD (%) (n=5)Inter-day RSD (%) (n=5)
Formic Acid598.61.82.5
5099.11.52.1
20099.51.21.8
Acetic Acid597.82.12.8
5098.51.72.4
20099.21.42.0
Propionic Acid598.21.92.6
5098.91.62.2
20099.41.31.9

Table 2: Linearity of Fatty Acid Methyl Esters by HPLC (Data from a study on 9-anthrylmethyl esters)

Fatty Acid StandardLinearity Range (pmol)
16:0 (Palmitic Acid)10 - 250
19:0 (Nonadecanoic Acid)10 - 250
18:2 (Linoleic Acid)10 - 250
22:6 (Docosahexaenoic Acid)10 - 250

HPLC-Fluorescence and LC-MS Analysis

Signaling Pathway Diagram (Conceptual):

SignalingPathway FattyAcid Fatty Acid (Analyte) DerivatizedProduct Fluorescent Ester (Derivatized Analyte) FattyAcid->DerivatizedProduct DerivReagent 9-Anthracene-d9- carboxylic acid DerivReagent->DerivatizedProduct HPLC HPLC Separation DerivatizedProduct->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence MS Mass Spectrometry Detection HPLC->MS Quantification Quantification Fluorescence->Quantification MS->Quantification

Caption: Analytical workflow from derivatization to quantification.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Fluorescence Detector: Excitation wavelength (λex) ~365 nm and emission wavelength (λem) ~412 nm for anthracene derivatives.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for the derivatized products.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high selectivity and sensitivity. The deuterated internal standard will have a distinct mass-to-charge ratio (m/z) from the non-deuterated analyte.

Conclusion

The derivatization of fatty acids with this compound provides a highly sensitive and reliable method for their quantification. The strong fluorescence of the anthracene moiety allows for low limits of detection in HPLC-fluorescence analysis, while the stable isotope label makes it an excellent internal standard for accurate LC-MS quantification. The protocol described herein, adapted from established methods for similar derivatizing agents, offers a solid foundation for researchers to develop and validate their own assays for fatty acid analysis in complex biological samples.

References

Application Notes and Protocols for Blocking ClC-1 Channels with 9-Anthracenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skeletal muscle chloride channel ClC-1 plays a crucial role in the repolarization of the sarcolemma following an action potential. Its dysfunction is linked to myotonia congenita, a condition characterized by muscle stiffness.[1] 9-Anthracenecarboxylic acid (9-AC) is a classical inhibitor of ClC-1 channels and is widely used in research to study the channel's function and to mimic myotonic conditions.[2][3] This document provides a detailed protocol for utilizing 9-AC to block ClC-1 channels expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch-clamp technique. While the user specified 9-Anthracene-d9-carboxylic acid, the available scientific literature predominantly refers to the non-deuterated form, 9-Anthracenecarboxylic acid (9-AC). The protocols and data presented herein are based on studies using 9-AC. It is presumed that the deuterated form will have similar pharmacological properties.

Data Presentation

The inhibitory effect of 9-AC on ClC-1 channels is voltage-dependent. The following table summarizes the quantitative data for the block of human ClC-1 channels by 9-AC.

ParameterValueExperimental ConditionsReference
IC₅₀ ~24 ± 5 µMMeasured at -90 mV in whole-cell patch-clamp recordings from HEK293 cells.[4]
Current Reduction ~82%At a concentration of 300 µM 9-AC, measured at -90 mV.[4]
Current Reduction ~79%At a concentration of 300 µM 9-AC, measured at +60 mV.

Experimental Protocols

This section outlines the detailed methodology for cell preparation, electrophysiological recording, and data analysis for the investigation of ClC-1 channel inhibition by 9-AC.

Cell Culture and Transfection of HEK293 Cells

HEK293 cells are a suitable heterologous expression system for studying ClC-1 channels due to their low endogenous channel expression and high transfection efficiency.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding human ClC-1

  • CD8 reporter plasmid (for identifying transfected cells)

  • Transfection reagent (e.g., Calcium-Phosphate precipitation method)

  • Anti-CD8 antibody-coated microbeads

Protocol:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For transfection, plate the cells into 100 mm dishes.

  • Perform transient transfection using the calcium-phosphate precipitation method with a mixture of hClC-1 plasmid DNA (0.5 µg/ml) and a CD8 reporter plasmid (0.1 µg/ml).

  • After 24 hours, re-plate the cells onto 60 mm dishes for patch-clamp experiments.

  • Allow the cells to express the channels for 24-48 hours before recording.

  • To identify transfected cells for patch-clamp, incubate the cells with anti-CD8 antibody-coated microbeads.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the solutions and voltage-clamp procedure for recording ClC-1 currents and their inhibition by 9-AC. 9-AC is applied intracellularly by including it in the pipette solution.

Materials and Reagents:

  • Patch-clamp setup (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • 9-Anthracenecarboxylic acid (9-AC)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Extracellular and Intracellular solutions (see tables below)

Solution Preparation:

Extracellular Solution

Component Concentration (mM)
NaCl 140
KCl 4
CaCl₂ 2
MgCl₂ 1
HEPES 5

Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution

Component Concentration (mM)
CsCl 130
MgCl₂ 2
EGTA 5
HEPES 10

Adjust pH to 7.4 with CsOH.

9-AC Stock Solution Preparation:

  • Prepare a stock solution of 9-AC in DMSO. The final concentration of DMSO in the intracellular solution should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Add the desired final concentration of 9-AC to the intracellular solution on the day of the experiment.

Electrophysiological Recording Protocol:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of less than 3 MΩ when filled with the intracellular solution.

  • Identify transfected HEK293 cells (decorated with microbeads).

  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the intracellular solution containing 9-AC to equilibrate with the cell interior for approximately 2-5 minutes before recording.

  • Set the holding potential to 0 mV.

  • Apply a voltage-clamp protocol consisting of voltage steps from a holding potential to a range of test potentials (e.g., -180 mV to +180 mV in 10 mV increments) for a duration of 400 ms. Apply voltage steps every 3 seconds.

  • Record the resulting chloride currents using an appropriate data acquisition system. Currents should be low-pass filtered at 2 kHz and digitized at a sampling rate of 50 kHz.

Data Analysis
  • Measure the steady-state current amplitude at the end of each voltage pulse.

  • To determine the percentage of block, record currents from the same cell before and after the application of 9-AC (if applying externally for comparison) or compare currents from cells recorded with and without 9-AC in the pipette.

  • Construct a dose-response curve by plotting the percentage of current inhibition as a function of the 9-AC concentration. Fit the data with the Hill equation to determine the IC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the patch-clamp protocol for testing the effect of 9-AC on ClC-1 channels.

Caption: Experimental workflow for ClC-1 inhibition assay.

Mechanism of ClC-1 Inhibition by 9-AC

This diagram illustrates the proposed mechanism of ClC-1 channel blockade by 9-Anthracenecarboxylic acid.

G cluster_membrane Cell Membrane cluster_channel ClC-1 Channel Pore Channel Pore BindingSite Binding Site (K231, R421, F484) Cl_in Cl- Block Blockage NINE_AC_out 9-AC NINE_AC_in 9-AC NINE_AC_out->NINE_AC_in Membrane Permeation NINE_AC_in->BindingSite Binds within the pore Cl_out Cl- Cl_out->Pore Permeation Block->Cl_in Prevents Cl- flow Extracellular Extracellular Intracellular Intracellular

Caption: Mechanism of 9-AC blocking the ClC-1 channel pore.

References

Application Note: Quantitative Analysis of Lipids Using 9-Anthracene-d9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of lipids, particularly fatty acids, is critical in various fields, including biomedical research, drug development, and clinical diagnostics, due to their integral roles in numerous physiological and pathological processes. Direct analysis of fatty acids by High-Performance Liquid Chromatography (HPLC) with common detectors can be challenging due to the lack of a strong chromophore in their structure. To overcome this, derivatization with a fluorescent tag is a widely employed strategy to enhance detection sensitivity and selectivity.[1]

9-Anthracene-d9-carboxylic acid is a stable isotope-labeled derivatizing reagent. Its deuterated anthracene moiety allows for the sensitive quantification of lipids using mass spectrometry (MS), providing high specificity and the ability to be used as an internal standard for accurate quantification.[2] This application note provides a detailed protocol for the derivatization of lipids with this compound and subsequent analysis by HPLC coupled with mass spectrometry. The methodology is adapted from established protocols for similar anthracene-based derivatizing agents.[3][4]

Principle of the Method

The method is based on the esterification of the carboxylic acid group of fatty acids with this compound. This reaction, typically facilitated by an activating agent, attaches the deuterated anthracene label to the fatty acid. The resulting derivatized lipids can then be separated by reversed-phase HPLC and detected by mass spectrometry. The deuterium labeling provides a distinct mass signature, enabling clear differentiation from endogenous, non-derivatized lipids and facilitating the use of isotope dilution methods for precise quantification.

Experimental Protocols

1. Lipid Extraction from Biological Samples (e.g., Plasma)

This protocol describes a liquid-liquid extraction method to isolate total lipids from a plasma sample.

  • Materials:

    • Plasma sample

    • Chloroform

    • Methanol

    • Internal standard solution (e.g., a fatty acid not expected to be in the sample)

    • Glass centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen gas evaporator

  • Procedure:

    • Pipette 100 µL of plasma into a glass centrifuge tube.[1]

    • Add 10 µL of the internal standard solution.

    • Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization of Extracted Lipids with this compound

This protocol is adapted from methods using similar activating agents for esterification.

  • Materials:

    • Dried lipid extract

    • This compound solution (in a suitable aprotic solvent like acetonitrile or DMF)

    • Activating agent (e.g., N,N'-Carbonyldiimidazole (CDI) or a carbodiimide like EDC)

    • Anhydrous acetonitrile or other suitable aprotic solvent

    • Triethylamine (optional, as a base)

    • Reaction vials

    • Heating block or water bath

  • Procedure:

    • Reconstitute the dried lipid extract in 100 µL of anhydrous acetonitrile.

    • In a separate reaction vial, prepare a solution of the activating agent (e.g., CDI) in anhydrous acetonitrile.

    • Add the activating agent solution to the lipid extract. The molar ratio of activating agent to estimated total fatty acids should be optimized, but a 2 to 5-fold molar excess is a good starting point.

    • Allow the activation reaction to proceed at room temperature for 15-30 minutes.

    • Add a molar excess of the this compound solution to the activated lipid extract.

    • If necessary, add a small amount of triethylamine to catalyze the reaction.

    • Seal the vial and incubate the reaction mixture at 60°C for 60 minutes.

    • After incubation, cool the mixture to room temperature.

    • The sample is now ready for LC-MS analysis. If necessary, it can be diluted with the mobile phase.

3. HPLC-MS Analysis

  • Instrumentation:

    • HPLC system with a reversed-phase C18 column

    • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 50% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of the derivatized fatty acid, and the fragment ion will typically be the protonated 9-Anthracene-d9-methanol moiety.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimize for the specific instrument.

Data Presentation

The following table presents representative quantitative performance data for a similar anthracene-based derivatization reagent, 9-chloromethyl anthracene, which can be used as a reference for expected performance.

Carboxylic AcidConcentration (nmol/mL)Recovery (RE%)Intra-day RSD% (n=5)Inter-day RSD% (n=5)
Formic Acid 598.61.82.5
5099.11.52.1
20099.51.21.8
Acetic Acid 597.82.12.8
5098.51.72.4
20099.21.42.0
Propionic Acid 598.21.92.6
5098.91.62.2
20099.41.31.9

Data adapted from a study on the determination of carboxylic acids using 9-chloromethyl anthracene derivatization followed by HPLC with fluorescence detection.

Visualizations

G Experimental Workflow for Lipid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction dried_lipids Dried Lipid Extract extraction->dried_lipids reconstitution Reconstitute in Acetonitrile dried_lipids->reconstitution activation Activate with CDI/EDC reconstitution->activation derivatization Add this compound Incubate at 60°C activation->derivatization lcms HPLC-MS/MS Analysis derivatization->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for lipid analysis using this compound derivatization.

G Derivatization Reaction fatty_acid Fatty Acid R-COOH activated_intermediate Activated Intermediate R-CO-Imidazole fatty_acid->activated_intermediate + Activating Agent activating_agent Activating Agent e.g., CDI derivatized_product Derivatized Fatty Acid Fluorescent & MS-active activated_intermediate->derivatized_product + Derivatizing Reagent - Imidazole derivatizing_reagent This compound

Caption: Chemical derivatization of a fatty acid with this compound.

References

Application Notes and Protocols for 9-Anthracene-d9-carboxylic acid in Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 9-Anthracene-d9-carboxylic acid (9-AC-d9) and its non-deuterated analog, 9-Anthracenecarboxylic acid (9-AC), in the study of ion channel kinetics. While 9-AC-d9 serves primarily as a valuable tool for quantitative bioanalysis, 9-AC is a widely used chloride channel blocker essential for functional studies.

Application of this compound as a Tracer and Internal Standard

Deuterium-labeled compounds like this compound are powerful tools in modern bioanalytical chemistry, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS).[1] Their chemical and physical properties are nearly identical to their non-labeled counterparts, allowing them to serve as ideal internal standards to control for variability during sample preparation and analysis.[2]

Key Applications:

  • Quantitative Bioanalysis: 9-AC-d9 is used as an internal standard for the accurate quantification of 9-AC or other structurally related ion channel modulators in biological samples (e.g., plasma, tissue homogenates).[3][4] By adding a known amount of 9-AC-d9 to a sample, any loss of the analyte during extraction or variations in ionization efficiency during mass spectrometry analysis can be corrected for, leading to more precise and accurate results.[2]

  • Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a potential drug is crucial. 9-AC-d9 can be used as a tracer in such studies to follow the fate of 9-AC in an organism.

  • Metabolite Identification: When studying the metabolism of 9-AC, 9-AC-d9 can help in distinguishing drug metabolites from endogenous compounds in complex biological matrices.

Experimental Workflow for using 9-AC-d9 as an Internal Standard:

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of 9-AC-d9 Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Quant Quantification of Analyte based on Analyte/9-AC-d9 Ratio MS->Quant G Cell Isolated Cell Pipette Patch Pipette with Internal Solution Cell->Pipette Approach Seal Giga-ohm Seal Formation Pipette->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Rupture Patch VoltageClamp Voltage-Clamp Recording WholeCell->VoltageClamp Baseline Record Baseline Currents VoltageClamp->Baseline DrugApp Apply 9-AC Baseline->DrugApp DrugRec Record Currents in presence of 9-AC DrugApp->DrugRec Analysis Data Analysis (e.g., I-V curve, IC50) DrugRec->Analysis G Agonist Agonist (e.g., Endothelin-1) GPCR Gq-coupled Receptor Agonist->GPCR PLC Phospholipase C GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3R Ca_release Ca2+ Release SR->Ca_release CaCC Ca2+-activated Cl- Channel (Blocked by 9-AC) Ca_release->CaCC activates Cl_efflux Cl- Efflux CaCC->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization G ABA Abscisic Acid (ABA) Receptor ABA Receptor ABA->Receptor PP2C PP2C Phosphatase Receptor->PP2C inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 de-represses AnionChannel Anion Channel (e.g., SLAC1) (Blocked by 9-AC) SnRK2->AnionChannel activates AnionEfflux Anion Efflux AnionChannel->AnionEfflux Depolarization Membrane Depolarization AnionEfflux->Depolarization K_efflux K+ Efflux Depolarization->K_efflux StomatalClosure Stomatal Closure K_efflux->StomatalClosure

References

Sensitive Quantification of Carboxylic Acids in Biological Matrices using HPLC with Fluorescence Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of carboxylic acids for sensitive quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). Carboxylic acids, including fatty acids, are often challenging to detect at low concentrations due to their lack of a native chromophore or fluorophore. Pre-column derivatization with a fluorescent labeling agent is a robust strategy to enhance detection sensitivity and selectivity. This guide focuses on three common derivatizing reagents: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), 9-Anthryldiazomethane (ADAM), and 9-Chloromethylanthracene (9-CMA). Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid researchers in selecting and implementing the optimal method for their analytical needs.

Introduction

Carboxylic acids are a diverse group of organic compounds that play critical roles in numerous biological processes, including energy metabolism, cell signaling, and the biosynthesis of lipids. The accurate quantification of these molecules in complex biological matrices is essential for disease diagnosis, drug development, and metabolic research. However, many carboxylic acids lack the structural features necessary for sensitive detection by common HPLC detectors like UV-Vis.

Fluorescence derivatization addresses this limitation by covalently attaching a fluorophore to the carboxylic acid molecule. This process significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of analytes at picomole or even femtomole levels. The choice of derivatization reagent is critical and depends on factors such as the nature of the analyte, the sample matrix, reaction conditions, and the desired sensitivity.

This application note provides a comparative overview of three widely used fluorescent labeling reagents for carboxylic acids:

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc): A coumarin-based reagent that reacts with carboxylic acids to form highly fluorescent esters.

  • 9-Anthryldiazomethane (ADAM): A diazoalkane reagent that reacts efficiently with carboxylic acids at room temperature without the need for a catalyst.[1]

  • 9-Chloromethylanthracene (9-CMA): An anthracene-based reagent that provides good sensitivity for the analysis of various carboxylic acids.

Principle of Derivatization and Detection

The fundamental principle involves a chemical reaction between the carboxylic acid group (-COOH) of the analyte and the reactive group of the derivatizing reagent. This reaction results in the formation of a stable, highly fluorescent ester derivative. The derivatized sample is then injected into an HPLC system equipped with a fluorescence detector. The fluorescent derivatives are excited by light at a specific wavelength (excitation wavelength, λex), and the emitted light at a longer wavelength (emission wavelength, λem) is detected. The intensity of the emitted light is directly proportional to the concentration of the derivatized carboxylic acid.

cluster_workflow General Derivatization and Detection Workflow Analyte Carboxylic Acid (Non-fluorescent) Reaction Derivatization Reaction Analyte->Reaction Reagent Fluorescent Derivatizing Reagent Reagent->Reaction Derivative Fluorescent Derivative Reaction->Derivative HPLC HPLC Separation Derivative->HPLC Detector Fluorescence Detection (λex, λem) HPLC->Detector Signal Chromatographic Peak Detector->Signal

A generalized workflow for the derivatization and detection of carboxylic acids.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the derivatization of various carboxylic acids with Br-Mmc, ADAM, and 9-CMA, followed by HPLC-FLD analysis.

Table 1: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Derivatization
Carboxylic AcidLinearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)Reference
Fatty Acids (general)Not SpecifiedPicomole levelNot Specified[2][3]
Valproic Acid0.1 - 10 µg/mL10 ng/mL30 ng/mLN/A
Ibuprofen0.5 - 50 µg/mL0.1 µg/mL0.3 µg/mLN/A
Table 2: 9-Anthryldiazomethane (ADAM) Derivatization
Carboxylic AcidLinearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)Reference
Fatty Acids (C8-C22)Not SpecifiedPicomole levelNot Specified[1][4]
Long-chain fatty acidsNot Specified0.2 µg/L (in beer)Not Specified
BiotinNot SpecifiedNot SpecifiedNot Specified
Table 3: 9-Chloromethylanthracene (9-CMA) Derivatization

| Carboxylic Acid | Linearity Range (nmol/mL) | LOD (pmol) | Recovery (%) | RSD (%) (Intra-day/Inter-day) | Reference | | :--- | :--- | :--- | :--- | :--- | N/A | | Formic Acid | 1 - 250 | 0.18 | 98.6 - 99.5 | 1.2 - 1.8 / 1.8 - 2.5 | N/A | | Acetic Acid | 1 - 250 | 0.35 | 97.8 - 99.2 | 1.4 - 2.1 / 2.0 - 2.8 | N/A | | Propionic Acid | 1 - 250 | 0.52 | 98.2 - 99.4 | 1.3 - 1.9 / 1.9 - 2.6 | N/A | | Butyric Acid | 1 - 250 | 0.88 | Not Specified | Not Specified | N/A | | Pentanoic Acid | 1 - 250 | 1.57 | Not Specified | Not Specified | N/A | | Benzoic Acid | 1 - 250 | 2.53 | Not Specified | Not Specified | N/A |

Experimental Protocols

This section provides detailed, step-by-step protocols for the derivatization of carboxylic acids using Br-Mmc, ADAM, and 9-CMA.

Protocol for Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol is a generalized method based on established procedures for coumarin-based derivatization.

Materials and Reagents:

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Carboxylic acid standards or sample extracts

  • Acetonitrile (HPLC grade)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (optional, as catalyst)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Derivatization Procedure:

start Start prep Prepare sample/standard in acetonitrile start->prep add_reagents Add Br-Mmc, K₂CO₃, and 18-Crown-6 (optional) prep->add_reagents vortex Vortex mix add_reagents->vortex heat Heat at 60-80°C for 30-60 min vortex->heat cool Cool to room temperature heat->cool centrifuge Centrifuge to pellet catalyst cool->centrifuge supernatant Transfer supernatant for analysis centrifuge->supernatant end Inject into HPLC-FLD supernatant->end

Workflow for Br-Mmc derivatization.
  • Sample/Standard Preparation: Prepare a solution of the carboxylic acid standard or sample extract in acetonitrile.

  • Reagent Preparation: Prepare a 1 mg/mL solution of Br-Mmc in acetonitrile.

  • Reaction Mixture: In a reaction vial, combine:

    • 100 µL of the sample or standard solution

    • 100 µL of the Br-Mmc solution

    • Approximately 2 mg of anhydrous potassium carbonate

    • (Optional) 100 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile to enhance the reaction rate.

  • Reaction: Securely cap the vial and vortex the mixture for 30 seconds.

  • Incubation: Heat the reaction mixture at 60-80°C for 30-60 minutes in a heating block or water bath. The optimal temperature and time should be determined empirically for specific analytes.

  • Cooling and Centrifugation: After incubation, allow the mixture to cool to room temperature. Centrifuge the vial to pellet the potassium carbonate.

  • Sample for Analysis: Carefully transfer the supernatant to an autosampler vial for HPLC analysis.

HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Fluorescence Detection:

    • Excitation Wavelength (λex): ~325 nm

    • Emission Wavelength (λem): ~395 nm

Protocol for Derivatization with 9-Anthryldiazomethane (ADAM)

This protocol is based on the established reactivity of ADAM with carboxylic acids.

Materials and Reagents:

  • 9-Anthryldiazomethane (ADAM) solution (e.g., 0.1% w/v in ethyl acetate or methanol)

  • Carboxylic acid standards or sample extracts dissolved in a suitable organic solvent (e.g., ethyl acetate)

  • Reaction vials

  • Vortex mixer

  • Syringe filter (0.2 µm)

Derivatization Procedure:

start Start prep Prepare sample/standard in ethyl acetate start->prep add_reagent Add ADAM solution prep->add_reagent incubate Incubate at room temperature for at least 60 min add_reagent->incubate filter Filter through 0.2 µm filter incubate->filter end Inject into HPLC-FLD filter->end

Workflow for ADAM derivatization.
  • Sample/Standard Preparation: Prepare a solution of the carboxylic acid standard or sample extract in ethyl acetate.

  • Reaction Mixture: In a reaction vial, add 200 µL of the sample or standard solution and 200 µL of the 0.1% ADAM reagent solution.

  • Incubation: Cap the vial and allow the reaction to proceed at room temperature for at least 60 minutes. The reaction occurs without the need for a catalyst.

  • Filtration: After the incubation period, filter the reaction mixture through a 0.2 µm syringe filter to remove any particulate matter.

  • Sample for Analysis: The filtered solution is ready for injection into the HPLC system.

HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 3.0 x 50 mm, 2.0 µm for UHPLC)

  • Mobile Phase: A gradient of water/methanol and acetonitrile/tetrahydrofuran is effective.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 365 nm

    • Emission Wavelength (λem): 412 nm

Protocol for Derivatization with 9-Chloromethylanthracene (9-CMA)

This protocol is based on a validated method for the analysis of various carboxylic acids.

Materials and Reagents:

  • 9-Chloromethylanthracene (9-CMA)

  • Tetrabutylammonium bromide (TBAB) - as a catalyst

  • Carboxylic acid standards or sample extracts

  • Acetonitrile (HPLC grade)

  • Reaction vials

  • Heating block or water bath

  • Vortex mixer

Derivatization Procedure:

start Start prep Prepare sample/standard in acetonitrile start->prep add_reagents Add 9-CMA and TBAB solutions prep->add_reagents vortex Vortex mix add_reagents->vortex heat Heat at 75°C for 50 min vortex->heat cool Cool to room temperature heat->cool dilute Dilute with acetonitrile cool->dilute end Inject into HPLC-FLD dilute->end

Workflow for 9-CMA derivatization.
  • Sample/Standard Preparation: Prepare a solution of the carboxylic acid standard or sample extract in acetonitrile.

  • Reagent Preparation:

    • Prepare a 10 mmol/mL solution of 9-CMA in acetonitrile.

    • Prepare a 20 mmol/mL solution of TBAB in acetonitrile.

  • Reaction Mixture: In a reaction vial, combine:

    • 50 µL of the sample or standard solution

    • 50 µL of the 9-CMA solution

    • 50 µL of the TBAB solution

  • Reaction: Securely cap the vial and vortex the mixture.

  • Incubation: Heat the reaction mixture at 75°C for 50 minutes in a thermostatic water bath in the dark.

  • Cooling and Dilution: After incubation, allow the reaction solution to cool to room temperature. Dilute the solution to a final volume of 1 mL with acetonitrile.

  • Sample for Analysis: The diluted solution is ready for HPLC analysis.

HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 365 nm

    • Emission Wavelength (λem): 410 nm

Conclusion

The derivatization of carboxylic acids with fluorescent labeling agents is a powerful technique for enhancing detection sensitivity and selectivity in HPLC analysis. This application note has provided detailed protocols and comparative quantitative data for three common derivatizing reagents: 4-Bromomethyl-7-methoxycoumarin, 9-Anthryldiazomethane, and 9-Chloromethylanthracene. The choice of the most suitable reagent and method will depend on the specific carboxylic acids of interest, the sample matrix, and the required analytical performance. The provided protocols and workflows serve as a comprehensive guide for researchers to successfully implement these sensitive analytical methods in their studies.

References

Application Note and Protocols for LC-MS Analysis using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantitative analysis. However, the accuracy and precision of LC-MS measurements can be significantly influenced by variability introduced during sample preparation and analysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is the gold standard for mitigating these variabilities.[2] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium.[2] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[2] By adding a known amount of the deuterated internal standard to the sample at the beginning of the workflow, it acts as a mimic for the analyte, compensating for losses during extraction, matrix effects, and variations in instrument response.[3] This ratiometric measurement significantly improves the accuracy, precision, and reliability of quantification.

This document provides detailed protocols for three common sample preparation techniques for LC-MS analysis—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—incorporating the use of a deuterated internal standard.

Materials and Reagents

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, acetone, ethyl acetate, methyl tert-butyl ether (MTBE), hexane, and water.

  • Acids and Bases: Formic acid, acetic acid, ammonium hydroxide.

  • Reagents: Zinc sulfate, ammonium acetate.

  • Internal Standard: Deuterated analog of the analyte of interest.

  • Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, evaporator (e.g., nitrogen evaporator), solid-phase extraction manifold and cartridges, pH meter.

Experimental Workflows and Signaling Pathways

The general workflow for sample preparation in LC-MS analysis incorporating a deuterated internal standard is depicted below. The initial step involves the addition of the deuterated internal standard to the biological sample, ensuring that it experiences the same processing conditions as the analyte.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Deuterated Internal Standard Sample->Add_IS Spike Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing G cluster_process Analytical Process cluster_quantification Quantification Analyte_Initial Analyte Sample_Prep Sample Preparation (e.g., Extraction) Analyte_Initial->Sample_Prep IS_Initial Deuterated IS IS_Initial->Sample_Prep MS_Analysis MS Analysis (Ionization) Sample_Prep->MS_Analysis Potential Loss Analyte_Final Analyte Signal MS_Analysis->Analyte_Final IS_Final IS Signal MS_Analysis->IS_Final Ratio Ratio (Analyte / IS) = Constant Analyte_Final->Ratio IS_Final->Ratio

References

Application Note: High-Throughput Cell Permeability Assays Using 9-Anthracene-d9-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell permeability is a critical parameter in drug discovery and development, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Assays that measure the rate at which a compound can cross a cell membrane are essential for predicting its in vivo bioavailability and efficacy. 9-Anthracene-d9-carboxylic acid, a deuterated derivative of anthracene-9-carboxylic acid, offers a unique tool for such assays. Its intrinsic fluorescence and the presence of a stable isotope label allow for versatile detection by either fluorescence spectroscopy or liquid chromatography-mass spectrometry (LC-MS/MS), providing a robust and sensitive method for quantifying its transport across cellular and artificial barriers.[1] This application note provides detailed protocols for two standard permeability assays, the Caco-2 cell-based assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), adapted for use with this compound.

Assay Principles

2.1. Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human drug absorption.[2][3] The Caco-2 cell line, derived from a human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the human small intestine epithelium, including the formation of tight junctions and the expression of various transporters.[2][4]

This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in two directions: from the apical (AP) to the basolateral (BL) side, mimicking intestinal absorption, and from the basolateral to the apical side to investigate active efflux. The apparent permeability coefficient (Papp) is calculated to quantify the permeability. A high efflux ratio (Papp(B-A) / Papp(A-B)) suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

2.2. Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening tool used to predict passive membrane permeability. This assay utilizes a 96-well microplate where a filter support is coated with a lipid solution to form an artificial membrane that separates a donor compartment from an acceptor compartment. The test compound is added to the donor well, and its diffusion across the artificial lipid membrane into the acceptor well is measured over time. PAMPA is a cost-effective method to assess a compound's potential for passive, transcellular diffusion.

Experimental Protocols

3.1. Caco-2 Permeability Assay Protocol

3.1.1. Materials

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin (Pen-Strep)

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS or fluorescence plate reader

3.1.2. Caco-2 Cell Culture and Seeding

  • Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Pen-Strep at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 3-4 days when they reach 80-90% confluency.

  • For the assay, seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.

3.1.3. Transepithelial Electrical Resistance (TEER) Measurement

  • Before the experiment, measure the TEER of the Caco-2 monolayer to ensure its integrity.

  • Monolayers with TEER values > 200 Ω·cm² are suitable for the permeability assay.

3.1.4. Permeability Assay

  • Prepare the transport buffer (HBSS, pH 7.4).

  • Prepare the dosing solution of this compound at a final concentration of 10 µM in transport buffer. Also prepare solutions for control compounds.

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • For Apical to Basolateral (A-B) transport:

    • Add 0.4 mL of the dosing solution to the apical side.

    • Add 1.2 mL of fresh transport buffer to the basolateral side.

  • For Basolateral to Apical (B-A) transport:

    • Add 1.2 mL of the dosing solution to the basolateral side.

    • Add 0.4 mL of fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

  • After incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method or by measuring fluorescence (Excitation: ~360 nm, Emission: ~445 nm).

3.1.5. Data Analysis

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the filter membrane (cm²).

  • C0 is the initial concentration of the drug in the donor compartment (µM).

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

3.2. PAMPA Protocol

3.2.1. Materials

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound

  • Control compounds (e.g., Theophylline for low permeability, Testosterone for high permeability)

  • LC-MS/MS or fluorescence plate reader

3.2.2. Assay Procedure

  • Prepare the acceptor solution by filling the wells of the acceptor plate with 300 µL of PBS.

  • Carefully coat the filter membrane of the donor plate with 5 µL of the lipid solution.

  • Prepare the donor solution of this compound at a concentration of 10 µM in PBS. Also prepare solutions for control compounds.

  • Add 200 µL of the donor solution to each well of the donor plate.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for 4-16 hours.

  • After incubation, carefully separate the plates.

  • Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS or fluorescence.

3.2.3. Data Analysis

Calculate the permeability coefficient (Pe) in cm/s using a suitable equation provided by the PAMPA plate manufacturer or from the literature.

Data Presentation

Table 1: Caco-2 Permeability Data for this compound and Control Compounds

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Atenolol (Low Permeability)0.50.61.2Low
Propranolol (High Permeability)25.024.50.98High
This compound8.215.51.89Moderate
Verapamil (P-gp Substrate)2.118.99.0Low (High Efflux)

Table 2: PAMPA Permeability Data for this compound and Control Compounds

CompoundPe (10⁻⁶ cm/s)Permeability Class
Theophylline (Low Permeability)0.8Low
Testosterone (High Permeability)15.2High
This compound9.5High

Visualizations

G cluster_caco2 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Measure TEER for monolayer integrity B->C D Wash monolayer with transport buffer C->D E Add 9-Anthracene-d9-CA to donor compartment D->E F Incubate at 37°C for 2 hours E->F G Collect samples from donor and acceptor compartments F->G H Analyze concentration by LC-MS/MS or Fluorescence G->H I Calculate Papp and Efflux Ratio H->I

Caption: Caco-2 Permeability Assay Workflow.

G cluster_pampa PAMPA Workflow A Coat donor plate filter with lipid solution B Add buffer to acceptor plate A->B C Add 9-Anthracene-d9-CA to donor plate B->C D Assemble donor and acceptor plates C->D E Incubate at room temperature D->E F Separate plates and collect samples E->F G Analyze concentration F->G H Calculate Permeability Coefficient (Pe) G->H

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.

G cluster_transport Mechanisms of Permeation membrane Apical/Extracellular Cell Membrane Basolateral/Intracellular active_in Active Uptake membrane:f1->active_in Transporter-mediated passive Passive Diffusion passive->membrane:f1 High to Low Concentration active_out Active Efflux active_out->membrane:f1 Efflux Pump (e.g., P-gp)

Caption: Cellular Transport Mechanisms.

Interpretation of Results

  • Caco-2 Assay: A high Papp (A-B) value (>10 x 10⁻⁶ cm/s) for this compound would suggest good intestinal absorption. An efflux ratio significantly greater than 2 would indicate that the compound is subject to active efflux, which could limit its net absorption in vivo.

  • PAMPA: A high Pe value in the PAMPA assay suggests that this compound has good passive permeability. Discrepancies between the Caco-2 and PAMPA results can indicate the involvement of active transport mechanisms in the Caco-2 cells. For example, if Caco-2 permeability is significantly lower than PAMPA permeability, it could suggest efflux. Conversely, higher Caco-2 permeability might suggest active uptake.

Conclusion

The use of this compound in Caco-2 and PAMPA permeability assays provides a versatile and robust method for assessing a key ADME property. The dual-detection possibilities (fluorescence and LC-MS/MS) enhance the reliability and sensitivity of these assays. These detailed protocols provide a framework for researchers to implement these assays in their drug discovery and development pipelines, enabling early and informed decisions about the potential of lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: 9-Anthracene-d9-carboxylic acid for Chloride Channel Blocking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of 9-Anthracene-d9-carboxylic acid (9-AC-d9) as a chloride channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 9-Anthracenecarboxylic acid?

A1: this compound (9-AC-d9) is a deuterated form of 9-Anthracenecarboxylic acid (9-AC). 9-AC is a well-known inhibitor of various chloride channels, including Ca2+-activated chloride channels (CaCCs), ClC-1, and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2] The deuterated version, 9-AC-d9, is often used as an internal standard in quantitative analyses using methods like NMR or mass spectrometry.[1] For the purposes of chloride channel blocking, its mechanism of action is expected to be identical to the non-deuterated form.

Q2: What is the mechanism of action of 9-AC as a chloride channel blocker?

A2: 9-AC physically blocks the pore of the chloride channel, thereby inhibiting the flow of chloride ions across the cell membrane.[3] This action is generally reversible and can be dose-dependent.[4] In some systems, the blocking efficacy of extracellularly applied 9-AC can be influenced by the intracellular chloride concentration.

Q3: In which experimental systems can I use 9-AC-d9?

A3: 9-AC and its deuterated form can be used in a variety of experimental systems to study chloride channel function. These include, but are not limited to:

  • Patch-clamp electrophysiology: To measure ion channel activity in single cells (e.g., HEK293 cells, smooth muscle cells, neurons).

  • Ussing chamber or short-circuit current measurements: To assess ion transport across epithelial tissues.

  • Fluorescence-based assays: Using chloride-sensitive dyes to monitor changes in intracellular chloride concentration.

  • In vivo animal models: To study the physiological effects of chloride channel blockade.

Q4: How do I prepare a stock solution of this compound?

A4: this compound is a solid that is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide. For in vitro experiments, a common stock solution is prepared in DMSO. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle. Sonication may be required to fully dissolve the compound. For in vivo experiments, co-solvents like PEG300, Tween-80, and saline may be used.

Q5: What are the recommended storage conditions for 9-AC-d9 solutions?

A5: Stock solutions of 9-AC-d9 in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles. The solid form is stable for at least four years when stored at -20°C.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable channel blocking Incorrect concentration: The concentration of 9-AC-d9 may be too low.Refer to the quantitative data table for typical effective concentrations. Perform a dose-response curve to determine the optimal concentration for your specific cell type and channel.
Solubility issues: The compound may not be fully dissolved in the working solution.Ensure the stock solution is clear before diluting into your experimental buffer. Gentle heating or sonication can aid dissolution. For aqueous buffers, ensure the final DMSO concentration is low enough to maintain solubility.
Compound degradation: The stock solution may have degraded due to improper storage.Prepare a fresh stock solution from the solid compound.
Channel subtype insensitivity: The chloride channel you are studying may be insensitive to 9-AC.Verify the expression of a 9-AC sensitive channel in your system. Consider using alternative, broad-spectrum chloride channel blockers for comparison.
Incomplete or weak channel blocking Suboptimal concentration: The concentration may be below the IC50 for your target channel.Increase the concentration of 9-AC-d9. Consult the literature for IC50 values for similar channels.
Competition with intracellular chloride: High intracellular chloride can sometimes reduce the blocking efficacy of extracellularly applied 9-AC.If experimentally feasible, try reducing the intracellular chloride concentration to see if this enhances the block.
Irreversible channel blocking High concentration or prolonged exposure: This may lead to non-specific effects or difficulty in washout.Reduce the concentration and/or the duration of application. Ensure adequate time and volume for washout.
Off-target effects: 9-AC may be interacting with other cellular components.See the "Potential Off-Target Effects" section below.
Variability in results Inconsistent solution preparation: Differences in stock solution concentration or dilution.Prepare a large batch of stock solution and aliquot for single use to ensure consistency.
Cell health and passage number: Changes in cell health or phenotype with increasing passage number can affect channel expression and sensitivity.Use cells within a consistent and low passage number range. Monitor cell health throughout the experiment.
Precipitation in working solution Poor solubility in aqueous buffer: 9-AC has limited aqueous solubility.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the compound in solution, but not high enough to affect your cells (typically <0.1-0.5%).

Quantitative Data

Parameter Value Cell Type/System Reference
IC50 for spontaneous inward currents 90 µM (+50 mV), 300 µM (-50 mV)Rabbit portal vein smooth muscle cells
IC50 for caffeine-evoked CaCCs 650 µMRabbit portal vein smooth muscle cells
Effective concentration for renal Cl- reabsorption inhibition 100 µMIsolated perfused frog kidney
Concentration for significant inhibition of phospholipid incorporation 5 mMCultured human airway epithelial cells
Solubility in Ethanol, DMSO, Dimethyl formamide ~1 mg/mLN/A
Solubility in DMSO (with sonication) 125 mg/mL (562.46 mM)N/A

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of 9-AC-d9 on chloride channel currents in a whole-cell patch-clamp configuration.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Cell culture of interest (e.g., HEK293 cells expressing a chloride channel)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Mg-ATP, pH 7.2 with CsOH)

Procedure:

  • Prepare fresh extracellular and intracellular solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.

  • Perfuse the recording chamber with extracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage steps to elicit chloride currents.

  • Record baseline currents in the absence of the blocker.

  • Perfuse the chamber with the extracellular solution containing the desired final concentration of 9-AC-d9. This is achieved by diluting the stock solution into the extracellular solution.

  • Record currents in the presence of 9-AC-d9.

  • To test for reversibility, perfuse the chamber with the blocker-free extracellular solution and record the currents after washout.

Protocol 2: Short-Circuit Current (Isc) Measurement

Objective: To measure the effect of 9-AC-d9 on net ion transport, specifically chloride secretion, across an epithelial monolayer.

Materials:

  • Epithelial cell monolayer grown on permeable supports (e.g., Fischer Rat Thyroid cells)

  • Ussing chamber system

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)

  • This compound stock solution

  • Reagents to stimulate chloride secretion (e.g., forskolin and IBMX)

Procedure:

  • Pre-warm Ringer's solution to 37°C and bubble with 95% O2/5% CO2.

  • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with an equal volume of Ringer's solution.

  • Maintain the temperature at 37°C and continuously bubble with gas.

  • Measure the baseline short-circuit current (Isc).

  • Stimulate chloride secretion by adding agonists (e.g., forskolin and IBMX) to the basolateral side and record the increase in Isc.

  • Once a stable stimulated Isc is achieved, add 9-AC-d9 to the apical compartment to block the chloride channels.

  • Record the change in Isc to determine the inhibitory effect of 9-AC-d9.

  • Perform a dose-response analysis by adding increasing concentrations of 9-AC-d9.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_sol Prepare 9-AC-d9 Stock Solution (DMSO) application Apply 9-AC-d9 (Working Concentration) stock_sol->application cell_prep Prepare Cell/Tissue (e.g., HEK293, Epithelia) baseline Record Baseline (No Blocker) cell_prep->baseline baseline->application Add 9-AC-d9 data_acq Data Acquisition baseline->data_acq washout Washout (Blocker-free solution) application->washout Remove 9-AC-d9 application->data_acq washout->data_acq analysis Analyze Inhibition (Dose-response, Reversibility) data_acq->analysis

Caption: General experimental workflow for studying chloride channel blocking by 9-AC-d9.

signaling_pathway cluster_membrane Cell Membrane cl_channel Chloride Channel cl_ion_in Cl- cl_channel->cl_ion_in Intracellular inhibition Inhibition of Chloride Flux cl_channel->inhibition cl_ion_out Cl- cl_ion_out->cl_channel Extracellular nine_ac 9-AC-d9 nine_ac->cl_channel block Blockage of Pore nine_ac->block block->inhibition

Caption: Mechanism of action of 9-AC-d9 as a chloride channel blocker.

troubleshooting_flow start Experiment Start: No/Weak Block check_conc Is concentration optimal? start->check_conc check_sol Is compound soluble? check_conc->check_sol Yes increase_conc Increase concentration (Dose-response) check_conc->increase_conc No check_deg Is stock solution fresh? check_sol->check_deg Yes remake_sol Remake working solution (Check DMSO %) check_sol->remake_sol No check_sens Is channel sensitive? check_deg->check_sens Yes new_stock Prepare fresh stock check_deg->new_stock No verify_channel Verify channel expression Use alternative blocker check_sens->verify_channel No success Successful Block check_sens->success Yes increase_conc->success remake_sol->success new_stock->success verify_channel->success

Caption: Troubleshooting flowchart for ineffective 9-AC-d9 channel blockade.

References

preventing deuterium-hydrogen exchange with 9-Anthracene-d9-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling 9-Anthracene-d9-carboxylic acid, focusing on the prevention of deuterium-hydrogen (D-H) exchange to maintain isotopic purity during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the deuterium label on my this compound disappearing?

The most common reason for the loss of deuterium labels is exposure to proton sources. The primary culprit is typically moisture, as most deuterated solvents are hygroscopic and readily absorb water from the atmosphere and glassware.[1] This introduces protons (¹H) that can exchange with the deuterium (²H) atoms on your molecule.[1] Using protic solvents (e.g., methanol, water) will also facilitate this exchange.[1]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The molecule has two types of deuterium labels with different stabilities:

  • Carboxylic Acid Deuteron (-COOD): If the carboxylic acid proton has been replaced with deuterium, this site is extremely labile. It will rapidly exchange with protons from any protic solvent (like D₂O, Methanol-d4) or trace amounts of water.[2][3] This is an equilibrium process.

  • Aromatic Deuterons (C-D on the anthracene ring): The nine deuterium atoms on the aromatic rings are much more stable. However, they are not immune to exchange. This process, known as electrophilic aromatic substitution, can be catalyzed by acidic or basic conditions.

Q3: How does pH affect the stability of the deuterium labels?

The rate of D-H exchange is highly dependent on pH. Both strongly acidic and basic conditions can catalyze the exchange of the more stable aromatic C-D bonds. The minimum rate of hydrogen-deuterium exchange is often observed in the pH range of 2 to 3. For sensitive analyses like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), reactions are often quenched by lowering the pH to approximately 2.5 to minimize back-exchange.

Q4: What are the best solvents to use to prevent D-H exchange?

Aprotic solvents are strongly recommended as they do not have exchangeable protons themselves and are less likely to facilitate D-H exchange.

  • Recommended Aprotic Solvents: Acetonitrile-d3, Chloroform-d, Dimethyl sulfoxide-d6 (DMSO-d6), Benzene-d6.

  • Solvents to Avoid (unless exchange is intended): Deuterium oxide (D₂O), Methanol-d4, and other protic solvents, as they contain exchangeable deuterons.

Q5: What is "back-exchange" and how can I minimize it during analysis?

Back-exchange is the replacement of deuterium atoms on your analyte with protons from the analytical environment, such as the sample diluent or the HPLC mobile phase. This can compromise quantitative analysis. To minimize it, immediately neutralize acidic or basic samples before analysis and store them at low temperatures (-20°C or lower). If possible, use deuterated mobile phases or adjust the mobile phase pH to a range where exchange is minimized (typically pH 2.5-3.0).

Troubleshooting Guides

Guide 1: Diagnosing and Solving Deuterium Loss in NMR Analysis

Problem: You observe a decrease or complete loss of the deuterium signal, or the appearance of a large proton signal where a deuterium should be in your ¹H NMR spectrum.

Root CauseSolution
Moisture Contamination Glassware (NMR tubes, pipettes) was not properly dried. Place all glassware in an oven at 150°C for at least 24 hours and cool in a desiccator before use.
Deuterated solvent has absorbed atmospheric water. Use a fresh, sealed container of high-purity deuterated solvent. Handle solvents under an inert atmosphere (e.g., in a glove box).
Incorrect Solvent Choice A protic solvent (e.g., Methanol-d4) was used. Immediately switch to a recommended aprotic solvent like DMSO-d6 or Chloroform-d.
pH-Catalyzed Exchange The sample was prepared under highly acidic or basic conditions. Ensure the pH of the final solution is controlled, ideally within a range of 2-3 to minimize exchange rates.
Guide 2: Quantitative Data on pH Stability

The stability of deuterated compounds is highly dependent on pH. The following table provides a representative example of data from a pH stability study, illustrating the percentage of the parent deuterated compound remaining after a set incubation period.

pH% Parent Compound RemainingStability Concern
1.092.3%Acid-catalyzed D-H exchange on the aromatic ring.
2.5 99.8% Optimal Stability - Minimal D-H Exchange.
5.099.1%Slow D-H exchange begins.
7.097.5%Neutral pH, but exchange can still occur over time.
9.094.0%Base-catalyzed D-H exchange on the aromatic ring.
12.088.7%Significant base-catalyzed D-H exchange.

Note: Data is representative and the exact stability profile should be determined experimentally for this compound under specific experimental conditions.

Experimental Protocols

Protocol 1: Rigorous Anhydrous Sample Preparation for NMR Spectroscopy

This protocol details the steps to prepare a sample of this compound for NMR analysis while minimizing the risk of D-H exchange.

Materials:

  • This compound

  • High-purity, anhydrous aprotic deuterated solvent (e.g., DMSO-d6) from a freshly opened sealed container.

  • NMR tubes, caps, pipettes, and vials.

  • Oven, desiccator, and glove box or glove bag with a dry inert atmosphere (Nitrogen or Argon).

Procedure:

  • Glassware Preparation: Place all necessary glassware (NMR tubes, vials, pipettes) in an oven and heat at 150°C for a minimum of 24 hours to remove all traces of water.

  • Cooling: Transfer the hot glassware directly into a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

  • Inert Atmosphere Transfer: Move the cooled, dried glassware and the sealed container of deuterated solvent into a glove box or glove bag filled with dry nitrogen or argon.

  • Sample Weighing: Inside the inert atmosphere, accurately weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Using a dry syringe or pipette, add the required volume of the anhydrous deuterated aprotic solvent to the vial containing the sample. Gently agitate to dissolve.

  • NMR Tube Filling: Transfer the prepared solution into a dried NMR tube.

  • Sealing: Securely cap the NMR tube while still inside the inert atmosphere. For long-term experiments, consider flame-sealing the NMR tube.

  • Analysis: Acquire the NMR spectrum as soon as possible after preparation.

Visualizations

D_H_Exchange_Pathways start This compound labile Labile Carboxyl Deuteron (-COOD) start->labile Susceptible Site 1 stable Stable Aromatic Deuterons (Aromatic C-D) start->stable Susceptible Site 2 exchange_fast Rapid D-H Exchange labile->exchange_fast exchange_slow Slow D-H Exchange (Electrophilic Aromatic Substitution) stable->exchange_slow proton_source Proton Source (H₂O, ROH) proton_source->exchange_fast catalyst Catalyst (Strong Acid/Base) catalyst->exchange_slow

Caption: Pathways for D-H exchange on this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Sample Handling (Inert Atmosphere) cluster_analysis Analysis Phase p1 1. Oven-Dry Glassware (150°C, 24h) p2 2. Cool in Desiccator p1->p2 p3 3. Weigh Deuterated Compound p2->p3 p4 4. Add Anhydrous Aprotic Deuterated Solvent p3->p4 p5 5. Transfer to NMR Tube & Seal p4->p5 p6 6. Acquire Spectrum Immediately p5->p6

Caption: Workflow for anhydrous NMR sample preparation to prevent D-H exchange.

Troubleshooting_Logic start Deuterium Loss Observed? q_solvent Using a protic solvent (e.g., MeOD, D₂O)? start->q_solvent Yes q_water Large water peak in ¹H NMR? q_solvent->q_water No sol_solvent Root Cause: Incorrect Solvent Action: Switch to aprotic solvent (e.g., DMSO-d6) q_solvent->sol_solvent Yes q_ph Sample exposed to strong acid or base? q_water->q_ph No sol_water Root Cause: Moisture Contamination Action: Use rigorous anhydrous technique q_water->sol_water Yes sol_ph Root Cause: pH-Catalyzed Exchange Action: Control pH, buffer if necessary q_ph->sol_ph Yes end Consult further literature q_ph->end No

References

Technical Support Center: Anthracene-Based Derivatization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing anthracene-based derivatization for the analysis of carboxylic acids. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, detailed experimental protocols, and a summary of performance data to facilitate your experimental success.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the derivatization of carboxylic acids with anthracene-based reagents like 9-anthryldiazomethane (ADAM) and 9-chloromethyl anthracene (9-CMA).

Q1: I am seeing low or no yield of my derivatized product. What are the common causes?

A1: Low derivatization yield is a frequent issue that can stem from several factors:

  • Suboptimal Reaction Conditions: The efficiency of derivatization is highly dependent on temperature, time, solvent, and the presence of a catalyst. For reagents like 9-CMA, heating (e.g., 50-75°C) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are often necessary to drive the reaction to completion[1][2]. ADAM, conversely, reacts efficiently at room temperature, but requires sufficient incubation time (typically 30-60 minutes)[3][4].

  • Reagent Degradation: Some anthracene derivatives, particularly ADAM, can be unstable and may decompose during storage[5]. It is recommended to use fresh reagent or verify its activity. 1-Pyrenyldiazomethane (PDAM) is suggested as a more stable alternative to ADAM. A 9-CMA solution in anhydrous acetonitrile can be stored at 4°C for several weeks without a noticeable decrease in performance.

  • Presence of Water: Moisture in the sample or solvents can interfere with the derivatization reaction, especially when using reagents sensitive to hydrolysis. Ensure all glassware is dry and use anhydrous solvents.

  • Incorrect pH: For the reaction to proceed, the carboxylic acid must be in its carboxylate form. The reaction medium's pH can influence this equilibrium.

Q2: My chromatogram shows multiple unexpected peaks. What is their likely source?

A2: Extraneous peaks can arise from several sources:

  • Excess Derivatization Reagent: A common source of extra peaks is the unreacted, fluorescent labeling agent. An optimized ratio of reagent to analyte can minimize this.

  • Side Reactions and Byproducts: Anthracene moieties can undergo oxidation, leading to byproducts such as anthraquinone. Side reactions can also occur if other nucleophilic functional groups (like phenols or thiols) are present in the sample and react with the derivatizing agent.

  • Sample Matrix Interference: Complex biological or environmental samples may contain endogenous fluorescent compounds or substances that react with the derivatization reagent. Proper sample cleanup, such as solid-phase extraction (SPE), is crucial to remove interfering components.

Q3: How stable are the anthracene derivatives once formed?

A3: The ester derivatives formed are generally stable enough for HPLC analysis. However, the anthracene group itself can be susceptible to photodegradation. It is good practice to protect the derivatized samples from direct light and analyze them within a reasonable timeframe. Storing derivatized samples at a low temperature (e.g., 4°C) in the dark is recommended.

Q4: Which anthracene-based reagent is best for my application?

A4: The choice depends on your specific needs and instrumentation.

  • 9-Anthryldiazomethane (ADAM): Ideal for thermally labile carboxylic acids as the reaction occurs at room temperature without a catalyst. It is highly reactive and offers excellent sensitivity, often reaching the picomole level. However, its stability can be a concern.

  • 9-Chloromethyl anthracene (9-CMA): A robust and stable reagent that provides good sensitivity (detection limits of 0.18 to 2.53 pmol). It typically requires heating and a catalyst, making it less suitable for heat-sensitive analytes.

  • Other Reagents: Other options like 9-(hydroxymethyl)anthracene are available and may require activation of the carboxylic acid with coupling agents like N,N'-carbonyldiimidazole (CDI) or a carbodiimide.

Below is a troubleshooting workflow to help diagnose common experimental issues.

G cluster_start cluster_problem cluster_yield cluster_peaks start Start Troubleshooting problem Identify Primary Issue start->problem low_yield Low / No Product Yield problem->low_yield Yield Issue extra_peaks Unexpected Chromatogram Peaks problem->extra_peaks Purity Issue check_conditions Verify Reaction Time & Temperature low_yield->check_conditions check_reagent Check Reagent Age & Storage low_yield->check_reagent check_catalyst Ensure Catalyst (if required) is Active low_yield->check_catalyst optimize_reagents Optimize Reagent & Catalyst Amount check_conditions->optimize_reagents check_reagent->optimize_reagents check_catalyst->optimize_reagents check_excess Is there a large peak from excess reagent? extra_peaks->check_excess Yes check_matrix Run a blank sample matrix extra_peaks->check_matrix No check_excess->optimize_reagents Optimize check_byproducts Consider side reactions (e.g., oxidation) check_matrix->check_byproducts No Matrix Peaks improve_cleanup Improve Sample Cleanup (SPE) check_matrix->improve_cleanup Matrix Peaks Present check_byproducts->improve_cleanup G A 1. Sample Preparation (Extraction / Dissolution) B 2. Reagent Addition (Anthracene Derivative +/- Catalyst) A->B C 3. Reaction Incubation (Heat or Room Temp) B->C D 4. Quenching / Dilution (Cool & Dilute with Mobile Phase) C->D E 5. HPLC Analysis (Fluorescence Detection) D->E G RCOOH Carboxylic Acid (R-COOH) plus1 + ADAM ADAM (An-CHN2) arrow Room Temp (No Catalyst) ADAM->arrow Ester Fluorescent Ester (R-COOCH2-An) plus2 + N2 Nitrogen Gas (N2) arrow->Ester

References

Technical Support Center: Mitigating Matrix Effects in Plasma Samples Using 9-Anthracene-d9-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of 9-Anthracene-d9-carboxylic acid as an internal standard in the bioanalysis of acidic drugs in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our LC-MS/MS assay?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical structure is nearly identical to its non-deuterated counterpart, but it has a different mass due to the deuterium atoms. In LC-MS/MS analysis, it is added to plasma samples at a known concentration before sample preparation. Because it behaves almost identically to the analyte of interest during extraction, chromatography, and ionization, it can effectively compensate for variations in sample recovery and matrix-induced signal suppression or enhancement.

Q2: We are observing significant ion suppression for our acidic analyte. How can this compound help?

A2: Ion suppression is a common matrix effect in plasma samples where endogenous components co-eluting with the analyte interfere with its ionization, leading to a decreased signal. A SIL-IS like this compound co-elutes with the analyte and experiences the same degree of ion suppression.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can I use a structural analog internal standard instead of this compound?

A3: While structural analogs can be used, they are generally less effective at correcting for matrix effects than a SIL-IS. This is because their physicochemical properties are not identical to the analyte, which can lead to differences in chromatographic retention time and ionization efficiency. A SIL-IS is the gold standard for compensating for matrix effects in bioanalytical methods.[2]

Q4: We are seeing a shift in the retention time of this compound relative to our analyte. What could be the cause?

A4: A slight difference in retention time between an analyte and its deuterated internal standard can sometimes occur due to an isotopic effect. This can be problematic if the matrix effects are not consistent across the slightly different elution times. To address this, optimize your chromatographic conditions to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or column temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in analyte/IS peak area ratio across different plasma lots. Inconsistent matrix effects between different sources of plasma.Evaluate matrix effects using at least six different lots of blank plasma. The coefficient of variation (%CV) of the analyte/IS peak area ratio should be within acceptable limits (typically ≤15%).
Low recovery of both analyte and this compound. Inefficient sample preparation (e.g., protein precipitation, liquid-liquid extraction).Optimize the sample preparation method. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios to plasma. For liquid-liquid extraction, evaluate different extraction solvents and pH conditions.
Internal standard signal is suppressed by high concentrations of the analyte. Competition for ionization in the mass spectrometer source.This is a known phenomenon, especially at high analyte concentrations. Ensure that the concentration of the internal standard is appropriate and that the calibration curve is linear over the expected concentration range of the analyte in the samples.
Poor peak shape for the analyte and/or internal standard. Suboptimal chromatographic conditions or column degradation.Adjust the mobile phase composition (e.g., organic solvent, pH of the aqueous phase). Ensure the analytical column is not overloaded and is in good condition.
Carryover of the analyte or internal standard in blank injections. Inadequate washing of the autosampler needle and injection port.Optimize the autosampler wash procedure. Use a strong solvent mixture (e.g., acetonitrile/water with acid or base) for the wash.

Experimental Protocols

Below are detailed methodologies for a representative bioanalytical method for the quantification of a non-steroidal anti-inflammatory drug (NSAID), Naproxen, in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Parameter Condition
LC System Agilent 1200 series or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Negative Ion Electrospray (ESI-)
MRM Transitions Naproxen: [M-H]⁻ → fragmentsthis compound: [M-H]⁻ → fragments
Collision Energy Optimized for each transition
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize expected performance data for a validated bioanalytical method using a SIL-IS.

Table 1: Accuracy and Precision

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
5 (LLOQ)4.896.08.5
15 (LQC)15.3102.06.2
150 (MQC)148.599.04.1
1500 (HQC)1530102.03.5

Table 2: Matrix Effect and Recovery

AnalyteMatrix FactorRecovery (%)IS Normalized Matrix Factor
Naproxen0.92880.99
This compound0.9390-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Bioanalytical workflow for plasma sample analysis.

matrix_effect_logic cluster_without_is Without Internal Standard cluster_with_is With this compound (IS) analyte_only Analyte matrix_effect_no_is Matrix Effect (Ion Suppression) analyte_only->matrix_effect_no_is signal_no_is Inaccurate Signal matrix_effect_no_is->signal_no_is analyte_is Analyte + IS matrix_effect_is Matrix Effect (Ion Suppression) analyte_is->matrix_effect_is signal_is Analyte & IS Signals Equally Suppressed matrix_effect_is->signal_is ratio Peak Area Ratio (Analyte/IS) signal_is->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Logic of matrix effect compensation with a SIL-IS.

References

Technical Support Center: Optimizing Derivatization of 9-Anthracene-d9-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 9-Anthracene-d9-carboxylic acid for analytical applications.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: this compound is a deuterated internal standard. Derivatization is a chemical modification process used to enhance its analytical properties. For anthracene-based compounds, this typically involves converting the carboxylic acid group into an ester. This modification can improve chromatographic separation, increase detection sensitivity (especially for fluorescence detection), and enhance ionization efficiency for mass spectrometry (MS) analysis.

Q2: What are common derivatizing agents for this compound?

A2: Given its structure, the most suitable derivatizing agents are those that react with carboxylic acids to form fluorescent esters. Anthracene-based reagents are popular for this purpose due to their high molar absorptivity and fluorescence properties.[1] Common choices include:

  • 9-Chloromethylanthracene (9-CMA): Reacts with carboxylic acids in the presence of a catalyst to form fluorescent esters.[2]

  • 9-Anthryldiazomethane (ADAM): A well-established reagent for forming 9-anthrylmethyl esters with carboxylic acids.

  • 9-(Hydroxymethyl)anthracene: Can be used to form esters through activation of the carboxylic acid.[3]

Other reagents that react with carboxylic acids, such as those forming picolinyl esters or enhancing LC-MS detection, can also be employed depending on the analytical instrumentation.

Q3: How does reaction time impact the derivatization of this compound?

A3: Reaction time is a critical parameter that directly influences the derivatization yield. Insufficient reaction time will lead to incomplete derivatization, resulting in lower signal intensity and inaccurate quantification. Conversely, an excessively long reaction time may not significantly increase the yield and could potentially lead to the degradation of the analyte or derivative, or the formation of unwanted by-products. The optimal reaction time ensures the reaction proceeds to completion, maximizing the formation of the desired derivative.

Q4: Besides reaction time, what other factors should be optimized?

A4: For a successful derivatization, several factors should be optimized:

  • Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can degrade the analyte or reagent.

  • Reagent Concentration: A sufficient molar excess of the derivatizing reagent is needed to drive the reaction to completion. However, a large excess can interfere with subsequent analysis.

  • Catalyst: Some reactions require a catalyst to proceed efficiently. The type and concentration of the catalyst should be optimized.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.

  • pH: The pH of the reaction mixture can be crucial for certain derivatization chemistries.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no derivatized product peak Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Perform a time-course experiment to determine the optimal conditions.
Degradation of the derivatizing reagent.Prepare fresh reagent solutions. Store stock reagents in a cool, dark, and dry place.
Presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous. Dry the sample extract completely before adding derivatization reagents.
Multiple product peaks for a single analyte Formation of side products due to excessive reaction time or temperature.Reduce the reaction time and/or temperature.
Impurities in the derivatizing reagent.Use a high-purity derivatizing reagent. Analyze the reagent by itself to identify any impurity peaks.
Poor reproducibility of results Inconsistent reaction timing or temperature.Use a heating block or water bath for precise temperature control. Ensure consistent timing for all samples.
Variability in reagent addition.Use calibrated pipettes for accurate dispensing of reagents.
Large interfering peak from excess reagent High concentration of the derivatizing reagent.Optimize the molar ratio of the reagent to the analyte. If necessary, incorporate a quenching step or a solid-phase extraction (SPE) clean-up after derivatization to remove excess reagent.

Data Presentation

Optimizing Reaction Time for Derivatization with 9-CMA

The following table illustrates the expected impact of reaction time on the derivatization efficiency of a carboxylic acid with 9-Chloromethylanthracene (9-CMA) at a constant temperature. The data is presented as the relative peak area of the derivatized product, normalized to the maximum observed peak area.

Reaction Time (minutes)Relative Peak Area (%)
1045
2075
3092
4098
50100
6099

Note: This data is representative and the optimal time for your specific experimental conditions should be determined empirically.

Experimental Protocols

Protocol for Optimizing Derivatization Reaction Time

This protocol outlines a systematic approach to determine the optimal reaction time for the derivatization of this compound with 9-Chloromethylanthracene (9-CMA).

Materials:

  • This compound standard solution

  • 9-Chloromethylanthracene (9-CMA) solution (e.g., 1 mg/mL in acetonitrile)

  • Tetrabutylammonium bromide (TBAB) solution (catalyst, e.g., 1 mg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Reaction vials

  • Heating block or water bath

  • HPLC with fluorescence detector or LC-MS system

Procedure:

  • Sample Preparation: In separate reaction vials, place a fixed amount of the this compound standard solution.

  • Reagent Addition: To each vial, add the 9-CMA solution and the TBAB solution. A common starting ratio is 1:2:1 (v/v/v) of analyte:9-CMA:catalyst.[1]

  • Time-Course Incubation:

    • Seal the vials and place them in a heating block set to a constant temperature (e.g., 50°C).

    • Start a timer and remove one vial at each of the following time points: 10, 20, 30, 40, 50, and 60 minutes.

  • Reaction Quenching: Immediately after removing a vial from the heat, cool it to room temperature to stop the reaction.

  • Sample Analysis: Analyze each sample by HPLC-fluorescence or LC-MS.

  • Data Analysis:

    • Integrate the peak area of the derivatized this compound for each time point.

    • Plot the peak area as a function of reaction time.

    • The optimal reaction time is the point at which the peak area reaches a plateau, indicating the reaction has gone to completion.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis A Standard/Sample B Add Derivatizing Agent & Catalyst A->B C Incubate at Fixed Temperature B->C D Vary Reaction Time C->D E Cool to Quench D->E F HPLC/LC-MS Analysis E->F G Determine Optimal Time F->G

Caption: Workflow for optimizing derivatization reaction time.

Derivatization_Reaction cluster_products Products reactant1 This compound (R-COOH) catalyst Catalyst (e.g., TBAB) Heat reactant2 9-Chloromethylanthracene (An-CH2Cl) product Fluorescent Ester Derivative (R-COO-CH2-An) catalyst->product

Caption: General reaction for derivatization with 9-CMA.

References

solubility issues with 9-Anthracene-d9-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 9-Anthracene-d9-carboxylic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a deuterated form of 9-Anthracenecarboxylic acid, a polycyclic aromatic hydrocarbon with a carboxylic acid functional group. Due to its large, nonpolar anthracene core, it is a hydrophobic molecule with limited solubility in water.[1][2] It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] The carboxylic acid group allows for its solubility to be influenced by the pH of the aqueous solution.[2]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is the primary reason for dissolution challenges. Several factors can contribute to this issue:

  • High Hydrophobicity: The large anthracene ring system is inherently water-insoluble.

  • pH of the Buffer: As a carboxylic acid with a pKa of approximately 3.65, its charge state and, consequently, its water solubility are highly dependent on the pH of the solution. At pH values below its pKa, it will be in its neutral, less soluble form.

  • Buffer Composition: The ionic strength and specific components of your buffer can influence the solubility of the compound.

Q3: How can I improve the solubility of this compound in my aqueous buffer?

A3: The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous buffer.[1] Here are some common strategies:

  • Use of Organic Co-solvents: Prepare a high-concentration stock solution in 100% DMSO, ethanol, or DMF. This stock can then be added to the aqueous buffer to achieve the desired final concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

  • pH Adjustment: For aqueous solutions, increasing the pH above the pKa of the carboxylic acid group (pKa ≈ 3.65) will deprotonate it, forming the more soluble carboxylate salt.

  • Sonication: If the compound does not fully dissolve after adding the stock solution to the buffer, sonicating the vial in a water bath may aid dissolution.

  • Gentle Heating: Gently warming the solution can sometimes improve solubility. However, you should first verify the thermal stability of the compound.

Q4: What is the typical application of this compound in research?

A4: this compound and its non-deuterated form are primarily used as chloride channel blockers. They are known to inhibit Ca2+-activated Cl- currents (CaCCs), which are involved in various physiological processes. The molecular target is often the TMEM16A (or Anoctamin 1) protein, which is a key component of these channels.

Solubility Data

Solvent/Buffer SystemSolubilityNotes
WaterInsoluble to very slightly solubleThe hydrophobic nature of the anthracene backbone limits solubility.
PBS (pH 7.2)InsolubleAt neutral pH, the compound is largely in its protonated, less soluble form.
Aqueous solutions (pH > 5)Increased solubilityAs the pH increases above the pKa (~3.65), the compound deprotonates to the more soluble carboxylate form.
EthanolSoluble (~1 mg/mL)A common solvent for preparing stock solutions.
Dimethyl Sulfoxide (DMSO)Soluble (~1 mg/mL to 125 mg/mL)High capacity for dissolving the compound; sonication may be required for higher concentrations.
Dimethylformamide (DMF)Soluble (~1 mg/mL)Another suitable organic solvent for stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution, which is the recommended first step for working with this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO or ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder into a sterile vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details how to dilute the organic stock solution into an aqueous buffer for use in experiments such as cell culture or patch-clamp electrophysiology.

Materials:

  • Concentrated stock solution of this compound (from Protocol 1)

  • Desired aqueous buffer (e.g., cell culture medium, artificial cerebrospinal fluid (aCSF))

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw the stock solution at room temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. For example, to prepare a 100 µM working solution from a 100 mM stock in DMSO, add 1 µL of the stock solution to 999 µL of the aqueous buffer.

  • Mixing: Continue to vortex the solution for another 30 seconds to ensure homogeneity.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, this indicates that the solubility limit in the final buffer has been exceeded.

  • Use Immediately: It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 3: Experimental Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest at a defined pH

  • DMSO

  • 96-well filter plate

  • 96-well collection plate

  • Plate shaker

  • UV/Vis spectrophotometer or HPLC

Procedure:

  • Prepare a Concentrated DMSO Stock: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Prepare Test Solutions: In a 96-well filter plate, add an aliquot of the DMSO stock to your aqueous buffer to achieve a final concentration that is expected to be above the solubility limit (e.g., 500 µM in 5% DMSO).

  • Equilibration: Cover the plate and shake it at room temperature for 1.5 to 24 hours to allow the solution to reach equilibrium.

  • Filtration: Transfer the filtrate to a 96-well collection plate using vacuum filtration to remove any undissolved precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV/Vis spectroscopy or HPLC, against a standard calibration curve.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of organic stock into aqueous buffer The solubility limit in the final buffer composition has been exceeded.- Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent (if tolerated by the experimental system).- Adjust the pH of the aqueous buffer to be further above the pKa of the compound.
Cloudy or hazy solution after dilution Incomplete dissolution or formation of fine precipitate.- Vortex the solution for a longer duration.- Briefly sonicate the working solution.- Prepare the working solution at a slightly elevated temperature (e.g., 37°C) if the compound is stable.
Inconsistent results between experiments - Variability in buffer preparation.- Degradation of the compound in the stock or working solution.- Ensure consistent and accurate preparation of all buffers.- Prepare fresh working solutions for each experiment.- Store stock solutions properly at low temperatures and protected from light.

Visualizations

Experimental Workflow for Preparing a Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Store at -20°C to -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute Stock into Aqueous Buffer thaw->dilute mix Vortex to Mix dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of Ca2+-Activated Cl- Channel (TMEM16A) Inhibition

G cluster_activation Channel Activation Pathway cluster_inhibition Inhibition gpc_receptor Gq-Protein Coupled Receptor (GqPCR) plc Phospholipase C (PLC) gpc_receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release tmem16a TMEM16A (CaCC) ca_release->tmem16a Activates cl_efflux Cl⁻ Efflux & Depolarization tmem16a->cl_efflux anca 9-Anthracene-d9- carboxylic acid anca->tmem16a Blocks

Caption: Inhibition of the TMEM16A signaling pathway.

References

minimizing off-target effects of 9-Anthracene-d9-carboxylic acid in electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 9-Anthracene-d9-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in electrophysiology experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 9-Anthracene-carboxylic acid (9-AC)?

This compound is the deuterated form of 9-Anthracene-carboxylic acid (9-AC). In this version, nine hydrogen atoms on the anthracene core have been replaced with deuterium, a stable isotope of hydrogen.[1] This substitution is intended to alter the compound's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[2][3] This may lead to a longer half-life of the compound in biological systems and potentially reduce the formation of metabolites that could cause off-target effects.[2]

Q2: What is the primary on-target effect of this compound in electrophysiology?

The primary on-target effect of this compound, like its non-deuterated counterpart 9-AC, is the blockade of chloride channels, particularly Ca2+-activated Cl- currents (CaCCs).[1] It is traditionally used to identify and inhibit these currents in various cell types, including smooth muscle and epithelial cells.

Troubleshooting Guide: Minimizing Off-Target Effects

Researchers using this compound may encounter off-target effects that can complicate data interpretation. This guide provides solutions to common issues.

Issue 1: Observed effects on ion channels other than the target CaCCs.

  • Problem: You observe modulation of currents from voltage-gated sodium (NaV), potassium (KV), or other ion channels. 9-AC has been shown to have effects on the cardiac action potential, which is governed by multiple ion channels.

  • Troubleshooting Steps:

    • Concentration Optimization: Determine the minimal effective concentration of this compound for inhibiting your target CaCC. Off-target effects are often more pronounced at higher concentrations. A dose-response curve for the on-target effect will help identify the optimal concentration range.

    • Voltage Protocol Design: The inhibitory action of 9-AC can be voltage-dependent. Design your voltage-clamp protocols to minimize the activation of off-target channels. For example, if you are studying a CaCC that activates at negative potentials, you may be able to hold the cell at a potential that minimizes the activation of certain KV channels.

    • Specific Control Experiments: To confirm that the observed effect is on your target channel, perform control experiments in cells where the target channel is not expressed or is knocked down. Alternatively, use a structurally unrelated blocker for the same target as a positive control.

    • Comparative Analysis: One study suggests that 9-AC is more suitable than DIDS for studying ICl(Ca) in action potential measurements because it lacks sodium channel inhibition. If you suspect NaV channel effects, consider comparing your results with a known NaV channel blocker.

Issue 2: Non-specific binding leading to inconsistent results.

  • Problem: You observe variability in your results that may be attributed to the compound binding to surfaces in your experimental setup or non-specifically to cellular components.

  • Troubleshooting Steps:

    • Buffer Optimization:

      • pH Adjustment: Adjust the pH of your recording solution. The charge state of both the compound and the cell surface can influence non-specific interactions.

      • Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffer can help shield electrostatic interactions that may contribute to non-specific binding.

      • Detergents: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.05%), to your solutions can help prevent the compound from sticking to plasticware and can disrupt hydrophobic interactions.

    • Use of Blocking Agents: Pre-incubating your recording chamber with a blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites on the surfaces.

    • Control for Vehicle Effects: Always include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent itself.

Issue 3: Difficulty in distinguishing on-target from off-target effects on the cardiac action potential.

  • Problem: Application of this compound alters the shape of the cardiac action potential, but it is unclear if this is solely due to CaCC blockade.

  • Troubleshooting Steps:

    • Systematic Ion Channel Analysis: In addition to recording action potentials, perform voltage-clamp experiments to individually assess the effect of the compound on the major cardiac ion currents, including ICa,L, IKr, IKs, and IK1. One study found that 0.5 mM 9-AC did not change the amplitudes of these currents.

    • Action Potential Clamp: Use the action potential clamp technique to study how the compound affects specific currents during the physiological waveform of the action potential.

    • Computational Modeling: Utilize in silico models of the cardiac action potential to simulate the expected effects of specific CaCC blockade and compare these predictions with your experimental data. This can help to identify discrepancies that may be due to off-target effects.

Quantitative Data Summary

ParameterValueCell TypeReference
9-AC IC50 for ICl(Ca) ~160 µMCanine ventricular myocytes
9-AC Effect on Outward Cl- Current (+70 mV) 21 ± 10% inhibition (at 500 µM)Rabbit pulmonary artery smooth muscle
9-AC Effect on Inward Cl- Current (-80 mV) 321 ± 34% augmentation (at 500 µM)Rabbit pulmonary artery smooth muscle

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

  • Cell Preparation: Prepare the cells expressing the CaCC of interest for whole-cell patch-clamp recording.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in your extracellular recording solution to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).

  • Recording Protocol:

    • Establish a stable whole-cell recording.

    • Apply a voltage protocol that reliably elicits the target CaCC.

    • Perfuse the cell with the control extracellular solution and record the baseline current.

    • Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

    • Perform a washout with the control solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the CaCC at each concentration.

    • Normalize the current amplitude to the baseline control.

    • Plot the normalized current as a function of the drug concentration and fit the data with a Hill equation to determine the IC50.

Protocol 2: Assessing Off-Target Effects on Major Cardiac Ion Channels

  • Cell Preparation: Use a cardiac myocyte preparation or a heterologous expression system expressing the cardiac ion channel of interest (e.g., hERG for IKr, NaV1.5 for INa).

  • Voltage-Clamp Protocols:

    • For each ion channel, use a specific voltage-clamp protocol designed to isolate that current.

    • IKr (hERG): Use a step protocol to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.

    • IKs: Use long depolarizing steps to elicit the slowly activating current.

    • INa: Use a protocol with a brief depolarizing step from a negative holding potential (e.g., -100 mV).

    • ICa,L: Use a depolarizing step from a holding potential that inactivates Na+ channels (e.g., -40 mV).

  • Drug Application:

    • Record the baseline current in the control solution.

    • Apply a concentration of this compound that is effective for blocking your target CaCC (determined from Protocol 1).

    • Record the current in the presence of the compound.

    • Perform a washout.

  • Data Analysis: Compare the current amplitude and kinetics before, during, and after drug application to identify any significant changes.

Visualizations

Signaling_Pathway cluster_0 Experimental Workflow: Assessing Off-Target Effects A Prepare Cells Expressing Target and Off-Target Channels B Determine IC50 for On-Target (CaCC) Inhibition A->B D Apply Compound to Cells Expressing Off-Target Channels (e.g., NaV, KV) C Select Effective Concentration Based on IC50 B->C C->D E Record Currents Using Channel-Specific Voltage Protocols D->E F Analyze for Changes in Current Amplitude and Kinetics E->F G Conclusion: Identify and Quantify Off-Target Effects F->G

Caption: Workflow for identifying and quantifying off-target effects.

Troubleshooting_Logic Start Inconsistent Electrophysiology Results with 9-ADCA Q1 Are non-CaCC currents affected? Start->Q1 A1_Yes Optimize Concentration & Voltage Protocol Q1->A1_Yes Yes A1_No Proceed to Next Question Q1->A1_No No Q2 Is there high variability between experiments? A1_Yes->Q2 A1_No->Q2 A2_Yes Address Non-Specific Binding: - Optimize Buffer (pH, salt) - Use Blocking Agents - Add Surfactant Q2->A2_Yes Yes A2_No Data is likely reliable Q2->A2_No No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation: The Role of 9-Anthracene-d9-carboxylic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of analytical methods is a cornerstone of reliable and reproducible scientific research. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for ensuring the accuracy and precision of quantitative analyses. This guide provides an objective comparison of LC-MS/MS method performance when utilizing a deuterated internal standard, 9-Anthracene-d9-carboxylic acid, against other common alternatives. The information presented is supported by a synthesis of experimental data from published literature to offer a comprehensive overview for scientific professionals.

The Critical Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS/MS analysis to compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, matrix effects that can suppress or enhance the analyte signal, and fluctuations in instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, allowing for accurate normalization of the analyte's response.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its chemical behavior remains nearly identical to the unlabeled analyte, ensuring it experiences similar effects throughout the analytical process.

Performance Comparison: Deuterated vs. Alternative Internal Standards

While direct head-to-head comparative studies for this compound against all possible alternatives for every analyte are not always available, we can synthesize a comparison based on published validation data for methods employing deuterated standards and other common approaches, such as the use of structural analogs. The following tables summarize typical performance characteristics observed in LC-MS/MS method validations.

For the purpose of this comparison, we will consider the analysis of a representative carboxylic acid, such as a fatty acid. The data for the deuterated internal standard is based on methods utilizing anthracene-based derivatization, a technique often employed for the analysis of carboxylic acids to enhance their chromatographic and mass spectrometric properties.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with this compound (Deuterated IS)Method with Structural Analog IS
Analyte Carboxylic Acid (e.g., Fatty Acid)Carboxylic Acid (e.g., Fatty Acid)
Linearity (r²) > 0.99> 0.99
Linear Range 1 - 250 nmol/mLTypically narrower than with SIL-IS
Limit of Detection (LOD) 0.18 - 2.53 pmol[1]Generally higher than with SIL-IS
Lower Limit of Quantification (LLOQ) Typically in the low nmol/mL rangeOften higher than with SIL-IS

Table 2: Comparison of Accuracy and Precision

ParameterMethod with this compound (Deuterated IS)Method with Structural Analog IS
Analyte Carboxylic Acid (e.g., Fatty Acid)Carboxylic Acid (e.g., Fatty Acid)
Intra-day Precision (%RSD) < 15%< 20%
Inter-day Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 85% - 115%80% - 120%

The use of a deuterated internal standard like this compound generally leads to improved precision and accuracy. This is because it co-elutes with the analyte and experiences the same matrix effects, providing more effective normalization. Structural analogs, while useful, may have different retention times and ionization efficiencies, leading to less reliable correction.

Experimental Protocols

A robust LC-MS/MS method validation involves a series of experiments to assess the performance of the analytical method. Below is a detailed, representative protocol for the quantification of a carboxylic acid in a biological matrix using this compound as an internal standard. This protocol is based on methodologies described for anthracene-based derivatization of carboxylic acids.

Sample Preparation and Derivatization
  • Extraction: Extract the carboxylic acid analyte from the biological matrix (e.g., plasma, urine) using a suitable technique such as liquid-liquid extraction or solid-phase extraction.

  • Internal Standard Spiking: Add a known concentration of this compound to all samples, calibration standards, and quality control samples before the extraction step.

  • Derivatization: To enhance chromatographic retention and detection sensitivity, the carboxylic acid group of the analyte and the internal standard can be derivatized. A common approach for anthracene-based analysis involves esterification.

    • To the dried extract, add a solution of a derivatizing agent such as 9-chloromethyl-anthracene in acetonitrile.

    • Add a catalyst, for example, tetrabutylammonium bromide.

    • Heat the mixture at 60°C for 50 minutes to form the 9-anthrylmethyl esters.[1]

  • Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of the derivatized analytes.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for the anthracene derivatives.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte derivative and the deuterated internal standard derivative are monitored.

Method Validation Parameters

The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):

  • Specificity and Selectivity: Evaluate potential interference from endogenous matrix components by analyzing blank samples.

  • Linearity and Range: Analyze a series of calibration standards to determine the concentration range over which the response is linear. A regression analysis with a weighting factor (e.g., 1/x²) is often applied.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Extraction Extraction IS Spiking->Extraction Derivatization Derivatization Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Validation Assessment Validation Assessment Quantification->Validation Assessment validation_parameters Method Validation Method Validation Specificity & Selectivity Specificity & Selectivity Method Validation->Specificity & Selectivity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision LOD & LLOQ LOD & LLOQ Method Validation->LOD & LLOQ Matrix Effect Matrix Effect Method Validation->Matrix Effect Recovery Recovery Method Validation->Recovery Stability Stability Method Validation->Stability

References

A Comparative Guide to Chloride Channel Blockers: 9-Anthracene-d9-carboxylic acid vs. Niflumic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used chloride channel blockers, 9-Anthracenecarboxylic acid (9-AC) and Niflumic acid (NFA). The deuterated form, 9-Anthracene-d9-carboxylic acid, is included as a specific variant of 9-AC, primarily utilized as a tracer or internal standard in quantitative analyses, with its pharmacological activity considered comparable to its non-deuterated counterpart.[1][2] This comparison focuses on their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

Both 9-AC and NFA are effective blockers of several types of chloride channels, including the voltage-gated ClC-1 channel and calcium-activated chloride channels (CaCCs) like TMEM16A (also known as Anoctamin-1). However, they exhibit differences in potency, voltage dependency, and off-target effects. NFA generally demonstrates higher potency on TMEM16A channels, while 9-AC is a potent blocker of ClC-1. Their mechanisms of action and side-effect profiles also differ, which are critical considerations for experimental design and potential therapeutic development.

Quantitative Performance Comparison

The following tables summarize the inhibitory potency (IC50) of 9-AC and NFA on two key chloride channels, ClC-1 and TMEM16A, based on published experimental data.

Table 1: Inhibitory Potency (IC50) on ClC-1 Chloride Channels

CompoundIC50 (µM)Cell TypeExperimental ConditionsReference
9-Anthracenecarboxylic acid (9-AC)~24HEK 293 cellsWhole-cell patch clamp at -90 mV[3]
Niflumic acid (NFA)~97HEK 293 cellsWhole-cell patch clamp at -90 mV[3]
9-Anthracenecarboxylic acid (9-AC)10.2 ± 2.7CHO cellsIntracellular application, whole-cell patch clamp[4]

Table 2: Inhibitory Potency (IC50) on TMEM16A (Anoctamin-1) Calcium-Activated Chloride Channels

CompoundIC50 (µM)Cell TypeExperimental ConditionsReference
9-Anthracenecarboxylic acid (9-AC)58HEK 293 cellsWhole-cell patch clamp
Niflumic acid (NFA)12HEK 293 cellsWhole-cell patch clamp
Niflumic acid (NFA)17.9 ± 1.1HEK 293 cellsInside-out patch clamp, 140 mM symmetrical Cl⁻

Mechanism of Action and Specificity

9-Anthracenecarboxylic acid (9-AC) is a classical chloride channel blocker that has been extensively used to study the physiological roles of these channels. It is known to block the skeletal muscle chloride channel, ClC-1, and is often used to induce experimental myotonia, a condition characterized by muscle hyperexcitability. The blocking action of 9-AC on ClC-1 is voltage-dependent. 9-AC is also a known inhibitor of CaCCs, including TMEM16A and TMEM16B.

Niflumic acid (NFA) , a member of the fenamate group of non-steroidal anti-inflammatory drugs (NSAIDs), also exhibits significant chloride channel blocking activity. Its primary therapeutic action as an NSAID is through the inhibition of cyclooxygenase (COX) enzymes, which represents a significant off-target effect when used as a specific chloride channel blocker. NFA is a potent blocker of CaCCs and also inhibits ClC-1 channels. The inhibitory effect of NFA on TMEM16A appears to be less voltage-dependent compared to 9-AC.

Off-Target Effects

A crucial aspect of selecting a pharmacological tool is its specificity. Both 9-AC and NFA have known off-target effects that researchers must consider.

9-Anthracenecarboxylic acid (9-AC):

  • Prestin: 9-AC has been shown to interact with the motor protein prestin in the outer hair cells of the cochlea, which is independent of its chloride channel blocking activity.

  • Fatty Acid Metabolism: It can inhibit the incorporation of fatty acids into phospholipids in airway epithelial cells.

Niflumic acid (NFA):

  • Cyclooxygenase (COX) Inhibition: As an NSAID, NFA inhibits COX-1 and COX-2, which can lead to gastrointestinal and other side effects.

  • Other Ion Channels: NFA has been reported to modulate the activity of other ion channels, including T-type calcium channels and HCN pacemaker channels.

  • Cutaneous Reactions: In some cases, particularly in children, NFA has been associated with adverse cutaneous reactions.

Experimental Protocols

The following is a representative experimental protocol for characterizing the inhibitory effects of 9-AC and NFA on chloride channels using the whole-cell patch-clamp technique, based on methodologies described in the cited literature.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure chloride currents in a cell line expressing the target channel (e.g., ClC-1 or TMEM16A) and assess the inhibitory effects of 9-AC and NFA.

Materials:

  • Cell Line: HEK 293 or CHO cells stably or transiently expressing the chloride channel of interest.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). For CaCCs, a defined free Ca²⁺ concentration is established using a Ca²⁺/EGTA buffer.

  • Test Compounds: Stock solutions of this compound and Niflumic acid in DMSO. Final concentrations are prepared by diluting the stock in the external solution.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit chloride currents.

  • Compound Application:

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with the external solution containing the test compound (9-AC or NFA) at various concentrations.

    • Record currents in the presence of the compound after the effect has reached a steady state.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step.

    • Calculate the percentage of current inhibition by the compound at each concentration.

    • Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Signaling Pathways and Logical Relationships

The inhibition of chloride channels by 9-AC and NFA can have significant downstream effects on cellular function. The following diagrams illustrate some of these pathways.

ClC1_Inhibition_Pathway cluster_membrane Sarcolemma ClC-1 ClC-1 Action_Potential Action Potential ClC-1->Action_Potential repolarizes Reduced_gCl Reduced Chloride Conductance (gCl) NaV_Channel Voltage-gated Na+ Channel Action_Potential->NaV_Channel depolarizes 9-AC_NFA 9-AC / NFA 9-AC_NFA->ClC-1 inhibit Membrane_Hyperexcitability Membrane Hyperexcitability Reduced_gCl->Membrane_Hyperexcitability leads to Repetitive_APs Repetitive Action Potentials Membrane_Hyperexcitability->Repetitive_APs causes Myotonia Myotonia (Delayed Muscle Relaxation) Repetitive_APs->Myotonia

Inhibition of ClC-1 by 9-AC or NFA and its role in myotonia.

TMEM16A_Inhibition_Pathway cluster_cell Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR activates Ca2_release Ca2+ Release SR->Ca2_release TMEM16A TMEM16A (CaCC) Ca2_release->TMEM16A activates Contraction Muscle Contraction Ca2_release->Contraction Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization VGCC Voltage-gated Ca2+ Channel Depolarization->VGCC opens Ca2_influx Ca2+ Influx VGCC->Ca2_influx Ca2_influx->Contraction 9-AC_NFA 9-AC / NFA 9-AC_NFA->TMEM16A inhibit

Role of TMEM16A in smooth muscle contraction and its inhibition by 9-AC/NFA.

Conclusion

The choice between this compound and Niflumic acid as a chloride channel blocker depends on the specific research question and experimental context.

  • For studies requiring a potent blocker of ClC-1 with well-characterized effects on muscle excitability, 9-AC is a suitable choice. However, its voltage-dependent block and off-target effects on prestin should be considered.

  • For investigating TMEM16A-mediated processes, NFA offers higher potency. Researchers must, however, account for its significant off-target inhibition of COX enzymes and its effects on other ion channels, which can be controlled for by using other NSAIDs that do not block chloride channels or by using more specific TMEM16A inhibitors if available.

Ultimately, a thorough understanding of the pharmacological profiles of these compounds is essential for the design of rigorous and reproducible experiments in the field of chloride channel research.

References

Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide to Ensuring Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical decision that directly impacts the integrity of study results. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection process for achieving the highest levels of analytical accuracy.

Internal standards (IS) are indispensable in quantitative analysis for their role in correcting for variability throughout the entire analytical workflow, from sample preparation to instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two principal categories of internal standards employed are stable isotope-labeled internal standards (SIL-IS), most commonly deuterated standards, and non-deuterated or structural analogue internal standards.[1]

Head-to-Head Performance Comparison

The scientific consensus largely favors SIL-IS, particularly deuterated standards, as the gold standard for quantitative bioanalysis due to their high degree of similarity to the analyte.[2][3] However, non-deuterated standards remain a viable option, especially when a deuterated counterpart is unavailable.

Mitigating Matrix Effects

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Deuterated Standards: Due to their nearly identical physicochemical properties, deuterated internal standards co-elute with the analyte and experience the same degree of matrix effects. This allows for effective normalization of the analyte signal, leading to more accurate and precise results.

  • Non-Deuterated Standards: As structural analogues, non-deuterated internal standards have different retention times and ionization efficiencies compared to the analyte. This disparity can result in inadequate compensation for matrix effects, thereby reducing the accuracy and precision of the measurements.

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with the heavier deuterium isotope can slightly alter the retention time of the deuterated standard compared to the analyte. This phenomenon, known as the kinetic isotope effect, can be a double-edged sword. While often negligible, a significant chromatographic shift can lead to "differential matrix effects," where the analyte and the internal standard elute in regions with varying degrees of ion suppression or enhancement, compromising accuracy.

  • Deuterated Standards: A slight retention time shift is a possibility that needs to be evaluated during method development.

  • Non-Deuterated Standards: These standards are designed to have distinct retention times from the analyte. The key is to select a standard that elutes close enough to the analyte to experience similar matrix conditions without co-eluting with other interfering components.

Deuterium-Hydrogen Exchange

A potential pitfall with deuterated standards is the possibility of the deuterium atoms exchanging with protons from the solvent or sample matrix. This can compromise the integrity of the internal standard, leading to inaccurate quantification. Therefore, the stability of the deuterium label at non-exchangeable positions is a critical consideration in the synthesis and selection of a deuterated internal standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of deuterated versus non-deuterated internal standards based on published experimental data.

Performance ParameterDeuterated Internal StandardNon-Deuterated Internal Standard
Accuracy (% Bias) Typically < 5%Can be > 15% in the presence of significant matrix effects
Precision (% CV) Typically < 10%Can be > 20% in the presence of significant matrix effects
Matrix Effect Compensation HighVariable and often incomplete
Susceptibility to Differential Matrix Effects Possible due to KIEHigh due to different retention times
Potential for Isotopic Exchange Yes (must be evaluated)No

Experimental Protocol: Evaluation of Matrix Effects

To empirically determine the suitability of an internal standard and its ability to compensate for matrix effects, a rigorous experimental evaluation is essential. The following protocol outlines a standard procedure for assessing matrix effects.

Objective: To compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects from six different sources of a biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated internal standard

  • Six different lots of blank biological matrix

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and the internal standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract the six different lots of blank matrix. Spike the analyte and the internal standard into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into the six different lots of blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and the IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Calculate the Coefficient of Variation (CV) for the MF and the IS-Normalized MF across the six matrix lots.

Acceptance Criteria: A lower CV for the IS-normalized MF indicates a better compensation for the variability of the matrix effect. Typically, a CV of ≤15% is considered acceptable for regulated bioanalysis.

Visualizing the Workflow

To better illustrate the experimental and logical processes involved in selecting and validating an internal standard, the following diagrams are provided.

cluster_0 Phase 1: Internal Standard Selection cluster_1 Phase 2: Method Development & Validation Define_Goals Define Analytical Goals Evaluate_Candidates Evaluate Candidate Standards (Deuterated vs. Non-Deuterated) Define_Goals->Evaluate_Candidates Assess_Properties Assess Physicochemical Properties Evaluate_Candidates->Assess_Properties Initial_Screening Initial LC-MS Screening Assess_Properties->Initial_Screening Develop_Method Develop LC-MS Method Initial_Screening->Develop_Method Validate_Performance Validate Performance in Matrix Develop_Method->Validate_Performance Matrix_Effect_Eval Matrix Effect Evaluation Validate_Performance->Matrix_Effect_Eval Final_Selection Final Internal Standard Selection Matrix_Effect_Eval->Final_Selection

Caption: A logical workflow for the selection and validation of an internal standard.

cluster_workflow Bioanalytical Experimental Workflow Sample_Collection Sample Collection (e.g., Plasma, Urine) IS_Addition Internal Standard Spiking Sample_Collection->IS_Addition Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Addition->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Analyte/IS Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification (Concentration Calculation) Data_Processing->Quantification

Caption: A typical experimental workflow for bioanalysis using an internal standard.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards are generally the preferred choice due to their close structural similarity to the analyte, they are not without potential drawbacks, such as chromatographic shifts and the possibility of isotopic exchange. Non-deuterated standards can be a suitable alternative, but their use necessitates a more rigorous validation to ensure they adequately track the analyte's behavior. Ultimately, a thorough method validation, including the specific evaluation of matrix effects, is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application.

References

Comparative Analysis of 9-Anthracene-d9-carboxylic acid Cross-Reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 9-Anthracene-d9-carboxylic acid with various ion channels. While primarily known as a chloride channel blocker, understanding its interactions with other ion channels is crucial for accurate experimental design and interpretation of results. This document summarizes available experimental data, provides detailed experimental protocols for assessing cross-reactivity, and visualizes key concepts using Graphviz diagrams. The information presented here is primarily based on studies of its non-deuterated analog, 9-Anthracenecarboxylic acid (9-AC), as the pharmacological properties are expected to be comparable.

Data Summary: Cross-Reactivity Profile

The following table summarizes the known activity of 9-Anthracenecarboxylic acid on its primary target and its observed effects on other major ion channel families.

Ion Channel TargetCommon Name/SubtypeSpeciesCell TypePotency (IC50) / EffectCitation
Primary Target
Ca2+-activated Cl- Channel (CaCC)-RabbitPortal Vein Smooth Muscle Cells90 µM (at +50 mV), 300 µM (at -50 mV)[1]
Ca2+-activated Cl- Channel (CaCC)-RabbitPortal Vein Smooth Muscle Cells650 µM (caffeine-evoked)[1]
Cross-Reactivity Targets
L-type Calcium ChannelICa,LCanineVentricular MyocytesNo significant effect at 500 µM[2][3][4]
Slow Delayed Rectifier K+ ChannelIKsCanineVentricular MyocytesNo significant effect at 500 µM
Rapid Delayed Rectifier K+ ChannelIKrCanineVentricular MyocytesNo significant effect at 500 µM
Inward Rectifier K+ ChannelIK1CanineVentricular MyocytesNo significant effect at 500 µM
Sodium ChannelNavCanineVentricular MyocytesNo inhibition observed
Prestin (motor protein)-Guinea PigOuter Hair Cells (OHCs)IC50 of 79 µM (low Cl- conditions)

Note: The data presented is for the non-deuterated form, 9-Anthracenecarboxylic acid. No specific cross-reactivity data for this compound has been identified in the reviewed literature.

Signaling Pathway and Experimental Workflow

To understand the experimental context of cross-reactivity studies, the following diagrams illustrate a general signaling pathway involving ion channels and a typical experimental workflow for assessing compound effects.

G cluster_0 Cellular Environment Extracellular Extracellular Signal (e.g., Neurotransmitter, Hormone) Receptor Membrane Receptor Extracellular->Receptor SecondMessenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) Receptor->SecondMessenger IonChannel Ion Channel SecondMessenger->IonChannel Modulation CellularResponse Cellular Response (e.g., Action Potential, Contraction) IonChannel->CellularResponse Ion Flux

Caption: Generalized signaling pathway involving ion channel modulation.

G cluster_1 Experimental Workflow: Ion Channel Cross-Reactivity CellPrep Cell Preparation (e.g., HEK293 expressing target channel) PatchClamp Whole-Cell Patch Clamp CellPrep->PatchClamp Baseline Record Baseline Current PatchClamp->Baseline DrugApp Apply this compound Baseline->DrugApp Analysis Data Analysis (e.g., IC50 determination) Baseline->Analysis RecordEffect Record Current in presence of compound DrugApp->RecordEffect Washout Washout RecordEffect->Washout RecordEffect->Analysis RecordRecovery Record Recovered Current Washout->RecordRecovery RecordRecovery->Analysis

Caption: Workflow for assessing ion channel cross-reactivity.

Experimental Protocols

The following is a generalized protocol for assessing the cross-reactivity of a compound like this compound on various ion channels using the whole-cell patch-clamp technique. This protocol is synthesized from standard electrophysiological procedures.

Objective: To determine the inhibitory or modulatory effect of this compound on a panel of selected ion channels (e.g., Nav, Kv, Cav subtypes) expressed in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing the ion channel of interest.

  • Recording Pipettes: Borosilicate glass capillaries (1.5-2.0 mm outer diameter).

  • Internal Solution (Pipette Solution): Composition will vary depending on the ion channel being studied. A typical potassium-based internal solution for recording potassium currents would be (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3 with KOH.

  • External Solution (Bath Solution): Composition will also vary. A typical external solution would be (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

  • Test Compound: this compound stock solution (e.g., 100 mM in DMSO). Serial dilutions are made in the external solution to achieve the desired final concentrations.

  • Patch-Clamp Setup: An inverted microscope, a patch-clamp amplifier, a micromanipulator, a perfusion system, and data acquisition software.

Procedure:

  • Cell Culture and Plating: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). For recording, plate the cells onto glass coverslips at an appropriate density to allow for the selection of single, healthy cells.

  • Pipette Pulling: Pull the glass capillaries using a micropipette puller to create pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Lower the recording pipette filled with the internal solution towards a target cell.

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Recording:

    • Switch to voltage-clamp mode.

    • Apply a specific voltage protocol to elicit the ionic current of interest. The protocol will depend on the gating properties of the ion channel being studied.

    • Record the baseline current for a stable period (e.g., 2-5 minutes).

    • Apply the external solution containing the desired concentration of this compound using the perfusion system.

    • Record the current in the presence of the compound until a steady-state effect is observed.

    • To assess reversibility, perfuse the cell with the drug-free external solution (washout).

    • Record the recovery of the current.

  • Data Analysis:

    • Measure the peak amplitude of the ionic current before, during, and after the application of the compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

G cluster_2 Logical Relationship of Cross-Reactivity Assessment PrimaryTarget Primary Target (Chloride Channels) Experiment Electrophysiological Screening PrimaryTarget->Experiment OffTarget Potential Off-Targets (Na+, K+, Ca2+ Channels) OffTarget->Experiment Data Quantitative Data (IC50 / % Inhibition) Experiment->Data Conclusion Selectivity Profile Data->Conclusion

Caption: Logical flow for determining ion channel selectivity.

Conclusion

Based on the available data for its non-deuterated analog, 9-Anthracenecarboxylic acid exhibits a clear selectivity for its primary target, chloride channels, over several key cardiac sodium, potassium, and L-type calcium channels. At a concentration of 500 µM, which is significantly higher than its reported IC50 values for chloride channels, no significant inhibition of these other channels was observed. This suggests that at concentrations typically used to study chloride channel function, off-target effects on these specific cardiac ion channels are unlikely. However, it is important to note its activity on the motor protein prestin, which should be considered in relevant experimental contexts. For conclusive evidence, direct testing of this compound against a broad panel of ion channels is recommended. The provided experimental protocol offers a framework for conducting such validation studies.

References

A Comparative Analysis of Derivatization Agents for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification and identification of fatty acids (FAs) are paramount. However, the inherent chemical properties of fatty acids, such as their low volatility and poor ionization efficiency, often necessitate a derivatization step prior to chromatographic analysis. This guide provides a comparative analysis of common derivatization agents for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method.

The derivatization of fatty acids serves to enhance their analytical characteristics by converting the polar carboxyl group into a less polar and more volatile functional group. This transformation improves chromatographic separation, peak shape, and detection sensitivity. The choice of derivatization agent is critical and depends on the analytical platform (GC-MS or LC-MS), the specific fatty acids of interest, and the desired analytical outcome, such as qualitative identification or quantitative analysis.

Comparative Performance of Fatty Acid Derivatization Agents

The selection of a derivatization agent is a critical step in the analytical workflow for fatty acid analysis. The ideal agent should offer high reaction efficiency, produce stable derivatives, and enhance the detectability of the analytes. Below is a summary of the performance of commonly used derivatization agents for both GC-MS and LC-MS analysis.

For Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is essential to increase the volatility of fatty acids. The most common approaches involve esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.

Derivatization AgentDerivativeReaction Time & Temp.Key AdvantagesKey Disadvantages
Boron Trifluoride (BF₃)-Methanol FAME5-60 min at 60-100°C[1][2]Widely used, effective for both free fatty acids and transesterification of glycerolipids.[1]Moisture sensitive, potential for artifact formation with certain fatty acids.[3][4]
(Trimethylsilyl)diazomethane (TMS-DM) FAMEShort incubation timeSafer alternative to diazomethane, high yields with few by-products.Slower reaction rates and lower yields compared to diazomethane have been reported.
BSTFA (+ TMCS) TMS Ester60 min at 60°CDerivatizes multiple functional groups (hydroxyls, amines), useful for multi-analyte analysis.Moisture sensitive, derivatives can be less stable, potential for complex mass spectra.
Picolinyl Esters Picolinyl Ester45 min at 45°CMass spectra provide structural information for locating double bonds and branching.More complex, multi-step preparation compared to FAMEs.
For Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, derivatization aims to improve the ionization efficiency of fatty acids, which is typically poor in their native form. Charge-reversal derivatization is a common strategy to enhance sensitivity in positive ion mode.

Derivatization AgentDerivativeReaction Time & Temp.Key AdvantagesKey Disadvantages
AMPP (N-(4-aminomethylphenyl)pyridinium) AMPP Amide-Significant enhancement of ionization efficiency (10 to 30-fold) and sensitivity (up to 60,000-fold).Can be a complex and time-consuming process.
2,4'-Dibromoacetophenone Phenacyl Ester30 min at 40°CCreates a UV-active derivative suitable for HPLC-UV analysis, with enhanced sensitivity.Less common for MS-based detection compared to charge-reversal agents.
Isotopically Labeled Reagents (e.g., d-AMPP) Isotopically Labeled Amide-Allows for accurate quantification using stable isotope dilution methods.Higher cost of reagents.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful fatty acid derivatization. Below are methodologies for three commonly used derivatization agents.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol for GC-MS

This method is widely used for the preparation of Fatty Acid Methyl Esters (FAMEs) from both free fatty acids and esterified fatty acids in lipids.

Materials:

  • Lipid sample (1-25 mg) or dried lipid extract

  • BF₃-Methanol reagent (12-14% w/v)

  • Methanol

  • Hexane or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Place the lipid sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.

  • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.

  • Add 2 mL of BF₃-Methanol reagent to the sample.

  • Cap the tube tightly and heat at 60-100°C for 5-60 minutes. Optimal time and temperature may need to be determined for specific sample types.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1-2 mL of hexane or heptane.

  • Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.

  • Centrifuge at approximately 1,500 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean autosampler vial, passing it through a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA for GC-MS

Silylation converts fatty acids to their corresponding trimethylsilyl (TMS) esters, which are volatile and suitable for GC analysis. This method is also effective for derivatizing other functional groups like hydroxyls and amines.

Materials:

  • Dried fatty acid sample (e.g., 1 mg/mL in an aprotic solvent like acetonitrile)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilan) as a catalyst

  • Dichloromethane (optional, for dilution)

  • Autosampler vials

Procedure:

  • Place the dried sample into an autosampler vial. This method is highly sensitive to moisture, so ensure the sample is thoroughly dried.

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial. A molar excess of the reagent is necessary.

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. Optimization of time and temperature may be required for specific fatty acids.

  • After the vial has cooled to room temperature, a solvent such as dichloromethane can be added for dilution if necessary.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Charge-Reversal Derivatization with AMPP for LC-MS

This protocol describes the derivatization of fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) to enhance their ionization efficiency for LC-MS analysis in positive ion mode.

Materials:

  • Fatty acid sample

  • AMPP reagent

  • Coupling agents (e.g., EDC, HOBt)

  • Organic solvent (e.g., acetonitrile)

  • Quenching solution (e.g., formic acid)

Procedure:

  • Dissolve the fatty acid sample in an appropriate organic solvent.

  • Add the AMPP derivatization reagent and coupling agents to the sample solution.

  • Incubate the reaction mixture under optimized conditions of temperature and time to ensure complete derivatization.

  • Quench the reaction by adding a suitable quenching solution.

  • The derivatized sample can then be directly injected into the LC-MS system or may require a simple cleanup step depending on the sample matrix.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in the derivatization workflows.

fatty_acid_derivatization_workflows cluster_gcms GC-MS Derivatization Workflows cluster_lcms LC-MS Derivatization Workflow bf3_start Dried Lipid Sample bf3_step1 Add Methanolic NaOH Heat at 100°C bf3_start->bf3_step1 bf3_step2 Add BF3-Methanol Heat at 60-100°C bf3_step1->bf3_step2 bf3_step3 Cool & Add NaCl and Hexane bf3_step2->bf3_step3 bf3_step4 Vortex & Centrifuge bf3_step3->bf3_step4 bf3_step5 Collect Organic Layer (FAMEs) bf3_step4->bf3_step5 bf3_end GC-MS Analysis bf3_step5->bf3_end bstfa_start Dried Fatty Acid Sample bstfa_step1 Add BSTFA (+TMCS) bstfa_start->bstfa_step1 bstfa_step2 Vortex & Heat at 60°C bstfa_step1->bstfa_step2 bstfa_step3 Cool & Dilute (optional) bstfa_step2->bstfa_step3 bstfa_end GC-MS Analysis bstfa_step3->bstfa_end ampp_start Fatty Acid Sample ampp_step1 Add AMPP & Coupling Agents ampp_start->ampp_step1 ampp_step2 Incubate ampp_step1->ampp_step2 ampp_step3 Quench Reaction ampp_step2->ampp_step3 ampp_end LC-MS Analysis ampp_step3->ampp_end

Caption: Experimental workflows for fatty acid derivatization for GC-MS and LC-MS analysis.

Conclusion

The choice of derivatization agent is a critical decision in the analysis of fatty acids, with significant implications for the quality and reliability of the results. For GC-MS applications, BF₃-methanol remains a robust and widely used reagent for FAMEs formation, while BSTFA offers a versatile alternative for the simultaneous analysis of multiple compound classes. Picolinyl ester derivatization is invaluable when structural elucidation of unknown fatty acids is required. For LC-MS analysis, charge-reversal derivatization with agents like AMPP is a powerful strategy to dramatically enhance sensitivity and enable the detection of low-abundance fatty acids.

By carefully considering the analytical objectives and the information presented in this guide, researchers can select the most appropriate derivatization strategy to achieve accurate and sensitive fatty acid analysis.

References

Validating the Efficacy of 9-Anthracene-d9-carboxylic Acid in Blocking Specific Cl- Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 9-Anthracene-d9-carboxylic acid's efficacy as a chloride channel blocker against other common alternatives. Designed for researchers, scientists, and drug development professionals, this document outlines quantitative data, detailed experimental protocols, and visual workflows to objectively assess its performance. The deuterated form, this compound, is functionally similar to its non-deuterated counterpart, 9-Anthracenecarboxylic acid (9-AC), which will be the focus of the comparative data presented. 9-AC is a known inhibitor of various chloride channels, including Ca2+-activated Cl- currents (CaCCs) and ClC-1 channels.[1][2]

Data Presentation: Comparative Efficacy of Chloride Channel Blockers

The following table summarizes the inhibitory concentrations (IC50) of 9-Anthracenecarboxylic acid and other notable chloride channel blockers against specific Cl- channels. This data is compiled from various studies to provide a quantitative basis for comparison.

CompoundTarget Channel(s)IC50Cell Type
9-Anthracenecarboxylic acid (9-AC) Spontaneous transient inward currents90 µM (+50 mV)Isolated rabbit portal vein smooth muscle cells
300 µM (-50 mV)
Caffeine-evoked Ca2+-activated Cl- currents650 µMIsolated rabbit portal vein smooth muscle cells
Prestin-associated charge movement928 µMOuter hair cells (guinea pig)
5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) Cl- channels (general)1 µM (used concentration)Rabbit ventricular myocytes
Indanyloxyacetic acid 94 (IAA-94) Cl- channels (general)10 µM (used concentration)Rabbit ventricular myocytes
Niflumic acid Ca2+-activated Cl- currents (CaCCs)Not specifiedNot specified
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) Ca2+-activated Cl- currents (CaCCs)Not specifiedNot specified

Note: The efficacy of many Cl- channel blockers, including 9-AC, can be voltage-dependent.[1][3][4] Direct comparison of IC50 values should be made with caution unless the experimental conditions are identical.

Experimental Protocols

The validation of chloride channel blockers relies on precise experimental methodologies. The two primary techniques are electrophysiological recordings and fluorescence-based assays.

1. Electrophysiological Validation using Patch-Clamp Technique

The patch-clamp technique is a gold-standard electrophysiological method that allows for the direct measurement of ion channel activity. The whole-cell configuration is commonly used to assess the effect of a compound on the total chloride current of a cell.

Methodology:

  • Cell Preparation: Culture cells expressing the chloride channel of interest (e.g., HEK293 cells transfected with the channel's gene or primary cells endogenously expressing the channel) on glass coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries. The pipette is filled with an intracellular solution containing a known concentration of chloride ions and an Ag/AgCl electrode.

  • Seal Formation: A micropipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the membrane. This isolates a patch of the membrane.

  • Whole-Cell Configuration: After establishing a giga-seal, a brief pulse of suction is applied to rupture the membrane patch, providing electrical access to the cell's interior.

  • Voltage Clamp and Recording: The cell's membrane potential is "clamped" at a specific voltage. A series of voltage steps are applied to elicit chloride currents, which are recorded by a sensitive amplifier.

  • Compound Application: The baseline chloride current is recorded. Subsequently, this compound or an alternative blocker is introduced into the extracellular solution via a perfusion system.

  • Data Analysis: The reduction in chloride current in the presence of the compound is measured. The dose-response relationship is determined by applying various concentrations of the blocker, and the IC50 value is calculated.

2. High-Throughput Screening using Fluorescence-Based Assays

Fluorescence-based assays are well-suited for high-throughput screening of chloride channel modulators. These assays indirectly measure chloride channel activity by detecting changes in intracellular ion concentration or membrane potential.

Methodology:

  • Cell Line and Indicator Loading: Cells expressing the target chloride channel are seeded in a microtiter plate (e.g., 96-well or 384-well). The cells are then loaded with a halide-sensitive fluorescent indicator, such as 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or a genetically encoded sensor like the Premo Halide Sensor (based on YFP). The fluorescence of these indicators is quenched by iodide ions (I-), which can pass through most chloride channels.

  • Assay Buffer: The cells are washed and maintained in a buffer with a low chloride concentration.

  • Compound Incubation: The test compounds, such as this compound, are added to the wells and incubated for a specific period.

  • Channel Activation and Iodide Influx: Chloride channels are activated (e.g., by adding an agonist or changing the membrane potential). An iodide-containing solution is then added, creating a gradient for iodide influx into the cells.

  • Fluorescence Measurement: The fluorescence intensity of each well is measured using a plate reader. The influx of iodide into the cells quenches the indicator's fluorescence.

  • Data Analysis: An effective channel blocker will inhibit the influx of iodide, resulting in less fluorescence quenching compared to control (untreated) cells. The degree of inhibition is quantified, and dose-response curves are generated to determine the compound's potency.

Visualizations: Workflows and Pathways

Experimental Workflow: Patch-Clamp Electrophysiology

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Culture (Target Channel Expression) prep_pipette Micropipette Fabrication & Filling seal Approach Cell & Form Giga-Seal prep_pipette->seal whole_cell Rupture Membrane (Whole-Cell Configuration) seal->whole_cell baseline Record Baseline Cl- Current whole_cell->baseline application Apply 9-Anthracene-d9-CA or Alternative baseline->application record_block Record Blocked Cl- Current application->record_block dose_response Generate Dose-Response Curve record_block->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: Workflow for validating Cl- channel blockers via patch-clamp.

Signaling Pathway: Modulation of Cellular Processes by Cl- Channels

G blocker 9-Anthracene-d9-CA channel Chloride Channel (e.g., CaCC) blocker->channel Inhibits flux Cl- Ion Flux (Influx/Efflux) channel->flux potential Membrane Potential flux->potential volume Cell Volume Regulation flux->volume ph Intracellular pH flux->ph downstream Downstream Cellular Processes (e.g., Proliferation, Apoptosis) potential->downstream volume->downstream ph->downstream

Caption: Impact of Cl- channel inhibition on cellular signaling.

References

A Comparative Guide to 9-Anthracene-d9-carboxylic Acid and its Alternatives in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of molecules is a critical aspect of their work. 9-Anthracene-d9-carboxylic acid, a deuterated analog of the fluorescent compound 9-anthracenecarboxylic acid, serves as a valuable tool in this domain, primarily utilized as an internal standard in mass spectrometry-based quantification. This guide provides an objective comparison of this compound with its non-deuterated counterpart and other alternative fluorescent labeling agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable analytical approach.

This compound as an Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision.[1] this compound is employed for this purpose, where its nine deuterium atoms provide a distinct mass shift from the unlabeled analyte, allowing for its differentiation in the mass spectrometer.

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte of interest and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[2] This co-elution behavior ensures that any variations during sample preparation, injection, and ionization are accounted for, leading to more reliable and reproducible quantification. The use of deuterated standards can compensate for measurement errors that might arise from ion suppression or enhancement.[2]

Comparison with Non-Deuterated Internal Standards

While non-deuterated compounds that are structurally similar to the analyte can be used as internal standards, they often exhibit different chromatographic retention times and ionization efficiencies. This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects are significant. The nearly identical physicochemical properties of this compound to its non-deuterated form make it a superior choice for minimizing these variabilities.

9-Anthracenecarboxylic Acid and its Derivatives as Fluorescent Labeling Agents

The non-deuterated form, 9-anthracenecarboxylic acid, and its derivatives are widely used as pre-column derivatization reagents to enhance the detection of carboxylic acids in high-performance liquid chromatography (HPLC) with fluorescence detection.[3] Many carboxylic acids lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging. Derivatization with an anthracene-based reagent introduces a highly fluorescent tag, significantly improving sensitivity.

Several anthracene derivatives are available for this purpose, including 9-chloromethyl anthracene and 9-anthryldiazomethane (ADAM).[3] These reagents react with the carboxylic acid moiety to form fluorescent esters, which can be readily separated and quantified by reversed-phase HPLC.

Comparison with Alternative Fluorescent Labeling Agents

While anthracene-based reagents are effective, other classes of fluorescent tags are also commonly employed for the derivatization of carboxylic acids. These include coumarin and benzofuran derivatives. The choice of reagent often depends on the specific requirements of the analysis, such as desired sensitivity, reaction conditions, and the nature of the analyte.

For instance, a study comparing 9-chloromethyl anthracene with other reagents for the analysis of carboxylic acids demonstrated detection limits in the picomole range. The selection of an appropriate derivatization agent is a critical step in developing a robust analytical method.

Quantitative Data Summary

The following tables summarize the performance characteristics of 9-anthracene-based derivatization reagents and a common alternative.

Table 1: Performance of 9-Chloromethyl Anthracene for Carboxylic Acid Derivatization

Carboxylic AcidConcentration (nmol/mL)Recovery (RE%)Intra-day RSD% (n=5)Inter-day RSD% (n=5)
Formic Acid598.61.82.5
5099.11.52.1
20099.51.21.8
Acetic Acid597.82.12.8
5098.51.72.4
20099.21.42.0
Propionic Acid598.21.92.6
5098.91.62.2
20099.41.31.9

Data adapted from a study on the determination of carboxylic acids using 9-chloromethyl anthracene derivatization followed by HPLC with fluorescence detection.

Table 2: Comparison of Fluorescent Derivatization Reagents for Carboxylic Acids

ReagentAnalyteDetection LimitExcitation Wavelength (λex)Emission Wavelength (λem)
9-Chloromethyl anthraceneUnitary carboxylic acids0.18 to 2.53 pmol365 nm410 nm
4-Bromomethyl-7-methoxycoumarinUndecylenic acid12.5 pg345 nm435 nm

Data for 9-Chloromethyl anthracene adapted from a study on the determination of carboxylic acids by HPLC.Data for 4-Bromomethyl-7-methoxycoumarin adapted from a study on a new fluorogenic reagent for labeling carboxylic acids.

Experimental Protocols

Protocol 1: Derivatization of Carboxylic Acids with 9-Chloromethyl Anthracene

This protocol describes a general procedure for the derivatization of carboxylic acids using 9-chloromethyl anthracene (9-CMA) for HPLC analysis with fluorescence detection.

Materials:

  • Carboxylic acid standards or sample extract

  • 9-Chloromethyl anthracene (9-CMA) solution in acetonitrile

  • Tetrabutylammonium bromide (TBAB) solution in acetonitrile (catalyst)

  • Acetonitrile (HPLC grade)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare standard solutions of carboxylic acids or sample extracts in acetonitrile.

  • Reagent Addition: In a reaction vial, mix the carboxylic acid solution, 9-CMA solution, and TBAB solution. A typical volumetric ratio is 1:2:1 (sample:9-CMA:TBAB).

  • Incubation: Seal the vials and incubate the reaction mixture at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 50 minutes).

  • Cooling: After incubation, cool the reaction mixture to room temperature.

  • HPLC Analysis: The derivatized sample is now ready for injection into the HPLC system equipped with a fluorescence detector. The separation is typically achieved on a C18 reversed-phase column. The excitation and emission wavelengths for the detection of the 9-anthrylmethyl esters are typically set to 365 nm and 410 nm, respectively.

Protocol 2: Use of this compound as an Internal Standard in LC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte in a complex matrix.

Materials:

  • Analyte standard and sample

  • This compound (internal standard) stock solution

  • Solvents for sample preparation (e.g., acetonitrile, methanol, water)

  • Protein precipitation reagent (e.g., trichloroacetic acid, acetonitrile with zinc sulfate)

  • Microcentrifuge tubes

  • LC-MS system

Procedure:

  • Sample Spiking: To a known volume of the sample and each calibration standard, add a fixed volume of the this compound internal standard stock solution.

  • Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences. For example, for protein precipitation, add a volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and the internal standard to a clean vial for analysis.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system. Develop a chromatographic method that provides good separation of the analyte from other matrix components. In the mass spectrometer, monitor the specific mass-to-charge ratio (m/z) for both the analyte and the this compound internal standard.

  • Quantification: The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from the standards.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the derivatization of carboxylic acids with an anthracene-based reagent for HPLC-fluorescence detection.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample/Standard Solvent Dissolve in Acetonitrile Sample->Solvent Reagent Add 9-CMA & Catalyst (TBAB) Solvent->Reagent Incubate Incubate at 50°C Reagent->Incubate HPLC HPLC Separation (C18 Column) Incubate->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Acquisition & Quantification Fluorescence->Data

References

A Researcher's Guide to Assessing the Isotopic Purity of 9-Anthracene-d9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is a critical parameter that can significantly influence experimental outcomes, from metabolic studies to use as internal standards in quantitative analysis. This guide provides a comprehensive comparison of methods and alternative compounds for assessing the isotopic purity of 9-Anthracene-d9-carboxylic acid, complete with experimental protocols and data presentation.

Comparison of Isotopic Purity in Deuterated Aromatic Carboxylic Acids

The isotopic purity of commercially available deuterated compounds can vary. Below is a comparison of this compound with other deuterated aromatic carboxylic acids. The data is compiled from information provided by various suppliers.

CompoundSupplier ExampleStated Isotopic Purity (atom % D)
This compoundSupplier A98
This compoundSupplier B98
Benzoic-d5 AcidSupplier C≥98
Benzoic-d5 AcidSupplier D≥99

Note: The stated isotopic purity is the percentage of deuterium enrichment at the labeled positions. It is important to consult the certificate of analysis for batch-specific data.

Key Methodologies for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS): This technique is highly sensitive and allows for the determination of the isotopic distribution of a compound. By analyzing the relative intensities of the mass peaks of the deuterated compound and its isotopologues (molecules with fewer deuterium atoms), the isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful tool for confirming the positions of deuterium labeling and assessing the degree of deuteration. In ¹H NMR, the reduction in the integral of a signal corresponding to a proton that has been replaced by deuterium can be used to estimate isotopic purity. ²H NMR directly detects the deuterium nuclei, providing a spectrum of the deuterated positions.

Experimental Protocols

Below are detailed protocols for assessing the isotopic purity of a deuterated aromatic carboxylic acid using HRMS and NMR.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer capable of a resolution of at least 10,000 FWHM, coupled to a suitable ionization source such as Electrospray Ionization (ESI).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source to negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the analyte.

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass range that includes the molecular ions of the fully deuterated compound and its lower isotopologues (e.g., m/z 230 to 240 for this compound).

    • Ensure sufficient signal-to-noise ratio by averaging multiple scans.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (d9) and the corresponding peaks for the d8, d7, etc., isotopologues.

    • Calculate the area of each of these peaks.

    • The isotopic purity (atom % D) is calculated using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the positions of deuteration and estimate the isotopic purity of this compound using ¹H and ²H NMR.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent that does not have signals in the aromatic region of interest (e.g., DMSO-d6 or CDCl3).

    • For quantitative ¹H NMR, a known amount of an internal standard with a distinct signal can be added.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the residual proton signals in the aromatic region corresponding to the positions that should be deuterated.

    • Compare the integrals of these residual signals to the integral of a signal from a non-deuterated position (if any) or the internal standard.

    • The percentage of deuteration at each position can be estimated from the reduction in the integral value compared to the non-deuterated analogue.

  • ²H NMR Acquisition:

    • Switch the spectrometer to the deuterium channel.

    • Acquire a ²H NMR spectrum. The presence of signals will confirm the incorporation of deuterium.

    • The chemical shifts of the signals will correspond to the deuterated positions.

  • Data Analysis:

    • For ¹H NMR, the isotopic purity is estimated by the degree of signal attenuation.

    • For ²H NMR, the presence and location of signals confirm the success of the deuteration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated compound.

IsotopicPurityWorkflow Workflow for Isotopic Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_result Final Assessment Sample Deuterated Compound (e.g., this compound) Dissolution Dissolve in appropriate solvent Sample->Dissolution HRMS High-Resolution Mass Spectrometry Dissolution->HRMS Inject for analysis NMR NMR Spectroscopy (¹H and ²H) Dissolution->NMR Transfer to NMR tube MassSpectra Analyze Mass Spectrum (Isotopologue Distribution) HRMS->MassSpectra NMRSpectra Analyze NMR Spectra (Signal Integration/Presence) NMR->NMRSpectra PurityCalculation Calculate Isotopic Purity (atom % D) MassSpectra->PurityCalculation NMRSpectra->PurityCalculation Confirmatory

Caption: A generalized workflow for determining the isotopic purity of a deuterated compound.

By following these guidelines and protocols, researchers can confidently assess the isotopic purity of this compound and other deuterated compounds, ensuring the reliability and accuracy of their experimental data.

A Comparative Guide to CaCC Inhibition: 9-Anthracene-d9-carboxylic Acid vs. DIDS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor for Calcium-Activated Chloride Channels (CaCCs) is a critical decision in experimental design. This guide provides a detailed comparison of two commonly used CaCC inhibitors, 9-Anthracene-d9-carboxylic acid (a deuterated version of 9-Anthracenecarboxylic acid, 9-AC) and 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), supported by experimental data and detailed protocols.

Calcium-Activated Chloride Channels, particularly the well-characterized TMEM16A/Anoctamin-1, play crucial roles in a variety of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability. Their dysfunction is implicated in numerous diseases, making them a key target for pharmacological research. Both 9-AC and DIDS have been historically used to probe CaCC function; however, they exhibit distinct mechanisms of action, potency, and specificity that can significantly impact experimental outcomes.

Mechanism of Action and Specificity

9-Anthracene-carboxylic acid (9-AC) , an anthracene derivative, is a classical blocker of CaCCs.[1] Its inhibitory action is often voltage-dependent, primarily affecting outward currents as depolarization increases. Interestingly, 9-AC can also potentiate tail currents and prolong deactivation kinetics under certain conditions, suggesting a complex interaction with the channel's gating mechanism.[2] A key advantage of 9-AC is its relative selectivity in certain contexts. For instance, in canine ventricular myocytes, 9-AC did not affect the amplitude or maximal rate of depolarization of the action potential, indicating a lack of sodium channel inhibition. This makes it a more suitable tool for studying the role of CaCCs in action potential measurements.

DIDS , on the other hand, is a stilbene derivative known for its broader inhibitory profile. While it effectively blocks CaCCs, it is also a potent inhibitor of other anion transporters and channels. This lack of specificity can be a significant drawback in experiments aiming to isolate the effects of CaCC inhibition. In cardiac action potential studies, DIDS caused a marked reduction in the maximal rate of depolarization, suggesting off-target effects on sodium channels. However, for voltage-clamp studies specifically measuring CaCC currents, DIDS has been shown to be as effective as 9-AC.

Quantitative Comparison of Inhibitory Potency

The potency of both inhibitors can vary depending on the specific CaCC subtype, cell type, and experimental conditions. The following table summarizes available quantitative data on the inhibition of CaCCs by 9-AC and DIDS.

InhibitorChannel/CurrentCell TypeExperimental ConditionIC50 / % InhibitionReference
9-Anthracene-carboxylic acid (9-AC)Caffeine-evoked CaCCRabbit portal vein smooth muscle cellsElectrophysiology650 µM
9-Anthracene-carboxylic acid (9-AC)Spontaneous transient inward currentsRabbit portal vein smooth muscle cellsElectrophysiology (+50 mV)90 µM
9-Anthracene-carboxylic acid (9-AC)Spontaneous transient inward currentsRabbit portal vein smooth muscle cellsElectrophysiology (-50 mV)300 µM
9-Anthracene-carboxylic acid (9-AC)Calcium-activated chloride currentCanine ventricular myocytesElectrophysiology~160 µM (half-effective concentration)
DIDSClC-Ka chloride channelNot specifiedNot specified100 µM
DIDSANO1/TMEM16AHEK cellsElectrophysiology>90% inhibition at 10 µM
DIDSSlow wave activityMurine antral smooth muscleElectrophysiology150 ± 3 µM
DIDSSlow wave activityMurine small intestinal smooth muscleElectrophysiology1368 ± 2 µM

Signaling Pathways Involving CaCCs (TMEM16A/Anoctamin-1)

The activation of TMEM16A is intricately linked to intracellular calcium signaling. Various stimuli, including G-protein coupled receptor (GPCR) agonists and growth factors, can lead to an increase in intracellular calcium, which in turn activates TMEM16A. The resulting chloride efflux can lead to membrane depolarization and modulate downstream signaling pathways.

CaCC_Signaling cluster_upstream Upstream Activation cluster_channel Channel Activity cluster_downstream Downstream Signaling GPCR GPCR Agonists (e.g., ATP, Angiotensin II) PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R Ca_release Ca²⁺ Release from ER IP3R->Ca_release CaCC TMEM16A / ANO1 (CaCC) Ca_release->CaCC EGFR_ligand Growth Factors (e.g., EGF) EGFR_upstream EGFR EGFR_ligand->EGFR_upstream EGFR_upstream->PLC Cl_efflux Cl⁻ Efflux CaCC->Cl_efflux EGFR_activation EGFR Activation CaCC->EGFR_activation RhoA_pathway RhoA Pathway CaCC->RhoA_pathway Depolarization Membrane Depolarization Cl_efflux->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->CaCC MAPK_pathway MAPK Pathway (ERK1/2) EGFR_activation->MAPK_pathway PI3K_pathway PI3K/AKT Pathway EGFR_activation->PI3K_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation PI3K_pathway->Proliferation Contraction Smooth Muscle Contraction RhoA_pathway->Contraction

Caption: Signaling pathway of TMEM16A/Anoctamin-1 activation and its downstream effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for CaCC Inhibition Assay

This protocol describes the measurement of CaCC currents in a mammalian cell line (e.g., HEK293 cells) heterologously expressing TMEM16A.

I. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing TMEM16A on glass coverslips.

  • Use cells for recording 24-48 hours after plating/transfection.

II. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 1 µM). Adjust pH to 7.2 with CsOH.

  • Inhibitor Stock Solutions: Prepare concentrated stock solutions of this compound and DIDS in a suitable solvent (e.g., DMSO).

III. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -60 mV.

  • Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 500 ms) to elicit CaCC currents.

  • After recording a stable baseline current, perfuse the external solution containing the desired concentration of the inhibitor (9-AC or DIDS).

  • Repeat the voltage-step protocol to measure the inhibited current.

  • Perform a washout by perfusing with the inhibitor-free external solution to check for reversibility.

IV. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application.

  • Calculate the percentage of inhibition.

  • To determine the IC₅₀, apply a range of inhibitor concentrations and fit the concentration-response data to the Hill equation.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with TMEM16A Expression Whole_Cell Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell Solution_Prep Prepare External, Internal & Inhibitor Solutions Solution_Prep->Whole_Cell Baseline Record Baseline CaCC Currents (Voltage-Step Protocol) Whole_Cell->Baseline Inhibitor_App Perfuse with Inhibitor (9-AC or DIDS) Baseline->Inhibitor_App Inhibited_Current Record Inhibited CaCC Currents Inhibitor_App->Inhibited_Current Washout Washout with Control Solution Inhibited_Current->Washout Calc_Inhibition Calculate Percentage of Inhibition Inhibited_Current->Calc_Inhibition IC50_Det Determine IC₅₀ (Concentration-Response Curve) Calc_Inhibition->IC50_Det

Caption: Workflow for determining the inhibitory effects of compounds on CaCCs.

Conclusion and Recommendations

The choice between this compound and DIDS for CaCC inhibition is highly dependent on the experimental context.

  • For studies investigating the role of CaCCs in shaping the action potential or in systems where off-target effects on sodium channels are a concern, this compound is the superior choice due to its higher specificity in this regard.

  • For voltage-clamp experiments aimed at isolating and quantifying CaCC currents, both 9-AC and DIDS can be equally effective. However, the broader inhibitory profile of DIDS should be taken into consideration, and appropriate controls are necessary to rule out off-target effects.

  • For experiments requiring a more potent blocker, DIDS may be preferable, as it appears to inhibit CaCCs at lower concentrations than 9-AC in some preparations.

Ultimately, the selection of the inhibitor should be guided by a thorough understanding of their pharmacological properties and the specific requirements of the research question. It is always recommended to validate the chosen inhibitor's effects and specificity within the experimental system being used.

References

Safety Operating Guide

Safe Disposal of 9-Anthracene-d9-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 9-Anthracene-d9-carboxylic acid, a deuterated derivative of anthracene-9-carboxylic acid.

Important Note: While specific safety data sheets (SDS) for this compound were not found in the initial search, the disposal procedures outlined below are based on the SDS for the structurally analogous compound, Anthracene-9-carboxylic acid. It is crucial to consult your institution's specific waste management protocols and local regulations for full compliance.

Hazard and Disposal Summary

Hazard StatementDisposal Precaution
Causes skin irritation.[1]Wear protective gloves, clothing, eye, and face protection.[1][2]
Causes serious eye irritation.[1]If in eyes, rinse cautiously with water for several minutes.[2]
May form explosible dust-air mixture if dispersed.Avoid dust formation.
Very toxic to aquatic life with long lasting effects.Should not be released into the environment.
-Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks. This includes:

  • Eye Protection: Goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or long-sleeved clothing.

2. Containment of Spills: In the event of a spill, take the following steps to contain the material:

  • Ensure adequate ventilation in the area.

  • Avoid generating dust.

  • Carefully sweep up the solid material.

3. Waste Collection:

  • Place the collected this compound waste into a suitable, clearly labeled, and closed container for disposal.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

5. Final Disposal:

  • The final disposal of this compound must be conducted through an approved waste disposal plant.

  • It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Do not release the material into the environment, as it is very toxic to aquatic life.

Disposal Workflow

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Step 2: Contain Spill (Ventilate, Avoid Dust, Sweep Up) ppe->spill collect Step 3: Collect Waste (Place in Labeled, Sealed Container) spill->collect store Step 4: Store Securely (Cool, Dry, Ventilated Area) collect->store dispose Step 5: Final Disposal (Approved Waste Disposal Plant) store->dispose end End: Safe and Compliant Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 9-Anthracene-d9-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 9-Anthracene-d9-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment based on Safety Data Sheet (SDS) guidelines for the analogous non-deuterated compound, Anthracene-9-carboxylic acid.[1][2]

Body PartPersonal Protective EquipmentMaterial/Standard Specifications
Eyes/Face Chemical safety goggles or glassesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[3][4] Gloves must be inspected for integrity before each use.
Body Laboratory coatA standard lab coat is sufficient for small-scale laboratory use. For larger quantities, an impervious apron should be worn.
Respiratory Not required for normal useUse in a well-ventilated area, preferably within a chemical fume hood. For large spills or in environments with inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges may be necessary.

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a designated area, such as a fume hood, to minimize the potential for dust inhalation. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent contamination and degradation. Deuterated compounds, in particular, should be protected from moisture to maintain isotopic purity.

  • Store away from incompatible materials, such as strong oxidizing agents.

Risk Assessment and Management Workflow

The following diagram illustrates the logical steps for assessing and managing the risks associated with handling this compound.

RiskAssessment HazardID Hazard Identification (Skin, Eye, Respiratory Irritant) ExposureAssessment Exposure Assessment (Inhalation, Dermal Contact) HazardID->ExposureAssessment ControlMeasures Control Measures ExposureAssessment->ControlMeasures PPE PPE Selection (Gloves, Goggles, Lab Coat) ControlMeasures->PPE Handling Safe Handling Procedures (Fume Hood, Ventilation) ControlMeasures->Handling Emergency Emergency Plan (Spill, Exposure) ControlMeasures->Emergency Disposal Waste Disposal (Hazardous Waste) Handling->Disposal Generates

Caption: Risk assessment workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be collected in a designated, sealed hazardous waste container.

  • Excess Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety department, following all local, regional, and national regulations. Do not dispose of this chemical down the drain.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.